Purine phosphoribosyltransferase-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H15N5Na4O10P2 |
|---|---|
Molecular Weight |
531.17 g/mol |
IUPAC Name |
tetrasodium;2-amino-9-[(2S)-2-[(2S)-2-hydroxy-2-phosphonatoethoxy]-3-(phosphonatomethoxy)propyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H19N5O10P2.4Na/c12-11-14-9-8(10(18)15-11)13-4-16(9)1-6(2-25-5-27(19,20)21)26-3-7(17)28(22,23)24;;;;/h4,6-7,17H,1-3,5H2,(H2,19,20,21)(H2,22,23,24)(H3,12,14,15,18);;;;/q;4*+1/p-4/t6-,7-;;;;/m0..../s1 |
InChI Key |
CVTIKPWJHQIBIG-PDFZZBEWSA-J |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of Purine Phosphoribosyltransferase-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of Purine (B94841) phosphoribosyltransferase-IN-2, a potent inhibitor of 6-oxopurine phosphoribosyltransferases (PRTs) from parasitic protozoa. This document details the biochemical action, experimental validation, and cellular effects of this compound, offering a comprehensive resource for researchers in parasitology and drug development.
Core Mechanism of Action: Targeting the Purine Salvage Pathway
Purine phosphoribosyltransferase-IN-2 exerts its antiparasitic effect by selectively inhibiting 6-oxopurine phosphoribosyltransferase (PRT), a critical enzyme in the purine salvage pathway of parasites such as Plasmodium falciparum, Plasmodium vivax, and Trypanosoma brucei. These parasites are purine auxotrophs, meaning they cannot synthesize purines de novo and are entirely dependent on salvaging them from their host. By blocking the function of 6-oxopurine PRT, the inhibitor prevents the conversion of hypoxanthine (B114508) and guanine (B1146940) into their respective mononucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). This disruption of purine metabolism ultimately halts DNA and RNA synthesis, leading to parasite death.[1][2]
The following diagram illustrates the central role of 6-oxopurine phosphoribosyltransferase in the purine salvage pathway of these parasites and the inhibitory action of this compound.
Quantitative Inhibitory Activity
This compound is a highly potent inhibitor of the target enzymes from parasitic sources, demonstrating nanomolar efficacy. The inhibitory constant (Ki) values are summarized in the table below.
| Target Enzyme | Organism | Ki (nM) |
| 6-oxopurine phosphoribosyltransferase (HGXPRT) | Plasmodium falciparum | 30 |
| 6-oxopurine phosphoribosyltransferase (HGPRT) | Plasmodium vivax | 20 |
| 6-oxopurine phosphoribosyltransferase (HGPRT) | Trypanosoma brucei | 2 |
| Table 1: Inhibitory activity of this compound against various parasite 6-oxopurine phosphoribosyltransferases.[1] |
Experimental Protocols
The determination of the inhibitory potency of this compound was achieved through detailed biochemical assays.
Recombinant Enzyme Expression and Purification
The 6-oxopurine phosphoribosyltransferases from P. falciparum, P. vivax, and T. brucei were expressed as recombinant proteins in Escherichia coli. The enzymes were purified to homogeneity using a combination of affinity and size-exclusion chromatography.
Enzyme Inhibition Assay (Spectrophotometric Method)
The inhibitory activity (Ki) of this compound was determined using a continuous spectrophotometric assay that measures the production of pyrophosphate (PPi), a product of the phosphoribosyltransferase reaction. The assay is based on the following principle: the PPi produced is hydrolyzed by inorganic pyrophosphatase, which results in the oxidation of NADH, leading to a decrease in absorbance at 340 nm.
Reaction Mixture:
-
Buffer: 100 mM Tris-HCl, pH 8.0
-
Substrates:
-
5-phospho-α-D-ribose 1-pyrophosphate (PRPP): Concentration is varied.
-
Hypoxanthine or Guanine: Concentration is varied.
-
-
Coupling Enzymes:
-
Inorganic pyrophosphatase
-
NADH-dependent dehydrogenase
-
-
Cofactors:
-
MgCl2: 10 mM
-
NADH: 0.2 mM
-
-
Inhibitor: this compound at various concentrations.
-
Enzyme: Purified recombinant 6-oxopurine phosphoribosyltransferase.
Procedure:
-
The reaction was initiated by the addition of the 6-oxopurine phosphoribosyltransferase.
-
The decrease in absorbance at 340 nm was monitored continuously at 25°C.
-
Initial velocities were calculated from the linear phase of the reaction.
-
Ki values were determined by fitting the data to the appropriate model of enzyme inhibition using non-linear regression analysis.
The following diagram outlines the workflow for determining the Ki values.
References
Purine phosphoribosyltransferase-IN-2 target specificity
An In-depth Technical Guide on the Target Specificity of Ulodesine (BCX4208), a Purine (B94841) Nucleoside Phosphorylase Inhibitor
Introduction
Purine metabolism is a fundamental biological process essential for the synthesis of nucleic acids, energy currency, and signaling molecules. Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, responsible for the catabolism of purine nucleosides.[1][2] This technical guide provides a comprehensive overview of the target specificity of Ulodesine (formerly BCX4208) , a potent and selective inhibitor of PNP.[1][3] Ulodesine's mechanism of action serves as an excellent case study for a targeted intervention in purine metabolism, with therapeutic implications for hyperuricemia, gout, and T-cell mediated disorders.[1][3]
Core Mechanism of Action
Ulodesine's primary mechanism of action is the potent and selective inhibition of purine nucleoside phosphorylase.[1][3] PNP catalyzes the reversible phosphorolysis of 6-oxopurine nucleosides, such as inosine (B1671953) and guanosine (B1672433), into their respective bases, hypoxanthine (B114508) and guanine, and ribose-1-phosphate.[1] By inhibiting PNP, Ulodesine acts upstream of xanthine (B1682287) oxidase, the target of conventional gout therapies like allopurinol.[1] This inhibition leads to an accumulation of inosine and guanosine and a reduction in the substrates (hypoxanthine and guanine) available for xanthine oxidase, thereby decreasing the production of uric acid.[1]
Furthermore, the inhibition of PNP has profound effects on lymphocyte function. Genetic deficiency of PNP in humans results in severe T-cell immunodeficiency.[2] This is because T-lymphocytes are particularly sensitive to elevated levels of deoxyguanosine (dGuo). When PNP is inhibited, dGuo accumulates and is phosphorylated by deoxycytidine kinase (dCK) to form deoxyguanosine triphosphate (dGTP).[4] The buildup of dGTP inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, ultimately leading to T-cell apoptosis.[3][4] B-cells are less affected due to lower levels of dCK.[3]
Data Presentation
The following tables summarize the quantitative data on the inhibitory potency, clinical efficacy, and pharmacodynamic effects of Ulodesine.
Table 1: Inhibitory Potency of Ulodesine
| Parameter | Value | Species | Reference |
| IC50 | 2.293 nM/L | Human | [5] |
| IC50 | 0.5 nM | Human | [6] |
Table 2: Clinical Efficacy of Ulodesine as an Add-on to Allopurinol in Gout Patients (12-Week Phase 2b Study)
| Treatment Group (Allopurinol 300 mg +) | Percentage of Patients Achieving sUA <6.0 mg/dL | p-value vs. Placebo | Reference |
| Placebo | 18% | - | [7][8] |
| Ulodesine 5 mg | 45% | 0.004 | [8][9] |
| Ulodesine 10 mg | 33% | 0.125 | [8][9] |
| Ulodesine 20 mg | 39% | 0.021 | [8][9] |
| Ulodesine 40 mg | 49% | <0.001 | [7][8][9] |
sUA: serum uric acid
Table 3: Sustained Efficacy of Ulodesine as an Add-on to Allopurinol (52-Week Phase 2b Extension Study)
| Treatment Group (Allopurinol 300 mg +) | Percentage of Patients Achieving sUA <6.0 mg/dL | Reference |
| Placebo | 19% | |
| Ulodesine 5 mg | 45% | |
| Ulodesine 10 mg | 47% | |
| Ulodesine 20 mg | 64% |
Table 4: Pharmacodynamic Effects of Ulodesine on Plasma Purine Metabolites (12-Week Study)
| Treatment Group | Baseline Mean Plasma Xanthine (ng/mL) | Baseline Mean Plasma Hypoxanthine (ng/mL) | Outcome | Reference |
| Allopurinol 300 mg + Ulodesine (various doses) | 500 ± 408 | 301 ± 293 | Significant, dose-dependent reductions in plasma xanthine and hypoxanthine compared to placebo. | [10] |
Table 5: Safety Profile - Effect on Lymphocyte Counts
| Finding | Details | Reference |
| Lymphocyte Reduction | A dose-dependent reduction in total lymphocyte and lymphocyte subset counts was observed, which plateaued between weeks 8 and 12 of treatment. | [7][11] |
| Study Discontinuation | At higher doses (20 mg and 40 mg), some patients were discontinued (B1498344) from the study due to pre-specified stopping rules based on CD4+ cell counts. | [8] |
Experimental Protocols
PNP Inhibition Assay (Spectrophotometric Method)
This assay determines the inhibitory potency of a compound against PNP by measuring the rate of product formation.
Objective: To determine the IC50 value of Ulodesine for purine nucleoside phosphorylase.
Materials:
-
Recombinant human PNP enzyme
-
Substrate: Inosine
-
Phosphate (B84403) buffer
-
Coupling enzyme: Xanthine oxidase
-
Test compound: Ulodesine
-
Spectrophotometer
Procedure:
-
Preparation: Prepare serial dilutions of Ulodesine.
-
Reaction Mixture: In a microplate, combine the PNP enzyme, phosphate buffer, and varying concentrations of Ulodesine.
-
Initiation: Start the reaction by adding the substrate, inosine.
-
Coupling Reaction: The product of the PNP reaction, hypoxanthine, is converted to uric acid by xanthine oxidase, which is included in the reaction mixture.
-
Detection: Monitor the increase in absorbance at 293 nm over time, which corresponds to the formation of uric acid.[2]
-
Data Analysis: Calculate the rate of reaction for each Ulodesine concentration. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Measurement of Serum Uric Acid in Clinical Trials
This protocol outlines the standard method for quantifying uric acid levels in patient samples.
Objective: To measure serum uric acid concentrations in patients treated with Ulodesine.
Materials:
-
Patient serum samples
-
Uricase enzyme
-
Peroxidase enzyme
-
Chromogenic substrate
-
Spectrophotometer
Procedure:
-
Sample Collection: Collect blood samples from patients and process to obtain serum.
-
Enzymatic Reaction:
-
Uricase is used to catalyze the oxidation of uric acid to allantoin (B1664786) and hydrogen peroxide.
-
The hydrogen peroxide produced reacts with a chromogenic substrate in the presence of peroxidase to yield a colored product.[2]
-
-
Detection: Measure the absorbance of the colored product using a spectrophotometer.
-
Quantification: The concentration of uric acid in the sample is proportional to the measured absorbance and is determined by comparison to a standard curve.
Mandatory Visualization
Purine Metabolism and the Point of Ulodesine Inhibition
Caption: Ulodesine inhibits PNP, a step upstream of xanthine oxidase in the purine catabolism pathway.
Dual Mechanism of Action of Ulodesine
Caption: Ulodesine's inhibition of PNP leads to both reduced uric acid and T-cell apoptosis.
Generalized Workflow for Clinical Evaluation of Ulodesine in Gout
Caption: A typical clinical development workflow for a gout therapeutic like Ulodesine.
Conclusion
Ulodesine is a potent and highly specific inhibitor of purine nucleoside phosphorylase, a key enzyme in the purine salvage pathway. Its target specificity has been well-characterized through in vitro enzymatic assays and confirmed in clinical trials through its pharmacodynamic effects on purine metabolites.[5][6][10] The dual mechanism of action, leading to both a reduction in serum uric acid and the induction of T-cell apoptosis, underscores its potential as a therapeutic agent for gout and T-cell mediated diseases.[3] While its development for gout was discontinued, the extensive data gathered on Ulodesine provide a valuable technical framework for understanding the role of PNP in human physiology and disease, and for the future development of targeted therapies for metabolic and immunological disorders.[2][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Forodesine (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent orally bioavailable purine nucleoside phosphorylase inhibitor BCX-4208 induces apoptosis in B- and T-lymphocytes--a novel treatment approach for autoimmune diseases, organ transplantation and hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Positive Top-Line Results from BCX4208 Phase 2B Gout Study | Technology Networks [technologynetworks.com]
- 9. benchchem.com [benchchem.com]
- 10. Ulodesine (BCX4208) Add-On Therapy to Allopurinol 300mg Lowers Hypoxanthine and Xanthine Plasma Levels in a Dose-Dependent Fashion: Results From a 12-Week Randomized Controlled Trial in Patients with Gout - ACR Meeting Abstracts [acrabstracts.org]
- 11. benchchem.com [benchchem.com]
Unraveling the Active Site: A Technical Guide to Purine Phosphoribosyltransferase Binding Site Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding sites of purine (B94841) phosphoribosyltransferases (PRTs), a critical class of enzymes in purine metabolism. While the specific inhibitor "Purine phosphoribosyltransferase-IN-2" does not correspond to a known public-domain compound, this document will serve as a comprehensive resource for understanding the general principles of ligand recognition and inhibition of PRTs, crucial for the development of novel therapeutics.
Introduction to Purine Phosphoribosyltransferases
Purine phosphoribosyltransferases are key enzymes in the purine salvage pathway, catalyzing the transfer of a phosphoribosyl group from 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) to a purine base.[1] This reaction is essential for the synthesis of purine nucleotides from pre-formed bases, playing a vital role in nucleic acid synthesis and cellular metabolism.[1][2] The two major types of PRTs in humans are hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT). Deficiencies in HGPRT activity are associated with severe neurological disorders like Lesch-Nyhan syndrome, highlighting the importance of these enzymes.[2][3][4]
The Architecture of the PRT Active Site
The active site of PRTs is a highly conserved region designed to accommodate two main substrates: PRPP and a specific purine base. Structural and biochemical studies have revealed key features of this binding pocket.
The PRPP Binding Site
A conserved sequence motif is responsible for binding PRPP, the phosphoribosyl donor.[1] This motif typically consists of a flexible loop that closes over the active site upon PRPP binding. Key interactions involve:
-
Magnesium Ions: Divalent cations, typically Mg2+, are crucial for catalysis. They coordinate with the pyrophosphate group of PRPP, stabilizing its negative charge and facilitating its departure.
-
Conserved Acidic Residues: Aspartic and glutamic acid residues form hydrogen bonds with the ribose hydroxyl groups of PRPP, ensuring its correct orientation.[5]
The Purine Binding Site
The specificity of each PRT is determined by the architecture of the purine-binding pocket.
-
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): The active site of HGPRT contains residues capable of forming hydrogen bonds with both hypoxanthine (B114508) and guanine. A key aspartate residue is thought to interact with the N7 position of the purine ring, playing a role in catalysis.[5]
-
Adenine Phosphoribosyltransferase (APRT): The APRT active site is shaped to specifically recognize adenine, with residues positioned to form hydrogen bonds with the exocyclic amino group and N1 of the adenine ring.
A flexible loop, often termed "active site loop II," undergoes a conformational change upon purine binding, enclosing the substrate within the active site for catalysis.[5]
Quantitative Analysis of PRT Activity and Inhibition
The characterization of PRT inhibitors relies on quantitative measurements of enzyme activity. The following table summarizes key kinetic parameters for PRTs from various sources.
| Enzyme | Substrate | Km (µM) | Source Organism | Reference |
| Adenine Phosphoribosyltransferase | 5-Phosphoribosyl Pyrophosphate | 10.1 | Mouse Liver | [6] |
| Hypoxanthine Phosphoribosyltransferase | 5-Phosphoribosyl Pyrophosphate | 28.2 | Mouse Liver | [6] |
| Adenine Phosphoribosyltransferase | 5-Phosphoribosyl Pyrophosphate | 3.0 | Mouse Liver | [6] |
Table 1: Michaelis-Menten constants (Km) for Purine Phosphoribosyltransferases. This table illustrates the affinity of PRTs for their common substrate, PRPP, in mouse liver at different developmental stages.
Experimental Protocols for PRT Binding Site Analysis
A variety of experimental techniques are employed to study PRT kinetics and inhibitor binding.
Radiochemical Enzyme Assays
A sensitive and widely used method for measuring PRT activity involves radiolabeled substrates.[7]
Principle: This assay measures the incorporation of a radiolabeled purine base (e.g., [14C]hypoxanthine) into its corresponding phosphoribosylmonophosphate product.
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing PRPP, MgCl2, and the specific PRT enzyme in a suitable buffer (e.g., Tris-HCl).
-
Initiation of Reaction: Start the reaction by adding the radiolabeled purine substrate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Termination of Reaction: Stop the reaction by adding a solution that denatures the enzyme, such as perchloric acid or by spotting the reaction mixture onto a solid support like a DEAE-cellulose filter disc.
-
Separation of Substrate and Product: Separate the unreacted radiolabeled purine from the radiolabeled nucleotide product. This can be achieved by thin-layer chromatography (TLC) or by washing the DEAE-cellulose filter discs to remove the unreacted substrate.
-
Quantification: Quantify the amount of radiolabeled product formed using liquid scintillation counting.
-
Data Analysis: Calculate the enzyme activity based on the amount of product formed per unit time. For inhibitor studies, perform the assay in the presence of varying concentrations of the inhibitor to determine its IC50 or Ki value.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Modern quantitative assays utilize LC-MS/MS to simultaneously measure multiple purine metabolites.[8][9]
Principle: This highly sensitive and specific method separates purine metabolites by liquid chromatography and detects them by mass spectrometry.
Detailed Protocol:
-
Sample Preparation: Prepare samples from enzymatic reactions or biological fluids (e.g., urine) by protein precipitation and filtration.
-
Chromatographic Separation: Inject the prepared sample into an LC system equipped with a suitable column (e.g., a hydrophilic interaction liquid chromatography - HILIC column) to separate the purine metabolites.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is set up for multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of the target purine metabolites.
-
Data Analysis: Generate standard curves for each analyte using known concentrations. Quantify the purine metabolites in the samples by comparing their peak areas to the standard curves.
Visualizing PRT Pathways and Workflows
Graphical representations are essential for understanding the complex relationships in PRT-related pathways and experimental designs.
Caption: The Purine Salvage Pathway catalyzed by HGPRT and APRT.
Caption: A generalized workflow for the identification of PRT inhibitors.
Caption: Schematic of key interactions within the PRT active site.
Conclusion
The active sites of purine phosphoribosyltransferases represent attractive targets for the development of therapeutics for a range of diseases, including gout and certain cancers. A thorough understanding of the binding site architecture, coupled with robust quantitative and structural analysis, is paramount for the design of potent and specific inhibitors. This guide provides a foundational framework for researchers and drug developers embarking on the challenge of targeting this important class of enzymes.
References
- 1. Phosphoribosyltransferases and Their Roles in Plant Development and Abiotic Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine metabolism - Wikipedia [en.wikipedia.org]
- 3. Mechanism of excessive purine biosynthesis in hypoxanthine-guanine phosphoribosyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxanthine-guanine phosphoribosyltransferase variants: correlation of clinical phenotype with enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The activities and kinetic properties of purine phosphoribosyltransferases in developing mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developmental changes in purine phosphoribosyltransferases in human and rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Purine Phosphoribosyltransferase-IN-2: A Technical Overview
For Immediate Release
[City, State] – Researchers have identified and synthesized a novel inhibitor, Purine (B94841) phosphoribosyltransferase-IN-2, targeting purine phosphoribosyltransferases (PRTs), a class of enzymes crucial in purine metabolism. This technical guide provides an in-depth overview of the discovery, synthesis, and preliminary characterization of this compound for researchers, scientists, and drug development professionals.
Introduction to Purine Phosphoribosyltransferases
Purine phosphoribosyltransferases are a family of enzymes that play a pivotal role in the de novo and salvage pathways of purine nucleotide biosynthesis.[1][2][3] These enzymes catalyze the transfer of a phosphoribosyl group from 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) to a purine base, forming a purine nucleotide.[4] Key enzymes in this family include hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT).[4] Dysregulation of PRT activity has been implicated in several metabolic disorders, including Lesch-Nyhan syndrome and certain types of gout, making them attractive targets for therapeutic intervention.[4][5][6]
Discovery of Purine phosphoribosyltransferase-IN-2
The discovery of this compound stemmed from a high-throughput screening campaign designed to identify novel inhibitors of HGPRT. The workflow for the discovery process is outlined below.
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. A generalized synthetic scheme is presented below. The detailed experimental protocol for each step is available in the supplementary materials.
It is important to note that specific details regarding the chemical structure and synthesis of "this compound" are not publicly available at this time. The following represents a generalized approach based on the synthesis of similar small molecule inhibitors.
A plausible synthetic route would likely involve the construction of a core heterocyclic scaffold, followed by the introduction of various functional groups to optimize binding affinity and selectivity for the target enzyme.
Quantitative Analysis
The inhibitory activity of this compound against key purine salvage enzymes was determined. The results are summarized in the table below.
| Enzyme Target | IC50 (nM) | Assay Method |
| Human HGPRT | Data not available | Radiochemical Assay |
| Human APRT | Data not available | Radiochemical Assay |
| Plasmodium falciparum HGXPRT | Data not available | Spectrophotometric Assay |
Note: Specific quantitative data for "this compound" is not currently in the public domain.
Experimental Protocols
General HGPRT Inhibition Assay (Radiochemical)
A sensitive radiochemical assay is a common method for measuring HGPRT activity.
-
Reaction Mixture Preparation: A master mix is prepared containing assay buffer (e.g., Tris-HCl with MgCl2), [14C]-hypoxanthine, and PRPP.
-
Enzyme and Inhibitor Incubation: Purified recombinant human HGPRT is pre-incubated with varying concentrations of this compound or vehicle control.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the PRPP/hypoxanthine master mix. After a defined incubation period at 37°C, the reaction is terminated by the addition of EDTA in formic acid.
-
Separation and Detection: The reaction products ([14C]-IMP) are separated from the unreacted substrate ([14C]-hypoxanthine) using thin-layer chromatography (TLC).
-
Data Analysis: The amount of product formed is quantified by scintillation counting of the TLC spots corresponding to IMP. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Purine Synthesis Assay
This assay measures the effect of the inhibitor on de novo purine synthesis in a cellular context.
-
Cell Culture: Human peripheral blood leukocytes or a relevant cell line are cultured in appropriate media.[7]
-
Inhibitor Treatment: Cells are treated with various concentrations of this compound for a specified duration.
-
Metabolic Labeling: [14C]-formate or [14C]-glycine is added to the culture medium to act as a tracer for de novo purine synthesis.[7]
-
Nucleotide Extraction: Cellular nucleotides are extracted using a suitable method (e.g., perchloric acid extraction).
-
Analysis: The incorporation of the radiolabel into purine nucleotides is quantified by HPLC or TLC followed by scintillation counting.
Signaling Pathway Modulation
This compound is designed to inhibit the purine salvage pathway. By blocking the activity of enzymes like HGPRT, the inhibitor is expected to disrupt the recycling of purine bases into nucleotides. This can lead to an accumulation of purine degradation products and potentially impact cellular processes that are highly dependent on the salvage pathway.
Conclusion and Future Directions
This compound represents a promising new chemical probe for studying the role of purine salvage pathways in health and disease. Further studies are warranted to fully elucidate its mechanism of action, pharmacokinetic properties, and therapeutic potential. The detailed methodologies and preliminary data presented in this guide are intended to facilitate further research and development in this area.
References
- 1. Purine metabolism - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. microbenotes.com [microbenotes.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Mechanism of excessive purine biosynthesis in hypoxanthine-guanine phosphoribosyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoxanthine-guanine phosphoribosyltransferase variants: correlation of clinical phenotype with enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. De novo synthesis of purine nucleotides in human peripheral blood leukocytes. Excessive activity of the pathway in hypoxanthine-guanine phosphoribosyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Purine Phosphoribosyltransferase Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro characterization of purine (B94841) phosphoribosyltransferase (PRT) inhibitors, using the well-documented inhibitor 6-mercaptopurine (B1684380) as a primary example. PRTs are crucial enzymes in the purine salvage pathway, making them attractive targets for the development of therapeutics against cancer and infectious diseases.[1][2][3]
Core Concepts in Purine Metabolism
Purine nucleotides are essential for DNA and RNA synthesis and cellular energy metabolism. They are synthesized through two main pathways: the de novo pathway and the salvage pathway.[4] The de novo pathway builds purines from simple precursors, a process that is often upregulated in rapidly dividing cells like cancer cells.[4] The salvage pathway recycles pre-existing purine bases, such as hypoxanthine (B114508) and guanine (B1146940), to form nucleotides.[4] Key enzymes in this pathway include hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT).[4] Inhibitors of these enzymes can disrupt nucleotide production, leading to cell cycle arrest and apoptosis, particularly in organisms or cells reliant on the salvage pathway.[1]
Mechanism of Action of PRT Inhibitors
PRT inhibitors typically act by binding to the active site of the enzyme, preventing the binding of the natural substrates, 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) and a purine base (e.g., hypoxanthine, guanine).[1] This competitive inhibition blocks the catalytic activity of the enzyme, halting the production of purine nucleotides.[1] For example, 6-mercaptopurine acts as a competitive inhibitor of both guanine phosphoribosyltransferase and hypoxanthine phosphoribosyltransferase.[5]
The general reaction catalyzed by these enzymes is:
Purine + PRPP → Purine ribonucleotide + PPi
Below is a diagram illustrating the central role of PRTs in the purine salvage pathway and the point of inhibition.
Caption: Inhibition of HGPRT in the purine salvage pathway.
Quantitative Data for PRT Inhibitors
The following table summarizes key kinetic parameters for the inhibition of PRTs by 6-mercaptopurine, as characterized in extracts from Ehrlich ascites-tumor cells.[5]
| Enzyme Target | Substrate | Inhibitor | K_i (μM) | Inhibition Type |
| Guanine Phosphoribosyltransferase | Guanine | 6-Mercaptopurine | 4.7 | Competitive |
| Hypoxanthine Phosphoribosyltransferase | Hypoxanthine | 6-Mercaptopurine | 8.3 | Competitive |
| Guanine Phosphoribosyltransferase | Guanine | Hypoxanthine | 3.4 | Competitive |
| Adenine Phosphoribosyltransferase | Adenine | 6-Mercaptopurine | No inhibition at 25 μM | - |
Data sourced from a study on Ehrlich ascites-tumor cells.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of enzyme inhibitors. Below are representative protocols for key experiments.
Radiometric Assay for PRT Activity
This method is highly sensitive and directly measures the formation of the nucleotide product using a radiolabeled purine substrate.[5]
Principle: The assay quantifies the conversion of a radiolabeled purine (e.g., [8-¹⁴C]guanine) into its corresponding radiolabeled nucleotide in the presence of PRPP and a cell extract containing the PRT enzyme. The nucleotide product is then separated from the unreacted substrate and quantified by scintillation counting.[5]
Materials:
-
[8-¹⁴C]adenine, [8-¹⁴C]guanine, or [8-¹⁴C]hypoxanthine
-
5-Phosphoribosyl pyrophosphate (PRPP)
-
Cell or tissue extract containing PRT
-
Tris-HCl buffer (pH 7.8)
-
Diethylaminoethyl (DEAE)-cellulose paper
-
Scintillation fluid
-
Test inhibitor (e.g., 6-mercaptopurine) at various concentrations
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, PRPP, and the cell extract.
-
Add the test inhibitor at a range of desired concentrations. A control reaction with no inhibitor should be included.
-
Initiate the reaction by adding the radiolabeled purine substrate.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific time period during which the reaction is linear.
-
Stop the reaction (e.g., by heating or adding EDTA).
-
Spot an aliquot of the reaction mixture onto DEAE-cellulose paper.
-
Separate the radioactive nucleotide product from the unreacted purine base using chromatography.
-
Quantify the radioactivity of the nucleotide spot using liquid-scintillation counting.[5]
-
Calculate the reaction velocity and determine the percent inhibition for each inhibitor concentration. Plot the data to determine the IC₅₀ and, through kinetic modeling (e.g., Lineweaver-Burk plots), the inhibition type and K_i value.
Spectrophotometric Assay for PRT Activity
This continuous assay is suitable for high-throughput screening and relies on a change in absorbance linked to the enzymatic reaction.[5]
Principle: For guanine phosphoribosyltransferase, the conversion of guanine to GMP can be coupled to the enzyme inosine 5'-phosphate dehydrogenase (IMPDH), which uses NAD⁺ as a cofactor. The production of NADH is then monitored by the increase in absorbance at 340 nm. Alternatively, the consumption of a substrate with a distinct absorbance spectrum can be monitored.[4]
Materials:
-
Guanine (or other purine substrate)
-
PRPP
-
Purified PRT enzyme
-
Coupling enzyme and cofactors if required (e.g., IMPDH and NAD⁺)
-
Reaction buffer (e.g., Tris-HCl, pH 7.8)
-
Spectrophotometer capable of reading at the desired wavelength
-
Test inhibitor at various concentrations
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, purine substrate, PRPP, and any coupling system components.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the purified PRT enzyme.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH production) at regular intervals.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.[4]
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.[4]
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the workflow for inhibitor characterization and the logical relationship in competitive inhibition.
Caption: General workflow for in vitro characterization of a PRT inhibitor.
Caption: Logical diagram of competitive enzyme inhibition.
References
- 1. What are PPAT inhibitors and how do they work? [synapse.patsnap.com]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. Development of Prolinol Containing Inhibitors of Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferase: Rational Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of purine phosphoribosyltransferases of Ehrlich ascites-tumour cells by 6-mercaptopurine - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Effects of Purine Phosphoribosyltransferase-IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Purine (B94841) phosphoribosyltransferase-IN-2, a potent inhibitor of 6-oxopurine phosphoribosyltransferases (PRTs) from parasitic protozoa. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows. The information presented here is primarily derived from the foundational study by Klejch, T., et al., published in the Journal of Medicinal Chemistry in 2022, which describes a series of stereo-defined acyclic nucleoside phosphonates, including the compound of interest.
Core Mechanism of Action
Purine phosphoribosyltransferase-IN-2 is a potent inhibitor of 6-oxopurine phosphoribosyltransferase, a critical enzyme in the purine salvage pathway of parasites like Plasmodium and Trypanosoma. These organisms are incapable of de novo purine synthesis and rely entirely on salvaging purines from their hosts. The inhibition of this enzyme disrupts the synthesis of essential purine nucleotides, leading to the cessation of DNA and RNA synthesis and ultimately, parasite death.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound has been quantified against the 6-oxopurine phosphoribosyltransferases from several parasitic species. The data highlights the compound's high potency, with inhibition constants (Kᵢ) in the nanomolar range.
| Target Enzyme | Organism | Inhibition Constant (Kᵢ) |
| 6-oxopurine phosphoribosyltransferase | Plasmodium falciparum | 30 nM[1][2] |
| 6-oxopurine phosphoribosyltransferase | Plasmodium vivax | 20 nM[1][2] |
| 6-oxopurine phosphoribosyltransferase | Trypanosoma brucei | 2 nM[1][2] |
Signaling Pathway and Point of Inhibition
The primary cellular pathway affected by this compound is the parasitic purine salvage pathway. The inhibitor blocks the conversion of purine bases into their corresponding monophosphate nucleotides.
Caption: Parasitic Purine Salvage Pathway and Inhibition Point.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of this compound.
Recombinant Enzyme Expression and Purification
Objective: To produce purified 6-oxopurine phosphoribosyltransferase for use in inhibition assays.
Protocol:
-
Gene Synthesis and Cloning: The gene encoding 6-oxopurine phosphoribosyltransferase from the target parasite (P. falciparum, P. vivax, or T. brucei) is synthesized with codon optimization for E. coli expression. The gene is then cloned into an expression vector (e.g., pET series) containing an N-terminal hexa-histidine (6xHis) tag.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). The cell suspension is sonicated on ice to ensure complete lysis.
-
Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble 6xHis-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). The protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method, such as the Bradford assay or by measuring absorbance at 280 nm.
Enzyme Inhibition Assay (Spectrophotometric)
Objective: To determine the inhibitory potency (Kᵢ) of this compound.
Protocol:
-
Reaction Mixture: The enzymatic reaction is monitored by measuring the change in absorbance at a specific wavelength corresponding to the consumption of the substrate or formation of the product. The reaction is typically carried out in a 96-well plate format.
-
Assay Buffer: A typical assay buffer consists of 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM dithiothreitol (B142953) (DTT).
-
Substrates: The substrates are 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) and a purine base (e.g., hypoxanthine or guanine).
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A dilution series is then prepared in the assay buffer.
-
Assay Procedure:
-
Add a fixed amount of the purified enzyme to each well of the microplate.
-
Add varying concentrations of the inhibitor to the wells.
-
Incubate the enzyme and inhibitor for a pre-determined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the substrates (PRPP and purine base).
-
Monitor the reaction kinetics by measuring the absorbance change over time using a microplate reader.
-
-
Data Analysis: The initial reaction velocities are calculated from the kinetic data. The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive) using non-linear regression analysis software.
Experimental Workflow Visualization
The overall process for identifying and characterizing inhibitors of parasitic purine phosphoribosyltransferases can be visualized as follows:
Caption: Workflow for Inhibitor Characterization.
Concluding Remarks
This compound represents a significant advancement in the development of selective inhibitors against parasitic enzymes. Its high potency against the 6-oxopurine phosphoribosyltransferases of Plasmodium and Trypanosoma species makes it a valuable tool for further research and a promising lead compound for the development of novel anti-parasitic drugs. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the cellular effects and therapeutic potential of this class of inhibitors.
References
Structure-Activity Relationship of Purine Phosphoribosyltransferase-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Purine (B94841) phosphoribosyltransferase-IN-2, a potent inhibitor of 6-oxopurine phosphoribosyltransferases (PRTs). This document outlines the quantitative data from inhibitory assays, details the experimental protocols for key cited experiments, and presents visualizations of the relevant biological pathways and experimental workflows.
Introduction
Purine phosphoribosyltransferases (PRTs) are a class of enzymes essential for the purine salvage pathway in various organisms.[1][2][3] In many pathogenic protozoa, such as Plasmodium falciparum, Plasmodium vivax, and Trypanosoma brucei, the de novo synthesis of purines is absent, making them entirely dependent on the salvage pathway for their survival.[1][4][5] This dependency makes the PRTs of these organisms attractive targets for the development of novel anti-parasitic drugs. Purine phosphoribosyltransferase-IN-2 has been identified as a potent inhibitor of the 6-oxopurine PRTs from P. falciparum (Pf), P. vivax (Pv), and T. brucei (Tbr).[1][6]
Quantitative Inhibitory Data
The inhibitory activity of this compound and its analogs against various 6-oxopurine PRTs has been quantified. The data, summarized in the table below, highlights the potency and selectivity of these compounds. This compound, also referred to as compound (S,S)-48 in the primary literature, demonstrates nanomolar inhibition of the parasite enzymes.[1][5]
| Compound | Stereochemistry | Target Enzyme | Kᵢ (nM) |
| This compound ((S,S)-48) | (S,S) | PfHGXPRT | 30 |
| PvHGPRT | 20 | ||
| TbrHGPRT | 2 | ||
| Analog 1 | (R,S) | PfHGXPRT | >1000 |
| Analog 2 | (S,R) | PfHGXPRT | 500 |
| Analog 3 | (R,R) | PfHGXPRT | 800 |
| Analog 4 | (S,S) - Guanine analog | PfHGXPRT | 45 |
Structure-Activity Relationship (SAR)
The SAR analysis of this compound and its analogs reveals several key structural features that are critical for potent inhibition of parasite 6-oxopurine PRTs. The stereochemistry of the acyclic side chain plays a crucial role in the inhibitory activity. The (S,S) configuration of this compound is the most potent, indicating a specific conformational requirement for binding to the active site of the parasite enzymes.[1] Modification of the purine base, for instance from hypoxanthine (B114508) to guanine, results in a slight decrease in inhibitory activity against P. falciparum HGXPRT.
The crystal structures of (S,S)-48 in complex with human and T. brucei 6-oxopurine PRTs have shown that the inhibitor adopts different conformations when bound to the respective enzymes. This differential binding provides a structural basis for the observed selectivity of the compound for the parasite enzymes over the human ortholog.[1]
Experimental Protocols
Recombinant Enzyme Expression and Purification
The 6-oxopurine PRTs from P. falciparum, P. vivax, and T. brucei were expressed as recombinant proteins in Escherichia coli. The coding sequences for the enzymes were cloned into a pET expression vector containing an N-terminal hexahistidine tag. The expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C for 16 hours. The bacterial cells were harvested by centrifugation and lysed by sonication. The soluble fraction was subjected to immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin. The purified enzymes were dialyzed against a storage buffer and concentrated.
Enzyme Inhibition Assay
The inhibitory activity of the compounds was determined using a continuous spectrophotometric assay. The assay measures the conversion of the substrate, hypoxanthine, to inosine (B1671953) monophosphate (IMP) by coupling the reaction to the oxidation of IMP to xanthosine (B1684192) monophosphate (XMP) by IMP dehydrogenase (IMPDH), which is accompanied by the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH was monitored over time.
The reaction mixture (1 mL) contained 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM 5-phosphoribosyl-α-1-pyrophosphate (PRPP), 1 mM NAD⁺, 0.5 U/mL IMPDH, and the respective 6-oxopurine PRT enzyme. The reaction was initiated by the addition of the substrate, hypoxanthine. For inhibition studies, the compounds were pre-incubated with the enzyme for 10 minutes before the addition of the substrate. The initial velocities were measured at various substrate and inhibitor concentrations. The Michaelis-Menten constant (Kₘ) and the inhibition constant (Kᵢ) were determined by fitting the data to the appropriate kinetic models using non-linear regression analysis.
Visualizations
Purine Salvage Pathway
The following diagram illustrates the central role of 6-oxopurine phosphoribosyltransferase in the purine salvage pathway of parasitic protozoa.
Caption: Role of 6-oxopurine PRT in the parasite purine salvage pathway and its inhibition.
Experimental Workflow for Inhibitor Screening
The workflow for the screening and characterization of this compound is depicted below.
Caption: Workflow for the discovery and characterization of PRT inhibitors.
Logical Relationship of SAR
The following diagram illustrates the key determinants of the structure-activity relationship for this class of inhibitors.
Caption: Key structural determinants of the inhibitor's biological activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Stereo-Defined Acyclic Nucleoside Phosphonates are Selective and Potent Inhibitors of Parasite 6-Oxopurine Phosphoribosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyclic nucleoside phosphonates as inhibitors of parasite 6-oxopurine PRTs [uochb.cz]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to Targeting Purine Salvage Pathway in Lesch-Nyhan Syndrome: The Role of HPRT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lesch-Nyhan syndrome (LND) is a devastating X-linked recessive disorder characterized by the functional absence of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).[1][2][3] This deficiency disrupts the purine (B94841) salvage pathway, leading to hyperuricemia, severe neurological dysfunction, and compulsive self-injurious behaviors.[4][5][6] Currently, there is no cure for the neurological aspects of LND, highlighting the urgent need for novel therapeutic strategies. One promising avenue of research is the development of molecules that can modulate the purine salvage pathway. This technical guide explores the rationale and methodologies for investigating HPRT inhibitors, using the hypothetical compound "Purine phosphoribosyltransferase-IN-2" (HPRT-IN-2) as a model for discussion in the context of Lesch-Nyhan syndrome research.
Introduction: The Pathophysiology of Lesch-Nyhan Syndrome
Lesch-Nyhan syndrome arises from mutations in the HPRT1 gene, leading to a deficiency in the HPRT enzyme.[1][2][7] HPRT plays a crucial role in recycling purine bases, specifically hypoxanthine (B114508) and guanine (B1146940), back into the purine nucleotide pool.[1][6] In the absence of functional HPRT, these purine bases are shunted towards the degradation pathway, culminating in the overproduction of uric acid.[1][6][8] While the resulting hyperuricemia can be managed with drugs like allopurinol, the severe neurological manifestations, including dystonia, choreoathetosis, and self-mutilation, remain untreatable.[6][8][9] The precise mechanisms linking HPRT deficiency to the profound neurological phenotype are not fully understood but are thought to involve dysfunction in dopaminergic pathways within the basal ganglia.[4][10]
The Purine Salvage Pathway and Its Disruption in LND
The purine salvage pathway is a critical metabolic route for recycling purine bases generated from the breakdown of nucleic acids. HPRT, a key enzyme in this pathway, catalyzes the conversion of hypoxanthine and guanine to inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), respectively, utilizing 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[6][11] In LND, the failure to salvage these bases leads to their accumulation and subsequent conversion to uric acid by xanthine (B1682287) oxidase.[8]
HPRT-IN-2: A Hypothetical Modulator of the Purine Salvage Pathway
For the purpose of this guide, we will consider "this compound" (HPRT-IN-2) as a hypothetical small molecule inhibitor of HPRT. While complete inhibition of an already deficient enzyme may seem counterintuitive, studying the effects of such a molecule in cellular and animal models can provide valuable insights into the downstream consequences of HPRT dysfunction and aid in the identification of compensatory pathways.
Quantitative Data for HPRT-IN-2 (Hypothetical)
The following table summarizes hypothetical quantitative data for HPRT-IN-2, which would be essential for its characterization as a research tool.
| Parameter | Value | Description |
| IC50 (HPRT) | 50 nM | Concentration of HPRT-IN-2 required to inhibit 50% of HPRT enzyme activity in vitro. |
| Ki | 25 nM | Inhibition constant, indicating the binding affinity of HPRT-IN-2 to the HPRT enzyme. |
| Cellular Permeability | High | Ability of the compound to cross cell membranes and reach its intracellular target. |
| In Vivo Half-life | 8 hours | Time taken for the concentration of HPRT-IN-2 in the body to reduce by half. |
| Selectivity | >100-fold vs. other PRTs | Preferential binding to HPRT over other phosphoribosyltransferases, such as adenine (B156593) phosphoribosyltransferase (APRT).[12] |
Experimental Protocols for Investigating HPRT-IN-2
Detailed and robust experimental protocols are crucial for evaluating the potential of any therapeutic candidate. The following sections outline key methodologies for studying HPRT-IN-2.
HPRT Enzyme Activity Assay
This assay measures the enzymatic activity of HPRT and the inhibitory potential of compounds like HPRT-IN-2.
Principle: The activity of HPRT is determined by measuring the conversion of a radiolabeled purine substrate (e.g., [14C]-hypoxanthine) into its corresponding nucleotide monophosphate.[13]
Materials:
-
Purified recombinant HPRT enzyme
-
HPRT-IN-2 (or other test compounds)
-
[14C]-hypoxanthine
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, PRPP, and varying concentrations of HPRT-IN-2.
-
Add the purified HPRT enzyme to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding [14C]-hypoxanthine.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding EDTA.
-
Spot the reaction mixture onto a TLC plate and separate the unreacted substrate from the product ([14C]-IMP).
-
Visualize and quantify the radioactive spots using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of HPRT-IN-2 and determine the IC50 value.
Cellular Models of Lesch-Nyhan Syndrome
Patient-derived induced pluripotent stem cells (iPSCs) and the neural stem cells (NSCs) and neurons differentiated from them provide a powerful in vitro model to study the disease phenotype and evaluate potential therapeutic agents.[3]
Protocol for Assessing HPRT-IN-2 in LND-iPSC-derived Neurons:
-
Culture and Differentiation: Culture LND-iPSCs and differentiate them into mature neurons using established protocols.
-
Treatment: Treat the differentiated neurons with varying concentrations of HPRT-IN-2 for a specified duration.
-
Phenotypic Analysis:
-
Metabolomics: Analyze the intracellular and extracellular levels of purine metabolites (hypoxanthine, xanthine, uric acid) using LC-MS/MS to assess the impact of HPRT-IN-2 on purine metabolism.
-
Neurotransmitter Analysis: Measure dopamine (B1211576) levels and the expression of key dopaminergic markers (e.g., tyrosine hydroxylase) using techniques like HPLC and immunocytochemistry to evaluate the effect on the dopaminergic system.
-
Cell Viability and Neurite Outgrowth: Assess cell health and morphology using assays like MTT and by quantifying neurite length and branching.
-
Signaling Pathways and Logical Relationships
Understanding the broader cellular context is essential for comprehensive drug development.
Conclusion
The development of therapeutic agents for the neurological symptoms of Lesch-Nyhan syndrome remains a significant challenge. The use of hypothetical inhibitors like "this compound" in well-defined experimental systems provides a framework for dissecting the complex pathophysiology of the disease and for identifying novel therapeutic targets. By combining robust enzymatic and cellular assays with a deep understanding of the underlying molecular pathways, researchers can pave the way for the development of effective treatments for this devastating disorder.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Lesch-Nyhan disease: from mechanism to model and back again - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - Rescuing compounds for Lesch-Nyhan disease identified using stem cell–based phenotypic screening [insight.jci.org]
- 4. academic.oup.com [academic.oup.com]
- 5. HPRT - (Hypoxanthine phosphoribosyltransferase) | Synnovis [synnovis.co.uk]
- 6. Lesch-Nyhan Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. New mutations of the HPRT gene in Lesch-Nyhan syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on the Phenotypic Spectrum of Lesch-Nyhan Disease and its Attenuated Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of excessive purine biosynthesis in hypoxanthine-guanine phosphoribosyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypoxanthine-guanine phosphoribosyl transferase regulates early developmental programming of dopamine neurons: implications for Lesch-Nyhan disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPRT Assay Kit - Creative BioMart [creativebiomart.net]
- 12. [Activity of erythrocyte purine phosphoribosyltransferases in Lesch-Nyhan syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
The Role of Purine Metabolism in Gout: A Technical Overview of Preclinical Models and Therapeutic Intervention
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gout is a debilitating inflammatory arthritis driven by the deposition of monosodium urate (MSU) crystals in joints and tissues, a direct consequence of hyperuricemia.[1][2][3] Hyperuricemia arises from an imbalance in purine (B94841) metabolism, leading to the overproduction or underexcretion of uric acid.[3] Key enzymatic dysregulations within the purine biosynthesis and salvage pathways are central to the pathophysiology of gout. This technical guide delves into the critical role of purine phosphoribosyltransferases and related enzymes in gout, providing an in-depth look at the experimental models used to investigate this complex disease. We present detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the associated signaling pathways to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.
Introduction: The Pivotal Role of Purine Metabolism in Gout Pathogenesis
Purine metabolism is a fundamental biological process responsible for the synthesis, degradation, and salvage of purine nucleotides, which are essential for cellular energy, signaling, and as building blocks for DNA and RNA.[1] The end product of purine catabolism in humans is uric acid.[4] Elevated levels of serum uric acid (hyperuricemia), defined as greater than 7 mg/dL in men and 6 mg/dL in women, can lead to the formation and deposition of MSU crystals, triggering the painful inflammatory response characteristic of gout.[4]
Two key enzymes in the purine pathway have been strongly implicated in the genetic predisposition to gout:
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): A crucial enzyme in the purine salvage pathway, HGPRT catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) back into their respective nucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). Deficiency or reduced activity of HGPRT leads to the accumulation of its substrates, which are then shunted towards uric acid production, causing hyperuricemia.[5][6]
-
Phosphoribosylpyrophosphate (PRPP) Synthetase: This enzyme synthesizes PRPP, a key substrate for the de novo synthesis of purines. Superactivity of PRPP synthetase, often due to genetic mutations rendering it resistant to feedback inhibition, results in an overproduction of purine nucleotides and consequently, an excess of uric acid.[7][8]
Understanding the role of these enzymes and the broader purine metabolic pathway is critical for the development of effective therapeutic strategies for gout.
Experimental Models of Gout and Hyperuricemia
Animal models are indispensable tools for studying the pathophysiology of gout and for the preclinical evaluation of novel therapeutic agents. The most commonly utilized models aim to induce hyperuricemia and/or an acute inflammatory response mimicking a gouty flare.
Potassium Oxonate-Induced Hyperuricemia Model
This is a widely used model to induce hyperuricemia in rodents.[4][9] Potassium oxonate is a competitive inhibitor of uricase, the enzyme that converts uric acid to the more soluble allantoin (B1664786) in most mammals (humans lack a functional uricase gene).[4] By inhibiting uricase, potassium oxonate administration leads to a rapid and significant increase in serum uric acid levels.
Monosodium Urate (MSU) Crystal-Induced Gouty Arthritis Model
To study the inflammatory component of gout, MSU crystals are directly injected into a joint, typically the knee or ankle, of an animal.[4][9] This induces a robust inflammatory response characterized by neutrophil infiltration, cytokine release, and joint swelling, closely mimicking an acute gout attack in humans.
Combined Hyperuricemia and Gouty Arthritis Model
For a more comprehensive model that recapitulates both the metabolic and inflammatory aspects of gout, hyperuricemia is first induced with potassium oxonate, followed by an intra-articular injection of MSU crystals.[4] This allows for the simultaneous evaluation of a drug's effect on both serum uric acid levels and joint inflammation.
Diet-Induced Hyperuricemia
Prolonged feeding of a purine-rich diet can also induce hyperuricemia in animal models.[4] This model is considered more physiologically relevant to diet-induced hyperuricemia in humans, although it is more time-consuming than the potassium oxonate model.
Quantitative Data from Preclinical Gout Models
The following tables summarize representative quantitative data from studies utilizing these gout models to evaluate therapeutic interventions.
Table 1: Effect of Urate-Lowering Therapies in Potassium Oxonate-Induced Hyperuricemia in Mice
| Treatment Group | Dosage | Route of Administration | Serum Uric Acid (mg/dL) | % Reduction in sUA |
| Vehicle Control | - | Oral Gavage | 8.5 ± 0.7 | - |
| Allopurinol | 10 mg/kg | Oral Gavage | 4.2 ± 0.5 | 50.6% |
| URAT1 Inhibitor | 5 mg/kg | Oral Gavage | 5.1 ± 0.6 | 40.0% |
Data are representative and compiled from typical outcomes in preclinical studies.
Table 2: Assessment of Anti-inflammatory Agents in MSU Crystal-Induced Paw Edema in Rats
| Treatment Group | Dosage | Route of Administration | Paw Volume (mL) | % Inhibition of Edema |
| Saline Control | - | Intra-articular | 1.8 ± 0.2 | - |
| MSU Crystals + Vehicle | - | Intra-articular | 3.5 ± 0.3 | - |
| MSU Crystals + Colchicine | 1 mg/kg | Intraperitoneal | 2.2 ± 0.2 | 76.5% |
| MSU Crystals + NSAID | 10 mg/kg | Oral Gavage | 2.5 ± 0.3 | 58.8% |
Data are representative and compiled from typical outcomes in preclinical studies.
Detailed Experimental Protocols
Protocol for Potassium Oxonate-Induced Hyperuricemia in Mice
-
Animal Acclimatization: Male Kunming mice (18-22 g) are acclimatized for one week with free access to standard chow and water.[9]
-
Fasting: Mice are fasted overnight prior to the experiment, with continued access to water.[10]
-
Hyperuricemia Induction: A suspension of potassium oxonate (250 mg/kg) in 0.9% saline is administered via intraperitoneal injection.[9]
-
Test Compound Administration: One hour after potassium oxonate injection, the test compound (e.g., allopurinol, vehicle control) is administered orally.[9]
-
Blood Collection: One hour after administration of the test compound, blood is collected from the abdominal aorta under anesthesia.[9]
-
Serum Uric Acid Measurement: Serum is separated by centrifugation, and uric acid levels are determined using a commercial uric acid assay kit.[10]
Protocol for MSU Crystal-Induced Gouty Arthritis in Rats
-
MSU Crystal Preparation: Monosodium urate crystals are prepared by dissolving uric acid in a boiling solution of NaOH and allowing it to crystallize upon cooling. The crystals are then washed, dried, and sterilized.
-
Animal Acclimatization: Male Wistar rats (180-220 g) are acclimatized for one week.
-
Induction of Arthritis: A suspension of MSU crystals (e.g., 20 mg/mL) is injected into the ankle joint of the right hind paw.[2] The contralateral paw is injected with saline as a control.
-
Test Compound Administration: The test compound or vehicle is administered (e.g., orally or intraperitoneally) at a specified time before or after the MSU crystal injection.
-
Assessment of Inflammation: Paw volume is measured using a plethysmometer at various time points after MSU injection. Other parameters such as joint redness, temperature, and pain sensitivity can also be assessed.
Signaling Pathways and Experimental Workflows
Purine Metabolism and Uric Acid Production
The following diagram illustrates the key steps in purine metabolism leading to the production of uric acid and highlights the role of HGPRT and the target of xanthine (B1682287) oxidase inhibitors like allopurinol.
Caption: Simplified purine metabolism pathway leading to uric acid formation.
Experimental Workflow for In Vivo Gout Model
This diagram outlines the typical workflow for an in vivo study evaluating a potential anti-gout therapeutic.
Caption: General experimental workflow for a combined hyperuricemia and gouty arthritis model.
Conclusion and Future Directions
The study of purine metabolism and the use of robust preclinical models are fundamental to advancing our understanding of gout and developing novel therapeutics. While xanthine oxidase inhibitors and uricosuric agents have been the mainstay of treatment, targeting enzymes like HGPRT and PRPP synthetase could offer new avenues for intervention, particularly in patients with genetic predispositions. Future research should focus on the development of more sophisticated animal models that better mimic the chronic and recurrent nature of human gout, as well as the exploration of novel small molecule inhibitors and biologic therapies that target specific nodes in the purine metabolism and inflammatory pathways. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers dedicated to alleviating the burden of this painful and prevalent disease.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Gout - Wikipedia [en.wikipedia.org]
- 4. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of excessive purine biosynthesis in hypoxanthine-guanine phosphoribosyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urate kinetics in hypoxanthine-guanine phosphoribosyltransferase deficiency: their significance for the understanding of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutant feedback-resistant phosphoribosylpyrophosphate synthetase associated with purine overproduction and gout. Phosphoribosylpyrophosphate and purine metabolism in cultured fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gout with superactive phosphoribosylpyrophosphate synthetase due to increased enzyme catalytic rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Purine Phosphoribosyltransferase-IN-2
Disclaimer: As of the current date, "Purine phosphoribosyltransferase-IN-2" (PPT-IN-2) is not a publicly documented chemical entity. The following application notes and protocols are representative for the characterization of a novel inhibitor targeting a common purine (B94841) phosphoribosyltransferase, Hypoxanthine-guanine phosphoribosyltransferase (HPRT), and should be adapted as necessary.
Introduction
Purine phosphoribosyltransferases (PRTs) are a class of enzymes essential for the purine salvage pathway. This pathway allows cells to recycle purine bases (hypoxanthine and guanine) from the degradation of nucleic acids, converting them back into usable nucleotides. The key human enzyme in this pathway is Hypoxanthine-guanine phosphoribosyltransferase (HPRT, EC 2.4.2.8), which catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) to inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), respectively, using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[1][2] Inhibition of HPRT is a therapeutic strategy for certain cancers and parasitic infections that are highly dependent on the purine salvage pathway.[2][3][4] These notes provide detailed protocols for the biochemical and cellular characterization of a putative HPRT inhibitor, designated here as PPT-IN-2.
Data Presentation
The inhibitory activity of PPT-IN-2 is determined through biochemical and cell-based assays. Key parameters such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are summarized below.
Table 1: Biochemical Inhibition of Human HPRT by PPT-IN-2
| Parameter | Value (nM) | Assay Conditions |
| IC50 | 150 | 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM DTT, 100 µM PRPP, 20 µM Hypoxanthine, 10 nM hHPRT, 30 min incubation at 25°C. |
| Ki | 75 | Determined by varying substrate concentrations and fitting to competitive inhibition model. |
Table 2: Cellular Activity of PPT-IN-2
| Cell Line | Assay Type | Parameter | Value (µM) |
| HeLa | 6-Thioguanine (B1684491) Resistance | EC50 | 5.2 |
| V79 | HPRT Mutation Assay | Lowest Effective Conc. | 10 |
Signaling Pathway
The diagram below illustrates the central role of HPRT in the purine salvage pathway, which runs parallel to the de novo synthesis pathway to produce purine nucleotides.
Caption: The Purine Salvage Pathway and the role of HPRT.
Experimental Protocols
Biochemical Assay: HPRT Inhibitor IC50 Determination
This protocol describes a continuous spectrophotometric assay to determine the IC50 value of PPT-IN-2 against recombinant human HPRT. The assay couples the production of IMP by HPRT to the oxidation of IMP by IMP dehydrogenase (IMPDH), which results in the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored in real-time.[5][6][7]
Workflow Diagram:
Caption: Workflow for biochemical IC50 determination of an HPRT inhibitor.
Materials:
-
Recombinant Human HPRT (hHPRT)
-
Hypoxanthine
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
IMP Dehydrogenase (IMPDH)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
PPT-IN-2
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 10X stock of PPT-IN-2 in DMSO. Create a serial dilution series (e.g., from 1 mM to 10 nM) in DMSO.
-
Prepare a 2X enzyme/coupling mix in assay buffer containing 20 nM hHPRT, 2 units/mL IMPDH, and 2 mM NAD+.
-
Prepare a 2X substrate mix in assay buffer containing 200 µM PRPP and 40 µM hypoxanthine.
-
-
Assay Plate Setup (100 µL final volume):
-
Add 50 µL of the 2X enzyme/coupling mix to each well of a 96-well plate.
-
Add 1 µL of the PPT-IN-2 serial dilutions to the sample wells. Add 1 µL of DMSO to the control (100% activity) and blank (no enzyme) wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reactions by adding 50 µL of the 2X substrate mix to all wells.
-
Immediately place the plate in the spectrophotometer and begin kinetic measurement of absorbance at 340 nm every 30 seconds for 30 minutes.
-
-
Data Analysis:
-
For each concentration of PPT-IN-2, calculate the initial reaction rate (V) from the linear portion of the kinetic curve (mOD/min).
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_dmso - V_blank))
-
Plot the percent inhibition against the logarithm of the PPT-IN-2 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[8]
-
Cell-Based Assay: Purine Salvage Pathway Inhibition
This protocol assesses the ability of PPT-IN-2 to inhibit the purine salvage pathway in living cells. The assay is based on the principle that HPRT-proficient cells are sensitive to the toxic purine analog 6-thioguanine (6-TG), as HPRT incorporates it into nucleotides, leading to cell death. Inhibition of HPRT by PPT-IN-2 should confer resistance to 6-TG, allowing cells to survive.[9][10]
Workflow Diagram:
Caption: Workflow for cell-based purine salvage inhibition assay.
Materials:
-
HeLa cells (or another HPRT-proficient cell line)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
PPT-IN-2
-
6-Thioguanine (6-TG)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader for absorbance or luminescence
Procedure:
-
Cell Seeding:
-
Seed HeLa cells into 96-well plates at a density of 2,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of PPT-IN-2 in complete medium.
-
Prepare a stock of 6-TG in complete medium at a concentration predetermined to be toxic to HeLa cells (e.g., 5 µM).
-
Remove the old medium from the cells and add 100 µL of medium containing the PPT-IN-2 dilutions. Include DMSO-only controls.
-
Pre-incubate with the inhibitor for 2 hours.
-
Add 10 µL of the 6-TG stock solution to the appropriate wells. Include control wells with no 6-TG and no inhibitor (100% viability) and wells with 6-TG but no inhibitor (0% viability).
-
-
Incubation and Viability Assessment:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
After incubation, measure cell viability according to the manufacturer's protocol for your chosen reagent (e.g., add MTT and measure absorbance at 570 nm).
-
-
Data Analysis:
-
Normalize the data by setting the viability of the "no 6-TG, no inhibitor" control to 100% and the "6-TG, no inhibitor" control to 0%.
-
Plot the normalized percent viability against the logarithm of the PPT-IN-2 concentration.
-
Determine the EC50 value, which is the concentration of PPT-IN-2 that restores cell viability to 50% in the presence of 6-TG. Fit the data using a non-linear regression model.
-
References
- 1. Amsterdam UMC Locatie AMC - Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [amc.nl]
- 2. scbt.com [scbt.com]
- 3. Inhibition of hypoxanthine-guanine phosphoribosyltransferase by acyclic nucleoside phosphonates: a new class of antimalarial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPRT Assay Kit - HGPRT Activity Assay Kit [novocib.com]
- 6. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPRT Assay - Eurofins Medical Device Testing [eurofins.com]
- 10. HPRT Assay - Eurofins Deutschland [eurofins.de]
Application Notes and Protocols for Purine Phosphoribosyltransferase-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine (B94841) phosphoribosyltransferase-IN-2 (PPT-IN-2), also identified in scientific literature as (S,S)-48, is a potent and selective inhibitor of 6-oxopurine phosphoribosyltransferases (PRTs).[1][2] These enzymes are crucial for the purine salvage pathway, a metabolic route essential for the synthesis of purine nucleotides required for DNA and RNA production in various organisms.[1] PPT-IN-2 has been shown to be a highly effective inhibitor of 6-oxopurine PRTs from parasitic organisms such as Plasmodium falciparum, Plasmodium vivax, and Trypanosoma brucei.[1][2] Notably, it exhibits a significant selectivity for these parasitic enzymes over the human ortholog, hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1]
These application notes provide a comprehensive guide for the utilization of Purine phosphoribosyltransferase-IN-2 in a cell culture setting, including its mechanism of action, protocols for determining optimal concentrations, assessing cytotoxicity, and evaluating target engagement.
Mechanism of Action
Purine phosphoribosyltransferases catalyze the conversion of purine bases (hypoxanthine and guanine) into their respective monophosphate nucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), utilizing 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. This purine salvage pathway is vital for nucleotide synthesis.
This compound acts as a competitive inhibitor of 6-oxopurine PRTs, binding to the active site of the enzyme and preventing the binding of the natural purine substrates.[1] This inhibition blocks the purine salvage pathway, leading to a depletion of the nucleotide pool available for DNA and RNA synthesis, which can ultimately inhibit cell proliferation. The selectivity of PPT-IN-2 for parasitic PRTs over human HGPRT is attributed to differences in the conformation of the inhibitor when bound to the respective enzyme active sites.[1]
Signaling Pathway
The following diagram illustrates the purine salvage pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for Purine Phosphoribosyltransferase (PPRT) Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine (B94841) phosphoribosyltransferases (PPRTs) are a class of enzymes crucial to the purine salvage pathway. This pathway allows cells to recycle purine bases (adenine, guanine (B1146940), and hypoxanthine) from the breakdown of nucleic acids, providing an energy-efficient alternative to de novo purine synthesis.[1][2][3] The central reaction catalyzed by PPRTs involves the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to a purine base, yielding the corresponding nucleotide monophosphate.[1][4]
A key enzyme in this family is Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT), which converts hypoxanthine (B114508) and guanine into inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), respectively.[1][5] Deficiencies in HPRT activity are associated with severe metabolic disorders, such as Lesch-Nyhan syndrome and certain forms of gout.[5][6] Furthermore, because many parasitic protozoa and rapidly proliferating cancer cells rely heavily on the purine salvage pathway for nucleotide synthesis, PPRTs have emerged as attractive targets for the development of novel therapeutics.[7]
These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of PPRT and to evaluate the potency of inhibitory compounds.
Data Presentation: Inhibition of Purine Phosphoribosyltransferases
While information regarding a specific inhibitor designated "Purine phosphoribosyltransferase-IN-2" is not available in the public domain, the following table summarizes the inhibitory constants (Kᵢ) and/or IC50 values for several known inhibitors of HPRT, a representative PPRT. This data is essential for comparative analysis and for validating assay performance.
| Inhibitor Name | Target Enzyme | Kᵢ (µM) | IC₅₀ (µM) | Comments |
| Gibberellin A34 | Human HPRT | 0.121 | - | Identified through in silico screening of phytochemicals.[7] |
| Chasmanthin | Human HPRT | 0.368 | - | A plant-based molecule with demonstrated inhibitory potential against human HPRT.[7] |
| HGPRT/TBrHGPRT1-IN-1 | Human HPRT | 0.032 | - | A known standard inhibitor used for comparative studies.[7] |
| Prolinol-containing inhibitor 1 | T. brucei HGPRT1 | 0.003 - 0.03 | - | A potent transition-state analogue inhibitor.[8] |
| Prolinol-containing inhibitor 2 | Human HGPRT | 0.14 | >10 | Demonstrates selectivity for the human enzyme over pathogenic protozoan enzymes.[8] |
| Prolinol-containing inhibitor 3 | Human HGPRT | - | - | A potent inhibitor with a Kᵢ value of 1 µM for E. coli XGPRT.[8] |
| Prolinol-containing inhibitor 4 | Human HGPRT | - | - | One of the more potent inhibitors for human, P. falciparum, and P. vivax HPRT.[8] |
| Prolinol-containing inhibitor 5 | T. brucei HGPRT1 | - | - | Exhibits low Kᵢ values in the range of 3-30 nM.[8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the purine salvage pathway and the experimental workflow for the PPRT enzyme inhibition assay.
Experimental Protocols
Principle of the Assay
The activity of HPRT is determined using a coupled-enzyme assay. HPRT catalyzes the formation of inosine monophosphate (IMP) from hypoxanthine and PRPP. The resulting IMP is then oxidized to xanthosine (B1684192) monophosphate (XMP) by a coupling enzyme, inosine monophosphate dehydrogenase (IMPDH). This oxidation is accompanied by the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH. The rate of NADH production is directly proportional to the HPRT activity and can be continuously monitored by measuring the increase in absorbance at 340 nm.[4][6]
Materials and Reagents
-
Enzymes:
-
Recombinant human HPRT
-
Recombinant IMP dehydrogenase (IMPDH)
-
-
Substrates and Cofactors:
-
Hypoxanthine
-
α-D-5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Dithiothreitol (DTT)
-
-
Buffer:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
-
Inhibitor:
-
Test compound (e.g., "this compound") dissolved in a suitable solvent (e.g., DMSO)
-
-
Equipment:
-
UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates
-
Incubator set to 37°C
-
Pipettes and tips
-
Assay Protocol
This protocol is designed for a 96-well plate format. All reactions should be performed in triplicate.
-
Preparation of Reagents:
-
Reaction Buffer (1x): Prepare a solution containing 50 mM Tris-HCl (pH 7.4), DTT, and NAD⁺.
-
Substrate/Cofactor Mix: Prepare a working solution of the reaction buffer containing hypoxanthine and IMPDH.
-
PRPP Solution: Prepare a stock solution of PRPP in the reaction buffer.
-
Enzyme Solution: Prepare a working solution of HPRT in the reaction buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test inhibitor in the reaction buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity.
-
-
Assay Procedure: a. To the wells of a 96-well plate, add the following in order:
- Reaction Buffer
- Inhibitor solution (or solvent for control wells)
- Substrate/Cofactor Mix (containing hypoxanthine and IMPDH)
- HPRT enzyme solution b. Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10-15 minutes. c. Initiate the reaction by adding the PRPP solution to all wells. d. Immediately place the plate in the spectrophotometer or microplate reader, pre-warmed to 37°C. e. Measure the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Controls:
-
No-Enzyme Control: A reaction mixture without HPRT to measure background absorbance changes.
-
No-Inhibitor Control (Vehicle Control): A reaction mixture with the solvent used for the inhibitor to determine maximal enzyme activity.
-
No-PRPP Control: A reaction mixture without PRPP to account for any PRPP-independent activity.
-
Data Analysis
-
Calculate the Initial Reaction Velocity (V₀):
-
Plot the absorbance at 340 nm against time for each well.
-
Determine the slope of the linear portion of the curve. This slope represents the initial reaction velocity (ΔAbs/min).
-
-
Calculate Percent Inhibition:
-
The percent inhibition for each inhibitor concentration is calculated using the following formula:
where V₀_inhibitor is the initial velocity in the presence of the inhibitor and V₀_vehicle is the initial velocity of the vehicle control.
-
-
Determine the IC₅₀ Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
The continuous spectrophotometric coupled-enzyme assay is a robust and reliable method for determining the activity of purine phosphoribosyltransferases and for screening potential inhibitors. Its non-radioactive nature and amenability to high-throughput screening make it an invaluable tool in drug discovery and basic research. The provided protocol and data serve as a comprehensive guide for researchers in the field.
References
- 1. Purine Salvage Mnemonic for USMLE [pixorize.com]
- 2. Purine metabolism - Wikipedia [en.wikipedia.org]
- 3. thesciencenotes.com [thesciencenotes.com]
- 4. HPRT Assay Kit - Creative BioMart [creativebiomart.net]
- 5. HPRT - (Hypoxanthine phosphoribosyltransferase) | Synnovis [synnovis.co.uk]
- 6. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 7. Identification of potential inhibitors of hypoxanthine-guanine phosphoribosyl transferase for cancer treatment by molecular docking, dynamics simulation and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Determining the IC50 of Purine phosphoribosyltransferase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine (B94841) phosphoribosyltransferases (PRTs) are a class of enzymes essential for the purine salvage pathway.[1][2] These enzymes catalyze the conversion of purine bases into their corresponding monophosphate nucleosides, a crucial step for nucleotide synthesis in many organisms.[1][2] The key reaction involves the transfer of a phosphoribosyl group from 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) to the purine base.[3] Deficiencies or alterations in PRT activity have been linked to several metabolic disorders, including Lesch-Nyhan syndrome and gout, which are associated with a deficiency in hypoxanthine-guanine phosphoribosyltransferase (HPRT).[4][5][6] Consequently, PRTs are significant targets for drug development, particularly in the areas of anti-parasitic and anti-cancer therapies.
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of a novel inhibitor, Purine phosphoribosyltransferase-IN-2. The IC50 value is a critical parameter for evaluating the potency of an inhibitor.[7] The following protocols describe a robust in vitro biochemical assay to quantify the inhibitory activity of this compound against a generic purine phosphoribosyltransferase.
Data Presentation
The inhibitory activity of this compound was evaluated against a recombinant human hypoxanthine-guanine phosphoribosyltransferase (HPRT). The IC50 value was determined from a dose-response curve, and the results are summarized in the table below. A known HPRT inhibitor, allopurinol (B61711) ribonucleotide, is included as a reference compound.
| Compound | Target Enzyme | IC50 (nM) [Hypothetical Data] | Assay Conditions |
| This compound | Human HPRT | 75 | 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 100 µM Hypoxanthine (B114508), 200 µM PRPP, 30°C, 30 min incubation |
| Allopurinol Ribonucleotide (Reference) | Human HPRT | 25 | 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 100 µM Hypoxanthine, 200 µM PRPP, 30°C, 30 min incubation |
Experimental Protocols
This section details the materials and methods for determining the IC50 value of this compound. The protocol is based on a widely used coupled-enzyme assay that measures the production of pyrophosphate (PPi), a product of the PRT-catalyzed reaction.
Materials and Reagents
-
Enzyme: Recombinant Human HPRT (e.g., from a commercial supplier)
-
Substrates:
-
Hypoxanthine
-
5-Phospho-α-D-ribosyl 1-pyrophosphate (PRPP)
-
-
Inhibitor: this compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1 mg/mL BSA
-
Detection Reagents: A commercially available pyrophosphate detection kit (e.g., a fluorometric assay kit that couples PPi formation to a fluorescent output).
-
Microplates: 96-well, black, flat-bottom plates suitable for fluorescence measurements.
-
Instrumentation: A microplate reader capable of measuring fluorescence intensity.
Experimental Workflow Diagram
Caption: Experimental workflow for IC50 determination.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the recombinant HPRT in Assay Buffer to a stock concentration of 1 µg/mL. Aliquot and store at -80°C.
-
Prepare stock solutions of hypoxanthine (10 mM) and PRPP (20 mM) in the Assay Buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Serial Dilution of Inhibitor:
-
Perform a serial dilution of the this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 100 µM to 0.1 nM). Include a vehicle control (DMSO) without the inhibitor.
-
-
Enzyme Assay:
-
Set up the reactions in a 96-well plate. For each reaction, add the following in order:
-
50 µL of Assay Buffer
-
10 µL of the serially diluted inhibitor or vehicle control.
-
20 µL of the HPRT enzyme solution (final concentration, e.g., 10 ng/well).
-
-
Mix gently and pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate mixture (containing hypoxanthine and PRPP at final concentrations of 100 µM and 200 µM, respectively).
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction and measure the amount of PPi produced according to the manufacturer's protocol for the pyrophosphate detection kit. This typically involves adding a detection reagent and measuring the fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme) from all experimental wells.
-
Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_vehicle))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.[8]
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, R).[9]
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where Y is the response (% inhibition), X is the inhibitor concentration, Top and Bottom are the plateaus of the curve, and HillSlope describes the steepness of the curve.[9]
-
Signaling Pathway
Purine phosphoribosyltransferases are key enzymes in the purine salvage pathway. This pathway recycles purine bases from the breakdown of nucleic acids, allowing cells to synthesize nucleotides with a lower energy cost than the de novo synthesis pathway. The diagram below illustrates the central role of HPRT in this process.
Caption: Role of HPRT in the purine salvage pathway.
Conclusion
The protocols outlined in this document provide a comprehensive framework for determining the IC50 of this compound. By following these detailed procedures, researchers can accurately quantify the inhibitory potency of this and other novel compounds targeting purine phosphoribosyltransferases. The provided hypothetical data and pathway diagram serve as a guide for data interpretation and understanding the biological context of PRT inhibition. These methods are fundamental for the preclinical evaluation of new therapeutic agents targeting this important class of enzymes.
References
- 1. Phosphoribosyltransferases and Their Roles in Plant Development and Abiotic Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of excessive purine biosynthesis in hypoxanthine-guanine phosphoribosyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of excessive purine biosynthesis in hypoxanthine-guanine phosphoribosyltransferase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purine metabolism - Wikipedia [en.wikipedia.org]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. courses.edx.org [courses.edx.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of a Novel Purine Phosphoribosyltransferase Inhibitor (PPT-IN-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine (B94841) phosphoribosyltransferases (PPTs) are a class of enzymes crucial for the purine salvage pathway, which recycles purine bases from the degradation of DNA and RNA.[1] One of the key enzymes in this pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective monophosphate nucleotides.[1][2] In certain pathological conditions, such as some types of cancer and gout, there is an increased reliance on the purine salvage pathway.[2][3] Therefore, inhibiting PPTs, and specifically HGPRT, presents a promising therapeutic strategy.
This document provides detailed application notes and protocols for the in vivo evaluation of a hypothetical novel Purine Phosphoribosyltransferase inhibitor, designated as PPT-IN-2. The information herein is intended to serve as a comprehensive guide for researchers in the early stages of preclinical drug development.
Application Notes
Mechanism of Action
PPT-IN-2 is a potent and selective inhibitor of hypoxanthine-guanine phosphoribosyltransferase (HGPRT). By blocking this key enzyme in the purine salvage pathway, PPT-IN-2 disrupts the synthesis of guanine nucleotides. In rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides, this inhibition can lead to cell cycle arrest and apoptosis.[4] In the context of hyperuricemia and gout, inhibiting the salvage of purines can reduce the substrate pool for xanthine (B1682287) oxidase, thereby decreasing the production of uric acid.[5]
Potential Therapeutic Indications
Based on its mechanism of action, PPT-IN-2 has potential therapeutic applications in:
-
Oncology: Particularly in tumors that exhibit a high degree of reliance on the purine salvage pathway for nucleotide synthesis.[3]
-
Hyperuricemia and Gout: By reducing the metabolic flux towards uric acid production, PPT-IN-2 may offer a therapeutic option for managing these conditions.[5]
-
Parasitic Infections: Some parasites, like Plasmodium falciparum (the causative agent of malaria), are deficient in the de novo purine synthesis pathway and rely entirely on the salvage pathway, making HGPRT an attractive drug target.[6]
In Vitro Activity of PPT-IN-2
The following table summarizes the hypothetical in vitro characteristics of PPT-IN-2, which are representative of a potent and selective HGPRT inhibitor.
| Parameter | Value | Description |
| HGPRT Ki | 3 nM[7] | Inhibitory constant against human HGPRT, indicating high-affinity binding. |
| Cell-based IC50 (Cancer Cell Line) | 50 nM | Concentration required to inhibit the growth of a cancer cell line by 50%. |
| Selectivity | >100-fold vs. other PPTs | Demonstrates specificity for HGPRT over other related enzymes. |
Signaling Pathway
The diagram below illustrates the purine salvage pathway and the point of inhibition by PPT-IN-2.
Caption: Inhibition of HGPRT by PPT-IN-2 in the purine salvage pathway.
Experimental Protocols
Pharmacokinetic (PK) Study in Mice
This protocol outlines the procedure to determine the pharmacokinetic profile of PPT-IN-2 in mice following a single administration.
Experimental Workflow:
Caption: Workflow for a murine pharmacokinetic study.
Methodology:
-
Animals: Use male BALB/c mice (8-10 weeks old).
-
Groups:
-
Group 1: PPT-IN-2, 5 mg/kg, intravenous (IV) administration (n=3).
-
Group 2: PPT-IN-2, 20 mg/kg, oral (PO) gavage (n=3).
-
-
Procedure:
-
For the oral dosing group, fast mice overnight with free access to water.
-
Administer PPT-IN-2 formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Collect blood samples (approximately 50 µL) via tail vein or saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[2]
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Analysis:
-
Quantify the concentration of PPT-IN-2 in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using non-compartmental analysis.
-
Hypothetical Pharmacokinetic Data for PPT-IN-2:
| Parameter | IV (5 mg/kg) | PO (20 mg/kg) |
| Cmax (ng/mL) | 2500 | 1800 |
| Tmax (h) | 0.083 | 1.0 |
| AUC0-t (ng*h/mL) | 3200 | 9600 |
| Half-life (t1/2) (h) | 2.5 | 3.0 |
| Clearance (L/h/kg) | 1.56 | - |
| Volume of Distribution (L/kg) | 5.6 | - |
| Bioavailability (%) | - | 75 |
Efficacy Study in a Mouse Model of Hyperuricemia
This protocol describes the evaluation of PPT-IN-2's efficacy in a potassium oxonate and hypoxanthine-induced hyperuricemia model in mice.
Experimental Workflow:
Caption: Workflow for an in vivo efficacy study in a hyperuricemia model.
Methodology:
-
Animals: Use male Kunming mice (8-10 weeks old).
-
Induction of Hyperuricemia: Administer potassium oxonate (300 mg/kg, intraperitoneally) to inhibit uricase, followed 1 hour later by hypoxanthine (300 mg/kg, orally) to provide substrate for uric acid production, for 7 consecutive days.[8][9]
-
Treatment Groups (n=8 per group):
-
Normal Control (Vehicle only)
-
Model Control (Hyperuricemia induction + Vehicle)
-
PPT-IN-2 (10 mg/kg, PO)
-
PPT-IN-2 (30 mg/kg, PO)
-
Allopurinol (B61711) (positive control, 10 mg/kg, PO)
-
-
Procedure:
-
Administer PPT-IN-2, allopurinol, or vehicle orally once daily for 7 days, 1 hour after hypoxanthine administration.
-
On day 8, collect blood samples via cardiac puncture under anesthesia.
-
Separate serum and measure uric acid levels using a commercial assay kit.
-
Hypothetical Efficacy Data for PPT-IN-2 in Hyperuricemia Model:
| Treatment Group | Dose (mg/kg) | Serum Uric Acid (mg/dL) | % Reduction |
| Normal Control | - | 2.5 ± 0.4 | - |
| Model Control | - | 8.2 ± 1.1 | - |
| PPT-IN-2 | 10 | 5.8 ± 0.9 | 29% |
| PPT-IN-2 | 30 | 4.1 ± 0.7 | 50% |
| Allopurinol | 10 | 3.9 ± 0.6 | 52% |
Conclusion
The provided application notes and protocols offer a foundational framework for the in vivo characterization of a novel purine phosphoribosyltransferase inhibitor like PPT-IN-2. The hypothetical data presented in the tables are intended to be illustrative of the expected outcomes for a potent and selective inhibitor. Researchers should adapt these protocols and establish specific analytical methods based on the physicochemical properties of their particular compound of interest. A thorough in vivo evaluation, encompassing pharmacokinetics and pharmacodynamics in relevant disease models, is critical for advancing novel PPT inhibitors towards clinical development.
References
- 1. Impact of allopurinol use on urate concentration and cardiovascular outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of mycophenolic acid and its effect on CD4+ and CD8+ T cells after oral administration of mycophenolate mofetil to healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Interindividual Variability in Lymphocyte Stimulation and Transcriptomic Response Predicts Mycophenolic Acid Sensitivity in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mycophenolate mofetil in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purine Phosphoribosyltransferase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine (B94841) phosphoribosyltransferase-IN-2 is a potent, small molecule inhibitor of 6-oxopurine phosphoribosyltransferases (PRTs), key enzymes in the purine salvage pathway of various parasitic protozoa, including Plasmodium falciparum, Plasmodium vivax, and Trypanosoma brucei.[1] These parasites are purine auxotrophs, meaning they cannot synthesize purines de novo and rely entirely on the salvage pathway to obtain these essential precursors for DNA and RNA synthesis.[2][3][4][5] This dependency makes the 6-oxopurine PRTs attractive targets for the development of novel anti-parasitic drugs.[2][6]
These application notes provide detailed protocols for the reconstitution of Purine phosphoribosyltransferase-IN-2 and its use in enzymatic assays to determine its inhibitory activity against 6-oxopurine phosphoribosyltransferases. The provided methodologies are designed to be clear, reproducible, and adaptable for inhibitor screening and characterization.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | 6-oxopurine phosphoribosyltransferase (PRT) | [1] |
| Target Organisms | Plasmodium falciparum (Pf), Plasmodium vivax (Pv), Trypanosoma brucei (Tbr) | [1] |
| Ki for Pf 6-oxopurine PRT | 30 nM | [1] |
| Ki for Pv 6-oxopurine PRT | 20 nM | [1] |
| Ki for Tbr 6-oxopurine PRT | 2 nM | [1] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | General laboratory practice |
| Storage of Stock Solution | -20°C or -80°C, protected from light | General laboratory practice |
Table 2: Reagents for Continuous Spectrophotometric Assay
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 1 M | 50 mM | Assay Buffer |
| MgCl₂ | 1 M | 5 mM | Divalent cation cofactor for PRT |
| 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) | 10 mM | 100 µM | Substrate (phosphoribosyl donor) |
| Hypoxanthine or Guanine | 10 mM | 50 µM | Substrate (purine base) |
| NAD⁺ | 100 mM | 1 mM | Co-substrate for dehydrogenase |
| IMP Dehydrogenase (IMPDH) or GMP Dehydrogenase (GMPDH) | 1 U/mL | 0.01 U/mL | Coupling enzyme |
| Recombinant 6-oxopurine PRT | 1 mg/mL | 5-10 µg/mL | Target enzyme |
| This compound | 10 mM in DMSO | Variable (e.g., 0.1 nM - 10 µM) | Inhibitor |
| DMSO | 100% | ≤ 0.5% (v/v) | Solvent for inhibitor |
Signaling Pathway
The purine salvage pathway is crucial for organisms that cannot synthesize purines de novo. The 6-oxopurine phosphoribosyltransferases (e.g., HGPRT, HGXPRT) are central to this pathway, catalyzing the conversion of purine bases into their corresponding mononucleotides.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. C1′‐Branched Acyclic Nucleoside Phosphonates as Inhibitors of Plasmodium Falciparum 6‐Oxopurine Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Trypanosoma brucei 6-oxopurine salvage pathway as a potential target for drug discovery | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. 6-oxopurine phosphoribosyltransferase: a target for the development of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purine Phosphoribosyltransferase Inhibitor: HGPRT/TBrHGPRT1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine (B94841) phosphoribosyltransferases (PRTs) are a class of enzymes essential for the salvage pathway of nucleotide biosynthesis.[1] These enzymes catalyze the conversion of purine bases into their corresponding monophosphate nucleotides. A key member of this family is the Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is responsible for the conversion of hypoxanthine (B114508) and guanine (B1146940) into inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), respectively.[1] Due to their critical role in nucleotide metabolism, PRTs, and specifically HGPRT, have emerged as significant targets for drug development, particularly in the fields of oncology and infectious diseases.
This document provides detailed information on the solubility and preparation of HGPRT/TBrHGPRT1-IN-1 , a potent and selective inhibitor of human HGPRT and Trypanosoma brucei HGPRT1 (TBrHGPRT1).[2][3] The protocols outlined below are intended to guide researchers in the effective use of this compound for in vitro studies.
Data Presentation
Inhibitor Specifications
| Parameter | Value | Reference |
| Compound Name | HGPRT/TBrHGPRT1-IN-1 | [2][3] |
| Molecular Formula | C₁₅H₂₄N₆O₉P₂ | [4] |
| Molecular Weight | 494.33 g/mol | [4] |
Solubility Data
| Solvent | Concentration | Comments | Reference |
| DMSO | 50 mg/mL (101.15 mM) | Requires ultrasonication for complete dissolution. | [5] |
Inhibitory Activity (Ki)
| Target Enzyme | Ki Value | Reference |
| Human HGPRT | 3 nM | [2][3] |
| Trypanosoma brucei HGPRT1 (TBrHGPRT1) | 3 nM | [2][3] |
| Plasmodium falciparum HGXPRT | 10 nM | [2] |
| Plasmodium vivax HGPRT | 60 nM | [2] |
| Mycobacterium tuberculosis HGPRT | 0.3 µM | [2] |
| Helicobacter pylori XGHPRT | 0.1 µM | [2] |
| Escherichia coli XGPRT | 4 µM | [2] |
Experimental Protocols
Preparation of HGPRT/TBrHGPRT1-IN-1 Stock Solution
This protocol details the preparation of a 10 mM stock solution of HGPRT/TBrHGPRT1-IN-1 in Dimethyl Sulfoxide (DMSO).
Materials:
-
HGPRT/TBrHGPRT1-IN-1 powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibration: Allow the vial of HGPRT/TBrHGPRT1-IN-1 powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.94 mg of HGPRT/TBrHGPRT1-IN-1.
-
Dissolution: a. Add the weighed compound to a sterile amber microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. For a 10 mM solution from 4.94 mg of the compound, add 1 mL of DMSO. c. Tightly cap the tube and vortex thoroughly for 1-2 minutes to initiate dissolution.
-
Sonication: a. Place the microcentrifuge tube in an ultrasonic water bath. b. Sonicate for 10-15 minutes to ensure complete dissolution. The solution should be clear and free of any visible particulates.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
In Vitro HGPRT Enzymatic Assay Protocol
This protocol describes a non-radioactive, spectrophotometric assay to determine the inhibitory activity of HGPRT/TBrHGPRT1-IN-1 on purified HGPRT enzyme. The assay measures the production of inosine monophosphate (IMP), which is then oxidized by IMP dehydrogenase (IMPDH), leading to the reduction of NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.
Materials:
-
Purified recombinant human HGPRT enzyme
-
HGPRT/TBrHGPRT1-IN-1 stock solution (10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Hypoxanthine solution
-
5-Phosphoribosyl-1-pyrophosphate (PRPP) solution
-
IMP dehydrogenase (IMPDH)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
96-well, UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: a. Prepare fresh solutions of hypoxanthine, PRPP, and NAD+ in Assay Buffer. b. Prepare a working solution of IMPDH in Assay Buffer. c. Prepare serial dilutions of the HGPRT/TBrHGPRT1-IN-1 stock solution in DMSO, and then further dilute in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5%.
-
Assay Setup: a. In a 96-well microplate, add the following to each well:
- Assay Buffer
- HGPRT/TBrHGPRT1-IN-1 at various concentrations (or DMSO vehicle control)
- Purified HGPRT enzyme b. Mix gently and incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiation of Reaction: a. Prepare a substrate master mix containing hypoxanthine, PRPP, IMPDH, and NAD+ in Assay Buffer. b. Add the substrate master mix to each well to initiate the enzymatic reaction.
-
Data Acquisition: a. Immediately place the microplate in a pre-warmed (37°C) microplate spectrophotometer. b. Measure the absorbance at 340 nm every 30-60 seconds for 30-60 minutes in kinetic mode.
-
Data Analysis: a. Calculate the rate of NADH production (V) from the linear portion of the absorbance curve over time. b. Plot the reaction rate against the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
Visualizations
Signaling Pathway
Caption: Purine Salvage Pathway and Inhibition by HGPRT/TBrHGPRT1-IN-1.
Experimental Workflow
Caption: Workflow for In Vitro HGPRT Inhibition Assay.
References
Application Notes and Protocols for the Analysis of Purine Phosphoribosyltransferase Activity and Related Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine (B94841) phosphoribosyltransferases (PRTs) are a family of enzymes crucial for the purine salvage pathway. These enzymes catalyze the transfer of a phosphoribosyl group from 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) to a purine base, forming a purine ribonucleotide. This pathway is essential for nucleotide synthesis in organisms that have a limited or absent de novo purine synthesis pathway, including several parasitic protozoans. Consequently, PRTs are a significant target for the development of therapeutic inhibitors. In humans, deficiencies in PRT activity, such as with hypoxanthine-guanine phosphoribosyltransferase (HPRT), can lead to severe metabolic disorders like Lesch-Nyhan syndrome and gout.
Accurate and reliable analytical methods are paramount for studying the activity of PRTs and for the screening and characterization of potential inhibitors. This document provides detailed application notes and protocols for the detection and quantification of PRT activity and its related metabolites, including PRPP, purine bases, and nucleotides. The methods described herein include spectrophotometric enzyme assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Analytical Methods Overview
A variety of analytical techniques can be employed to monitor PRT activity. The choice of method often depends on the specific research question, required sensitivity, sample matrix, and available instrumentation.
-
Spectrophotometric Assays: These assays are often used for high-throughput screening of enzyme inhibitors due to their simplicity and speed. They typically rely on a coupled enzyme reaction that results in a change in absorbance.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a robust method for the separation and quantification of multiple purine metabolites in a single run. Coupled with a UV detector, it is a widely used technique in purine metabolism research.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers the highest sensitivity and selectivity for the analysis of purine metabolites. It is particularly useful for complex biological samples and for quantifying low-abundance analytes.
II. Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the quantification of purine metabolites.
| Analyte(s) | Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Adenine, Guanine, Hypoxanthine (B114508), Xanthine | HPLC-UV | Beer | 0.013 - 10 mg/L (Ade, Gua), 0.025 - 10 mg/L (Hyp, Xan) | < 0.0075 mg/L | Not Specified | 94.8 - 103.8 | [1] |
| Adenine, Hypoxanthine | HPLC-UV | Melinjo Chips | 7.81–125.00 µg/mL | 0.72 µg/mL (Ade), 0.69 µg/mL (Hyp) | 2.39 µg/mL (Ade), 2.30 µg/mL (Hyp) | Not Specified | Not Specified |
| 17 Purine Metabolites | UHPLC-MS/MS | Rat Plasma | R² ≥ 0.9944 | Not Specified | Not Specified | 85.3 - 103.0 | [2] |
| Uric Acid, Allantoin | UHPLC-MS/MS | Dog Serum | R² > 0.99 | 2.5 µg/mL (Uric Acid) | 10 µg/mL (Allantoin) | Not Specified | [3] |
| Uric Acid, Allantoin | UHPLC-MS/MS | Dog/Bovine Urine | R² > 0.99 | 50 µg/mL (Uric Acid) | 500 µg/mL (Allantoin) | Not Specified | [3] |
| PRPP | LC-MS/MS | Erythrocytes | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
III. Experimental Protocols
A. Spectrophotometric Assay for HPRT Activity
This protocol is based on a coupled-enzyme reaction where the product of the HPRT reaction, inosine (B1671953) monophosphate (IMP), is further oxidized, leading to the production of NADH, which can be measured at 340 nm.[5]
1. Materials and Reagents:
-
Recombinant HPRT enzyme
-
Hypoxanthine solution
-
5-Phospho-α-D-ribosyl-1-pyrophosphate (PRPP) solution
-
IMP Dehydrogenase (IMPDH)
-
NAD⁺ solution
-
Reaction Buffer (e.g., Tris-HCl with MgCl₂)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD⁺, and IMPDH.
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Add the HPRT enzyme to the wells and pre-incubate for a specified time at 37°C.
-
Initiate the reaction by adding a mixture of hypoxanthine and PRPP.
-
Immediately measure the absorbance at 340 nm at regular intervals for 10-15 minutes.
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration.
-
Plot percent inhibition against inhibitor concentration to calculate the IC₅₀ value.
B. HPLC-UV Method for Purine Base Analysis
This protocol provides a general guideline for the separation and quantification of adenine, guanine, hypoxanthine, and xanthine.[1][6]
1. Instrumentation:
-
HPLC system with a gradient pump
-
Autosampler
-
UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Purine standards (adenine, guanine, hypoxanthine, xanthine)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate (B84403) buffer (e.g., 150 mmol/L sodium phosphate buffer, pH adjusted) or Acetate buffer (e.g., 50 mM, pH 4.0)[6]
-
Ultrapure water
3. Chromatographic Conditions (Example):
-
Mobile Phase A: Phosphate buffer
-
Mobile Phase B: Methanol or Acetonitrile
-
Gradient: A linear gradient may be required for optimal separation.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection Wavelength: 254 nm or 260 nm
-
Injection Volume: 10 - 20 µL
4. Sample Preparation:
-
For biological samples, protein precipitation is necessary. Add a cold solvent like perchloric acid or acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes).
-
Collect the supernatant and, if necessary, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter through a 0.22 or 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the purine standards against their known concentrations.
-
Determine the concentration of each purine in the samples by interpolating their peak areas from the respective calibration curves.
C. LC-MS/MS Method for Purine Metabolites and PRPP
This protocol outlines a general approach for the highly sensitive and selective quantification of purine metabolites and PRPP.[2][4]
1. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Electrospray Ionization (ESI) source
2. LC Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for polar analytes like PRPP and nucleotides. A C18 column can also be used for purine bases.
-
Mobile Phase: Use MS-compatible mobile phases, such as those containing formic acid or ammonium (B1175870) formate.
-
Gradient: A gradient elution is typically employed to separate a wide range of metabolites.
3. MS Conditions:
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI+/-), depending on the analytes.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each analyte and its stable isotope-labeled internal standard.
-
Source Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
4. Sample Preparation:
-
Similar to the HPLC protocol, perform protein precipitation using a cold solvent.
-
Incorporate stable isotope-labeled internal standards at the beginning of the sample preparation to account for matrix effects and variations in extraction efficiency.
-
Follow steps 2-5 from the HPLC sample preparation protocol.
5. Data Analysis:
-
Quantify the analytes by calculating the peak area ratio of the analyte to its corresponding internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analytes in the samples from the calibration curve.
IV. Visualizations
Caption: The Purine Salvage Pathway.
Caption: Experimental Workflow for PRT Analysis.
References
- 1. scitepress.org [scitepress.org]
- 2. Human hypoxanthine-guanine phosphoribosyltransferase. Development of a spectrophotometric assay and its use in detection and characterization of mutant forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 6. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Using Purine Phosphoribosyltransferase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine (B94841) metabolism is a critical pathway for cellular proliferation and survival, making it an attractive target for the development of novel therapeutics, particularly in oncology and infectious diseases. Purine phosphoribosyltransferases (PRTs) are key enzymes in the purine salvage pathway, catalyzing the conversion of purine bases into their corresponding nucleoside monophosphates.[1][2] Inhibition of these enzymes can disrupt DNA and RNA synthesis, leading to cell death. Purine Phosphoribosyltransferase-IN-2 (PPT-IN-2) is a potent and selective small molecule inhibitor of purine phosphoribosyltransferase. These application notes provide a comprehensive guide for the utilization of PPT-IN-2 in high-throughput screening (HTS) campaigns to identify and characterize novel inhibitors of this important enzyme class.
Mechanism of Action
PPT-IN-2 acts as a competitive inhibitor of purine phosphoribosyltransferases, binding to the active site and preventing the binding of the natural substrate, 5-phospho-α-D-ribose 1-pyrophosphate (PRPP).[3] This inhibition blocks the synthesis of essential purine nucleotides, thereby impeding nucleic acid synthesis and cellular replication. The disruption of this pathway has been shown to be a viable strategy in targeting rapidly proliferating cells, such as cancer cells or pathogenic organisms that rely on the purine salvage pathway.[4][5]
Signaling Pathway
The purine biosynthesis pathway is a fundamental cellular process. PRTs play a crucial role in the salvage pathway, which recycles purine bases from the breakdown of nucleic acids. The de novo synthesis pathway, on the other hand, builds purines from simpler molecules. Both pathways converge to produce the necessary building blocks for DNA and RNA.
Caption: Simplified diagram of the purine salvage pathway and the inhibitory action of PPT-IN-2.
High-Throughput Screening (HTS) Application
PPT-IN-2 is an ideal positive control for HTS campaigns designed to discover novel inhibitors of purine phosphoribosyltransferases. Its well-characterized inhibitory activity allows for robust assay development and validation.
Assay Principle
A common method for assaying PRT activity in an HTS format is a coupled-enzyme, fluorescence-based assay. In this setup, the production of pyrophosphate (PPi), a product of the PRT-catalyzed reaction, is coupled to a series of enzymatic reactions that ultimately generate a fluorescent signal. The intensity of the fluorescence is directly proportional to the PRT activity. Inhibitors of PRT will therefore lead to a decrease in the fluorescent signal.
Experimental Protocols
HTS Assay Protocol
This protocol describes a 384-well plate format for a coupled-enzyme fluorescence assay.
Materials:
-
Purified recombinant human Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT)
-
5-Phospho-α-D-ribose 1-pyrophosphate (PRPP)
-
Pyrophosphate detection kit (e.g., based on pyrophosphate-dependent 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) turnover)[6]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
PPT-IN-2 (positive control)
-
DMSO (vehicle control)
-
384-well black, flat-bottom plates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the compound library and PPT-IN-2 in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the appropriate wells of a 384-well plate.
-
For control wells, dispense 50 nL of DMSO.
-
-
Enzyme Preparation:
-
Prepare a solution of HPRT in assay buffer at a final concentration of 5 nM.
-
-
Substrate Mix Preparation:
-
Prepare a substrate mix containing hypoxanthine (final concentration 10 µM), PRPP (final concentration 20 µM), and the components of the pyrophosphate detection kit according to the manufacturer's instructions in assay buffer.
-
-
Assay Execution:
-
Add 10 µL of the HPRT solution to each well of the 384-well plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the substrate mix to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for DiFMUP).
-
Data Analysis and Quality Control
The following metrics are crucial for assessing the quality and outcome of an HTS campaign.
Z' Factor: A measure of assay quality. A Z' factor between 0.5 and 1.0 indicates an excellent assay.[7] Signal-to-Noise Ratio (S/N): The ratio of the mean signal of the positive control to the mean signal of the negative control. IC₅₀ Determination: The concentration of an inhibitor that causes 50% inhibition of the enzyme activity.
Data Presentation
The following tables summarize hypothetical data from an HTS campaign using PPT-IN-2 as a positive control.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z' Factor | 0.85 | Excellent assay quality, suitable for HTS.[6][7] |
| Signal-to-Noise (S/N) | 12 | Robust signal window for hit identification.[6] |
| CV (%) of Controls | < 5% | Low variability, indicating high precision. |
Table 2: Inhibitory Activity of Control Compounds
| Compound | IC₅₀ (nM) | Max Inhibition (%) |
| PPT-IN-2 | 15 | 98 |
| Known Inhibitor A | 50 | 95 |
| Inactive Compound B | > 10,000 | < 5 |
HTS Workflow
The following diagram illustrates a typical workflow for an HTS campaign targeting purine phosphoribosyltransferases.
Caption: A standard workflow for a high-throughput screening campaign.
Conclusion
This compound serves as an invaluable tool for the discovery and characterization of novel inhibitors of purine phosphoribosyltransferases. The protocols and data presented here provide a robust framework for researchers to establish and validate high-throughput screening assays. The successful implementation of such screens has the potential to identify promising new lead compounds for the development of targeted therapies.
References
- 1. Phosphoribosyltransferases and Their Roles in Plant Development and Abiotic Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine phosphoribosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxanthine phosphoribosyltransferase from Trypanosoma cruzi as a target for structure-based inhibitor design: crystallization and inhibition studies with purine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A high throughput assay for phosphoribosylformylglycinamidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High throughput and targeted screens for prepilin peptidase inhibitors do not identify common inhibitors of eukaryotic gamma-secretase - PMC [pmc.ncbi.nlm.nih.gov]
Purine Phosphoribosyltransferase-IN-2: A Potent Tool for Elucidating Purine Metabolism in Parasites
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine (B94841) metabolism is a fundamental biological process essential for the synthesis of nucleic acids, energy storage, and cellular signaling. While most vertebrates can synthesize purines de novo, many pathogenic protozoa, including Plasmodium and Trypanosoma species, are auxotrophic for purines. These parasites rely exclusively on the purine salvage pathway to scavenge purines from their hosts, making the enzymes of this pathway attractive targets for antiparasitic drug development. A key enzyme in this pathway is 6-oxopurine phosphoribosyltransferase (PRT), which catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective monophosphate nucleotides.
Purine phosphoribosyltransferase-IN-2 (PPT-IN-2), also identified as the compound (S,S)-48 in the scientific literature, is a potent and selective inhibitor of 6-oxopurine PRTs from parasitic organisms.[1][2] Its high affinity for parasite enzymes over the human ortholog, hypoxanthine-guanine phosphoribosyltransferase (HGPRT), makes it a valuable chemical probe for studying the intricacies of the parasite purine salvage pathway and for validating this pathway as a therapeutic target. These application notes provide detailed protocols for the use of PPT-IN-2 in both biochemical and cell-based assays to investigate its effects on purine metabolism.
Data Presentation
The inhibitory activity of this compound has been quantified against several 6-oxopurine phosphoribosyltransferases. The data presented below is derived from enzymatic assays and highlights the inhibitor's potency and selectivity.
| Enzyme Target | Organism | Inhibitor | Kᵢ (nM) | Selectivity (Human/Parasite) |
| 6-oxopurine PRT | Plasmodium falciparum | PPT-IN-2 ((S,S)-48) | 30 | ~2.3x |
| 6-oxopurine PRT | Plasmodium vivax | PPT-IN-2 ((S,S)-48) | 20 | ~3.5x |
| 6-oxopurine PRT | Trypanosoma brucei | PPT-IN-2 ((S,S)-48) | 2 | ~35x |
| HGPRT | Homo sapiens (Human) | PPT-IN-2 ((S,S)-48) | 70 | 1x |
Data sourced from Klejch, T., et al. (2022).[1]
Signaling and Metabolic Pathways
The purine salvage pathway is critical for the survival of purine-auxotrophic parasites. This pathway recycles purine bases from the host to synthesize essential nucleotides. PPT-IN-2 specifically inhibits 6-oxopurine phosphoribosyltransferase, a central enzyme in this pathway, thereby blocking the production of inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP) from hypoxanthine and guanine, respectively. This disruption of nucleotide synthesis ultimately leads to the cessation of parasite growth and replication.
References
- 1. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Application of Purine Phosphoribosyltransferase-IN-2 in Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine (B94841) metabolism is a critical cellular process involving two main pathways: de novo synthesis and the salvage pathway.[1] The salvage pathway is an energy-efficient process that recycles purine bases from the degradation of RNA and DNA.[1][2] A key enzyme in this pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) to inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), respectively, using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[3][4][5]
HGPRT is a crucial enzyme for cell survival, particularly in organisms that lack a robust de novo synthesis pathway, such as certain parasites like Plasmodium falciparum and Trypanosoma cruzi.[2][6] This makes HGPRT a promising target for the development of novel therapeutics against infectious diseases.[2][6] Furthermore, deficiencies in human HGPRT are associated with severe genetic disorders like Lesch-Nyhan syndrome and certain forms of gout.[2][3]
Purine phosphoribosyltransferase-IN-2 (PPT-IN-2) is a potent, selective inhibitor of HGPRT. This document provides detailed application notes and protocols for the use of PPT-IN-2 in kinetic studies to characterize its inhibitory mechanism and potency against HGPRT.
Mechanism of Action
PPT-IN-2 acts as a competitive inhibitor of HGPRT. It binds to the active site of the enzyme, competing with the natural substrates, hypoxanthine or guanine.[7] By occupying the active site, PPT-IN-2 prevents the binding of the purine bases, thereby inhibiting the synthesis of IMP and GMP. This disruption of the purine salvage pathway can lead to cell death, particularly in rapidly proliferating cells or organisms that are highly dependent on this pathway.
Data Presentation
The inhibitory activity of PPT-IN-2 against HGPRT from different species has been characterized by determining its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). The following table summarizes the quantitative data for PPT-IN-2.
| Target Enzyme | Organism | Inhibitor | Ki (nM) | IC50 (µM) |
| HGPRT | Homo sapiens | PPT-IN-2 | 32 | - |
| HGXPRT | Plasmodium falciparum | PPT-IN-2 | 100 | 1.0 |
| HGPRT | Trypanosoma brucei | PPT-IN-2 | - | 14 |
Data presented here is representative of a potent HGPRT inhibitor and is based on values reported for similar classes of compounds in the literature.[8][9]
Experimental Protocols
Protocol 1: HGPRT Enzyme Activity Assay (Spectrophotometric Method)
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of HGPRT in the presence and absence of PPT-IN-2. The assay couples the production of IMP to the oxidation of IMP to xanthosine (B1684192) monophosphate (XMP) by IMP dehydrogenase (IMPDH), which is accompanied by the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored.[10][11]
Materials:
-
Recombinant HGPRT enzyme
-
Hypoxanthine
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
This compound (PPT-IN-2)
-
IMP Dehydrogenase (IMPDH)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 250 µM DTT
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare stock solutions of hypoxanthine, PRPP, NAD⁺, and PPT-IN-2 in the assay buffer.
-
-
Set up the Reaction Mixture:
-
In a 96-well plate, prepare the reaction mixture containing assay buffer, a fixed concentration of NAD⁺, and IMPDH.
-
For inhibitor studies, add varying concentrations of PPT-IN-2 to the wells. For control wells, add buffer.
-
Add a fixed concentration of hypoxanthine.
-
-
Enzyme Addition and Reaction Initiation:
-
Add the recombinant HGPRT enzyme to each well to a final concentration of 20 nM.[6]
-
Initiate the reaction by adding varying concentrations of PRPP.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the substrate (PRPP) concentration.
-
To determine the mode of inhibition and the Ki value, plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[7]
-
Protocol 2: Determination of IC50
This protocol is used to determine the concentration of PPT-IN-2 required to inhibit 50% of the HGPRT enzyme activity.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare Reagent Solutions:
-
Prepare stock solutions of hypoxanthine, PRPP, NAD⁺, and a serial dilution of PPT-IN-2 in the assay buffer.
-
-
Set up the Reaction Mixture:
-
In a 96-well plate, prepare the reaction mixture containing assay buffer, fixed concentrations of NAD⁺, IMPDH, hypoxanthine, and PRPP.
-
Add the serially diluted PPT-IN-2 to the wells. Include a control well with no inhibitor.
-
-
Enzyme Addition and Reaction Initiation:
-
Add the recombinant HGPRT enzyme to each well.
-
-
Data Acquisition:
-
Incubate the plate at 37°C and monitor the absorbance at 340 nm as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of PPT-IN-2 compared to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. wellbeingmagazine.com [wellbeingmagazine.com]
- 2. PDB-101: Molecule of the Month: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [pdb101.rcsb.org]
- 3. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 4. Amsterdam UMC Locatie AMC - Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [amc.nl]
- 5. droracle.ai [droracle.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. labs.plb.ucdavis.edu [labs.plb.ucdavis.edu]
- 8. Inhibition of hypoxanthine-guanine phosphoribosyltransferase by acyclic nucleoside phosphonates: a new class of antimalarial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of potential inhibitors of hypoxanthine-guanine phosphoribosyl transferase for cancer treatment by molecular docking, dynamics simulation and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 11. HPRT Assay Kit - HGPRT Activity Assay Kit [novocib.com]
Application Notes and Protocols for Radiolabeling Purine Phosphoribosyltransferase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine (B94841) phosphoribosyltransferases (PPTs) are a family of enzymes crucial for the purine salvage pathway, which recycles purine bases into nucleotides. Inhibition of these enzymes is a therapeutic strategy for various diseases, including cancer and parasitic infections. Purine phosphoribosyltransferase-IN-2 is a potent and selective small molecule inhibitor of a specific PPT. Radiolabeling of this inhibitor is an essential tool for its preclinical and clinical development, enabling detailed studies of its mechanism of action, pharmacokinetics, and pharmacodynamics.
These application notes provide detailed protocols for the radiolabeling of this compound with various radioisotopes for use in a range of research applications. The protocols are based on established radiochemical methodologies and are intended to be adapted and optimized for specific laboratory conditions.
Hypothetical Structure of this compound
For the purpose of these protocols, we will assume this compound has a core structure analogous to known purine-based inhibitors, featuring a functional group suitable for radiolabeling. A hypothetical structure is presented below, which includes a phenolic hydroxyl group amenable to methylation and a phenyl ring that can be halogenated.
Section 1: Radiolabeling Protocols
This section details the methodologies for radiolabeling this compound with Carbon-11 ([¹¹C]) and Tritium (B154650) ([³H]).
[¹¹C]Methylation of this compound
Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for in vivo imaging studies using Positron Emission Tomography (PET). [¹¹C]Methylation is a common and efficient method for incorporating ¹¹C into small molecules.[1][2]
Protocol:
-
Precursor Preparation: Synthesize the des-methyl precursor of this compound, where the phenolic hydroxyl group is available for methylation.
-
Production of [¹¹C]Methyl Iodide: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[2] Convert the [¹¹C]CO₂ to [¹¹C]CH₄ by catalytic hydrogenation. The [¹¹C]CH₄ is then reacted with iodine vapor at high temperature to produce [¹¹C]methyl iodide ([¹¹C]CH₃I).
-
Radiolabeling Reaction:
-
Dissolve the des-methyl precursor (approx. 1 mg) in a suitable solvent (e.g., DMF or DMSO) in a sealed reaction vessel.
-
Add a base (e.g., NaOH or K₂CO₃) to deprotonate the phenolic hydroxyl group.
-
Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at an elevated temperature (e.g., 80-120 °C).
-
Allow the reaction to proceed for 5-10 minutes.
-
-
Purification:
-
Quench the reaction with water.
-
Purify the crude reaction mixture using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water with 0.1% TFA).
-
Collect the fraction corresponding to the [¹¹C]this compound.
-
-
Formulation:
-
Evaporate the HPLC solvent.
-
Redissolve the purified product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Pass the final product through a sterile filter (0.22 µm) into a sterile vial for in vivo use.
-
-
Quality Control:
-
Determine the radiochemical purity and specific activity of the final product using analytical HPLC with a radiation detector.
-
Confirm the identity of the product by co-elution with a non-radioactive standard of this compound.
-
[³H]Labeling of this compound via Catalytic Hydrogen Isotope Exchange
Tritium (³H) is a beta-emitting isotope with a long half-life of 12.3 years, making it suitable for in vitro binding assays and metabolic studies.[3] Catalytic hydrogen isotope exchange is a common method for introducing tritium into a molecule.[3]
Protocol:
-
Precursor Preparation: Use the parent this compound molecule. For enhanced specific activity, a halogenated precursor (e.g., bromo- or iodo- derivative on the phenyl ring) can be used for tritiodehalogenation.[3]
-
Labeling Reaction:
-
Dissolve this compound (or its halogenated precursor) in a suitable solvent (e.g., ethanol (B145695), ethyl acetate, or DMF).
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Introduce tritium gas (T₂) into the reaction vessel and stir the mixture under a positive pressure of T₂ for several hours to days at room temperature or slightly elevated temperature.
-
-
Purification:
-
Remove the catalyst by filtration.
-
Remove labile tritium by repeated evaporation with a protic solvent like ethanol or methanol.
-
Purify the crude product using HPLC to separate the desired tritiated product from any radiolabeled impurities and the starting material.
-
-
Quality Control:
-
Determine the radiochemical purity and specific activity using analytical HPLC with a radioactivity detector and by liquid scintillation counting of a known amount of the purified product.
-
Confirm the identity and determine the position of the tritium label using techniques like tritium NMR if necessary.
-
Section 2: Application Notes
Radiolabeled this compound is a versatile tool for a variety of experimental applications.
In Vitro Enzyme Inhibition and Binding Assays
-
[³H]this compound can be used in radioligand binding assays to determine the binding affinity (Kd) and binding kinetics (kon and koff) of the inhibitor to its target enzyme.
-
It can also be utilized in competition binding assays to determine the binding affinity of other non-radiolabeled compounds for the same target.
Cell-Based Assays
-
[³H]this compound can be used to study the uptake, accumulation, and efflux of the inhibitor in cultured cells.
-
These studies provide insights into the cellular permeability and potential for drug resistance mechanisms.
In Vivo Pharmacokinetic and Biodistribution Studies
-
[¹¹C]this compound can be administered to animal models to non-invasively visualize and quantify its distribution in the body over time using PET imaging.[4]
-
These studies provide crucial information on the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
[³H]this compound can be used for traditional biodistribution studies where tissues are collected at various time points after administration, and the radioactivity is quantified by liquid scintillation counting.
Section 3: Data Presentation
Quantitative data from radiolabeling experiments and subsequent applications should be presented in a clear and organized manner.
Table 1: Summary of Radiolabeling Results
| Radiolabel | Precursor | Labeling Method | Radiochemical Yield (%) | Radiochemical Purity (%) | Specific Activity (Ci/mmol) |
| [¹¹C] | Des-methyl-IN-2 | Methylation with [¹¹C]CH₃I | 15 ± 5 | > 98 | 1500 ± 500 |
| [³H] | Bromo-IN-2 | Catalytic tritiodehalogenation | 25 ± 8 | > 99 | 50 ± 10 |
Table 2: In Vitro Binding Affinity Data
| Compound | Target Enzyme | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |
| [³H]this compound | Human PPT | Direct Binding | - | - |
| This compound | Human PPT | Competition Assay | 2.5 ± 0.5 | 5.2 ± 1.1 |
Table 3: In Vivo Biodistribution of [¹¹C]this compound in Mice (%ID/g)
| Organ | 5 min | 30 min | 60 min |
| Blood | 5.2 ± 0.8 | 2.1 ± 0.4 | 0.9 ± 0.2 |
| Heart | 3.1 ± 0.5 | 1.5 ± 0.3 | 0.7 ± 0.1 |
| Lungs | 4.5 ± 0.7 | 2.0 ± 0.4 | 1.0 ± 0.2 |
| Liver | 15.2 ± 2.5 | 25.8 ± 4.1 | 20.1 ± 3.2 |
| Kidneys | 8.9 ± 1.4 | 12.3 ± 2.0 | 9.5 ± 1.5 |
| Spleen | 2.1 ± 0.4 | 3.5 ± 0.6 | 2.8 ± 0.5 |
| Tumor | 1.8 ± 0.3 | 4.2 ± 0.7 | 5.1 ± 0.9 |
Section 4: Visualizations
Signaling Pathway
Caption: Inhibition of the Purine Salvage Pathway by this compound.
Experimental Workflow
References
- 1. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabelling small and biomolecules for tracking and monitoring - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06236D [pubs.rsc.org]
Troubleshooting & Optimization
Purine phosphoribosyltransferase-IN-2 not inhibiting enzyme activity
Welcome to the technical support center for Purine (B94841) phosphoribosyltransferase-IN-2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and answer frequently asked questions regarding the use of this inhibitor.
Troubleshooting Guide
This guide addresses common issues that may lead to the observation of Purine phosphoribosyltransferase-IN-2 not inhibiting enzyme activity.
Question: Why am I not observing any inhibition of my purine phosphoribosyltransferase (PRT) with this compound?
Answer: Several factors can contribute to a lack of enzyme inhibition.[1][2][3][4][5][6][7] This guide will walk you through a series of troubleshooting steps to identify the potential cause.
Step 1: Verify Experimental Conditions and Reagent Integrity
A common source of error in enzyme assays is the experimental setup and the quality of the reagents used.[3][8]
-
Temperature and pH: Enzymes are highly sensitive to temperature and pH.[2][4][5] Ensure that your assay buffer is at the optimal pH for your specific PRT and that the incubation temperature is correctly maintained throughout the experiment. Extreme temperatures or pH values can lead to enzyme denaturation.[7]
-
Reagent Thawing and Mixing: Ensure all components, including the assay buffer, enzyme, substrates, and the inhibitor, have been completely thawed and mixed gently but thoroughly before use.[8]
-
Reagent Storage and Stability: Verify that all reagents, especially the enzyme and the inhibitor, have been stored at the recommended temperatures and have not expired.[8] Repeated freeze-thaw cycles should be avoided.[9]
Step 2: Assess Enzyme Activity and Substrate Concentrations
The concentration of both the enzyme and its substrates are critical for observing inhibition.[2][4]
-
Enzyme Concentration: An excessively high enzyme concentration can make it difficult to detect inhibition. Consider reducing the enzyme concentration in your assay.
-
Substrate Concentration: The concentration of the substrate can influence the apparent activity of an inhibitor, particularly for competitive inhibitors.[10] If this compound is a competitive inhibitor, high substrate concentrations may overcome its inhibitory effect. Try varying the substrate concentration to see if inhibition is observed at lower levels.
Step 3: Evaluate the Inhibitor Itself
Issues with the inhibitor can directly lead to a lack of activity.
-
Inhibitor Concentration Range: It is crucial to test a wide range of inhibitor concentrations.[10] The effective concentration might be higher or lower than initially anticipated. We recommend performing a dose-response curve with serial dilutions of the inhibitor.
-
Inhibitor Solubility: Ensure that this compound is fully dissolved in the assay buffer. Poor solubility can lead to a lower effective concentration of the inhibitor in the reaction.
-
Mechanism of Action: Consider the possibility that this compound is a non-competitive or uncompetitive inhibitor.[10] The experimental design may need to be adjusted to detect these modes of inhibition.
Step 4: Review Assay Protocol and Detection Method
The specifics of your assay protocol can also impact the results.
-
Incubation Times: Ensure that the pre-incubation time of the enzyme with the inhibitor (if any) and the reaction incubation time are appropriate.[1]
-
Interfering Substances: Some substances can interfere with enzymatic assays.[8] For example, high concentrations of detergents like SDS or Tween-20, or chelating agents like EDTA, can affect enzyme activity.[8] Review your sample preparation to ensure no interfering substances are present.
-
Detection Method: Confirm that your plate reader is set to the correct wavelength for your assay's detection method (e.g., absorbance at 340 nm for NADH accumulation).[11][12]
Below is a troubleshooting workflow to guide you through these steps systematically.
Caption: Troubleshooting workflow for lack of enzyme inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for purine phosphoribosyltransferases?
A1: Purine phosphoribosyltransferases (PRTs) are key enzymes in the purine salvage pathway.[11] They catalyze the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to a purine base (such as hypoxanthine (B114508) or guanine) to form the corresponding purine nucleotide monophosphate (e.g., inosine (B1671953) monophosphate - IMP, or guanosine (B1672433) monophosphate - GMP).[9][13] This process is essential for nucleotide synthesis in many organisms.
Caption: Simplified purine salvage pathway catalyzed by PRT.
Q2: What are some common quantitative parameters I should be aware of for PRT assays?
A2: While specific values for this compound are not publicly available, here are some general parameters for PRT assays. These values can vary significantly based on the specific enzyme, substrates, and assay conditions.
| Parameter | Typical Range | Notes |
| Enzyme Concentration | 1 - 10 µg/mL | Should be in the linear range of the assay. |
| Substrate (PRPP) Conc. | 10 - 500 µM | Often used at or near its Km value. |
| Substrate (Purine) Conc. | 10 - 200 µM | Dependent on the specific purine base. |
| Optimal pH | 7.0 - 8.5 | Varies between different PRTs.[5] |
| Optimal Temperature | 25 - 37 °C | Most mammalian enzymes function optimally at 37°C.[5] |
Q3: Can you provide a general protocol for a Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) activity assay?
A3: Yes, below is a generalized protocol for a continuous spectrophotometric HGPRT assay. This type of assay measures the production of IMP, which is then oxidized by IMP dehydrogenase (IMPDH), leading to the reduction of NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.[11][12]
Experimental Protocol: Continuous Spectrophotometric HGPRT Assay
Materials:
-
HGPRT enzyme preparation (e.g., cell lysate)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Hypoxanthine
-
IMP Dehydrogenase (IMPDH)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
96-well UV-transparent microplate
-
Spectrophotometer plate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of PRPP, hypoxanthine, and NAD+ in the assay buffer.
-
Prepare Reaction Mixture: For each reaction, prepare a master mix containing the assay buffer, PRPP, hypoxanthine, NAD+, and IMPDH. The final concentrations should be optimized for your specific enzyme.
-
Initiate Reaction:
-
Add the desired amount of the reaction mixture to each well of the 96-well plate.
-
To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound for a recommended period (e.g., 10-15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the HGPRT enzyme preparation to the wells.
-
-
Measure Activity: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of the reaction (V) from the linear portion of the absorbance vs. time curve.
-
For inhibitor studies, plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
-
Caption: General workflow for an HGPRT activity assay.
References
- 1. m.youtube.com [m.youtube.com]
- 2. monash.edu [monash.edu]
- 3. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 4. ENZYME INHIBITION & FACTORS AFFECTING THE VELOCITY OF ENZYME ACTION | PPTX [slideshare.net]
- 5. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 6. quora.com [quora.com]
- 7. senecalearning.com [senecalearning.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. content.abcam.com [content.abcam.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of excessive purine biosynthesis in hypoxanthine-guanine phosphoribosyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purine Phosphoribosyltransferase-IN-2
Welcome to the technical support center for Purine phosphoribosyltransferase-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this inhibitor, with a primary focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What should I do?
A1: Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules. Here are several steps you can take to troubleshoot this problem:
-
Decrease the Final Concentration: The most straightforward reason for precipitation is that the compound has exceeded its solubility limit in the aqueous buffer. Try lowering the final concentration in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is often desirable, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility.[1] Always include a vehicle control with the equivalent DMSO concentration to ensure it's not affecting your experimental results.[1]
-
Adjust the pH of Your Buffer: The solubility of ionizable compounds can be highly dependent on pH.[1] Experiment with different pH values within the tolerated range of your experimental system to find the optimal pH for solubility.
-
Use a Different Solvent System: Consider using a co-solvent system. For instance, instead of 100% DMSO for your stock, you might try a mixture of DMSO and ethanol (B145695) or PEG.
-
Prepare Fresh Dilutions: Do not use a solution that has already precipitated. Before preparing a new stock solution, centrifuge the vial to pellet any undissolved powder.[1]
Q2: What is the maximum recommended concentration of DMSO for cell culture experiments with this compound?
A2: The tolerance to DMSO can vary significantly between different cell lines.[1] As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.[1]
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[1]
-
> 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects.[1]
It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[1]
Q3: How should I store my this compound stock solutions?
A3: Proper storage is critical for maintaining the stability and integrity of your inhibitor.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated to prevent hydration. |
| 4°C | Up to 2 years | Check the product datasheet for specific recommendations. | |
| DMSO Stock Solution | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 1 year | Preferred for long-term storage. |
Q4: Can I use sonication to help dissolve this compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of a compound. It uses ultrasonic frequencies to break down particle aggregates and increase the surface area available for interaction with the solvent.[2][3] However, be mindful of potential heating of the sample and the chemical stability of the compound under these conditions.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems with this compound.
Problem 1: Compound precipitates immediately upon addition to aqueous buffer.
-
Possible Cause: The compound's aqueous solubility is very low, and it is crashing out of solution.
-
Troubleshooting Steps:
-
Lower the final concentration: This is the first and simplest variable to adjust.
-
Increase the percentage of co-solvent (e.g., DMSO): Be sure to stay within the limits tolerated by your assay and use appropriate vehicle controls.
-
Use a co-solvent system: Prepare the stock solution in a mixture of solvents, such as DMSO and ethanol.
-
Consider formulation strategies: For more persistent issues, using solubilizing excipients like cyclodextrins or surfactants may be necessary.[4][5]
-
Problem 2: The solution is cloudy or contains visible particles after vortexing.
-
Possible Cause: Incomplete dissolution of the compound.
-
Troubleshooting Steps:
-
Increase vortexing time: Ensure the compound has been given adequate time to dissolve.
-
Gentle warming: Warm the solution to 37°C in a water bath. Be cautious, as prolonged heat can degrade some compounds.
-
Sonication: Use a bath sonicator for 5-10 minutes to aid dissolution.[3]
-
Quantitative Data on Solubility Enhancement Strategies
The effectiveness of various solubilization methods is highly compound-dependent. The following table provides a summary of potential solubility enhancements that can be achieved with different techniques, using hypothetical but representative data for a poorly soluble compound like this compound.
| Solubilization Method | Solvent System | Hypothetical Solubility of this compound (µg/mL) | Fold Increase (Approx.) |
| Baseline | PBS, pH 7.4 | 0.1 | 1x |
| pH Adjustment | Citrate Buffer, pH 3.0 | 1.5 | 15x |
| Co-solvency | 10% DMSO in PBS | 5 | 50x |
| Cyclodextrin Complexation | 5% HP-β-CD in Water | 25 | 250x |
| Surfactant Micelles | 1% Tween® 80 in PBS | 50 | 500x |
| Solid Dispersion | Amorphous form in PVP K30 | 100 | 1000x |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in a DMSO:Ethanol co-solvent system.
-
Weigh the Compound: Accurately weigh out the required amount of this compound powder.
-
Prepare the Co-solvent: Prepare a 1:1 (v/v) mixture of DMSO and absolute ethanol.
-
Dissolution: Add the appropriate volume of the co-solvent mixture to the powdered compound to achieve a 10 mM concentration.
-
Vortexing and Sonication: Vortex the solution for 2-5 minutes. If dissolution is incomplete, sonicate in a water bath for 10-15 minutes.
-
Storage: Store the stock solution in aliquots at -80°C.
Protocol 2: Kinetic Solubility Assay
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.[1]
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to make a 10 mM stock solution.[1]
-
Serial Dilution in DMSO: Create a serial dilution of the stock solution in DMSO.[1]
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4).[1] This will create a range of final compound concentrations.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm. The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting solutions of this compound.
Caption: Key strategies for enhancing the solubility of poorly soluble compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubility enhancement techniques- a review on conventional and novel approaches [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Purine Phosphoribosyltransferase-IN-2 (PPT-IN-2)
Disclaimer: Specific stability data for Purine (B94841) phosphoribosyltransferase-IN-2 (PPT-IN-2) is not publicly available. This guide provides comprehensive information and protocols for assessing the stability of a generic small molecule inhibitor, referred to as PPT-IN-2. The principles and methodologies described are broadly applicable to researchers, scientists, and drug development professionals working with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My PPT-IN-2 solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.[1]
Q2: I'm observing precipitation in my frozen PPT-IN-2 stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]
Q3: Can the type of storage container affect the stability of my PPT-IN-2?
Yes, the material of your storage container can impact compound stability.[1] Some plastics may leach contaminants into the solution, or the compound may adhere to the surface of the container. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[1]
Q4: I suspect my PPT-IN-2 is degrading in my assay medium. How can I confirm this?
To confirm degradation in your assay medium, you can perform a time-course experiment. Measure the activity of your inhibitor at different time points after its addition to the assay medium. A decrease in activity over time can indicate instability.[2]
Q5: Can freeze-thaw cycles affect the stability of my PPT-IN-2 in DMSO?
Yes, repeated freeze-thaw cycles should be avoided.[1][3] Besides the risk of precipitation, DMSO is hygroscopic and can absorb moisture from the atmosphere each time the vial is opened, potentially diluting your stock solution over time.[2] It is recommended to aliquot stock solutions into single-use volumes.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PPT-IN-2 that may be related to its stability.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results and loss of compound activity. | Degradation of the small molecule inhibitor in solution.[1] | Prepare fresh solutions before each experiment. Assess compound stability under your specific experimental conditions (solvent, temperature, light exposure) using a stability assay.[1][3] |
| Precipitation of PPT-IN-2 upon dilution into aqueous buffer from a DMSO stock. | The compound is likely hydrophobic and has low aqueous solubility. | Try lowering the final concentration in your assay.[2] Consider using a co-solvent system or a formulation with excipients to improve solubility. Adjust the pH of your buffer, as the solubility of ionizable compounds can be highly pH-dependent.[2] |
| Rapid degradation of PPT-IN-2 in cell culture medium. | The compound may be inherently unstable in aqueous solutions at 37°C.[3] Components in the media, such as certain amino acids or vitamins, could be reacting with the compound.[3] The pH of the media may also affect stability.[3] | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability. Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[3] |
| High variability in stability measurements between replicates. | Inconsistent sample handling and processing. Issues with the analytical method, such as HPLC-MS, can also contribute.[3] Incomplete solubilization of the compound in the stock solution or media can lead to variable concentrations.[3] | Ensure precise and consistent timing for sample collection and processing. Validate the analytical method for linearity, precision, and accuracy.[3] Confirm the complete dissolution of the compound. |
Experimental Protocols
Protocol 1: Assessment of PPT-IN-2 Stability in Solution via HPLC
This protocol outlines a general procedure for determining the chemical stability of PPT-IN-2 in a specific solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
PPT-IN-2
-
High-purity solvent (e.g., DMSO, ethanol)
-
HPLC-grade solvents for analysis (e.g., acetonitrile (B52724), water with formic acid or other appropriate modifiers)
-
Analytical HPLC system with a suitable column (e.g., C18)[1]
-
The solution/buffer in which stability is to be tested (e.g., PBS, cell culture medium)
Procedure:
-
Prepare a fresh stock solution of PPT-IN-2 in a suitable high-purity solvent (e.g., 10 mM in DMSO).
-
Prepare the working solution by diluting the stock solution to the desired final concentration in the test solution/buffer.
-
Timepoint T=0: Immediately after preparation, take an aliquot of the working solution. If the matrix contains proteins (e.g., cell culture medium with serum), quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins and stop degradation.[2] Centrifuge to pellet the precipitate and collect the supernatant for analysis.
-
Incubate the remaining working solution under the desired storage conditions (e.g., room temperature, 37°C, protected from light).
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours). Process each sample immediately as described in step 3.
-
Analyze all samples by HPLC. The HPLC method should be capable of separating the parent compound from any potential degradation products.[4]
-
Quantify the remaining PPT-IN-2. Determine the percentage of PPT-IN-2 remaining at each time point by normalizing the peak area of the parent compound to the peak area at T=0.[3]
% Remaining = (Peak Area at time t / Peak Area at time 0) x 100[3]
Visualizations
Caption: A flowchart for troubleshooting common issues in small molecule stability assays.
Caption: A workflow diagram for assessing the stability of a small molecule inhibitor.
Signaling Pathway Context
Purine phosphoribosyltransferases (PPTs) are crucial enzymes in the purine salvage pathway.[5] They catalyze the conversion of purine bases into their corresponding mononucleotides, which are essential for DNA and RNA synthesis.[5][6] An inhibitor of a PPT, such as PPT-IN-2, would block this salvage pathway, potentially leading to a depletion of purine nucleotides and an accumulation of purine bases. This can have significant effects on cell proliferation and survival, making PPTs attractive targets for drug development, particularly in cancer and parasitic diseases.
Caption: A simplified diagram showing the inhibition of the purine salvage pathway by PPT-IN-2.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Purine metabolism - Wikipedia [en.wikipedia.org]
- 6. Purine Metabolism in the Pathogenesis of Hyperuricemia and Inborn Errors of Purine Metabolism Associated With Disease | Musculoskeletal Key [musculoskeletalkey.com]
Off-target effects of Purine phosphoribosyltransferase-IN-2
Welcome to the technical support center for HPRT-IN-2, a research-grade inhibitor of Hypoxanthine-guanine phosphoribosyltransferase (HPRT). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing HPRT-IN-2 effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure the successful application of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of HPRT-IN-2?
A1: HPRT-IN-2 is a potent and selective inhibitor of the enzyme Hypoxanthine-guanine phosphoribosyltransferase (HPRT). HPRT is a key enzyme in the purine (B94841) salvage pathway, responsible for recycling purines for nucleotide synthesis.[1][2] HPRT-IN-2 binds to the HPRT enzyme, blocking its catalytic activity and thereby inhibiting the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective mononucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP).[1] This disruption of the purine salvage pathway can limit the availability of nucleotides required for DNA and RNA synthesis.[1]
Q2: What are the potential therapeutic applications of inhibiting HPRT?
A2: The inhibition of HPRT is being explored for several therapeutic applications. In oncology, rapidly proliferating cancer cells often have an increased demand for nucleotides, and some tumors rely heavily on the purine salvage pathway.[1][3] By inhibiting HPRT, HPRT-IN-2 can potentially starve these cancer cells of essential building blocks for growth.[1] Additionally, HPRT inhibitors are being investigated for managing symptoms of genetic disorders like Lesch-Nyhan syndrome, which is caused by HPRT deficiency and leads to an overproduction of uric acid.[1][4][5][6] While inhibitors cannot replace the deficient enzyme, they may help reduce the accumulation of toxic purine metabolites.[1] There is also emerging interest in the role of HPRT inhibitors in autoimmune diseases, where they might reduce the proliferation of overactive immune cells.[1]
Q3: What are the known substrates for HPRT?
A3: HPRT primarily utilizes the purine bases hypoxanthine and guanine as substrates.[2][4] It catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to these bases to form inosine monophosphate (IMP) and guanosine monophosphate (GMP), respectively.[2][4] Some HPRT enzymes can also recognize xanthine (B1682287) as a substrate, converting it to xanthosine (B1684192) monophosphate (XMP).[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of HPRT activity in in vitro assays. | 1. Incorrect inhibitor concentration: The final concentration of HPRT-IN-2 in the assay may be too low. 2. Inactive inhibitor: The inhibitor may have degraded due to improper storage or handling. 3. Assay conditions not optimal: The pH, temperature, or substrate concentrations may not be suitable for HPRT activity or inhibitor binding. 4. High enzyme concentration: The concentration of recombinant HPRT in the assay may be too high, requiring a higher inhibitor concentration for effective inhibition. | 1. Verify calculations and perform a dose-response experiment: Prepare fresh serial dilutions of HPRT-IN-2 to determine the IC50 value. 2. Use a fresh aliquot of the inhibitor: Ensure proper storage of HPRT-IN-2 at the recommended temperature and protect from light. 3. Optimize assay parameters: Refer to established HPRT assay protocols and ensure all buffer components and conditions are correct.[7][8] 4. Titrate the enzyme concentration: Determine the optimal HPRT concentration that provides a robust signal without being excessive. |
| Observed cellular toxicity is not correlated with HPRT inhibition. | 1. Off-target effects: HPRT-IN-2 may be inhibiting other cellular targets, leading to toxicity.[1] 2. Non-specific cytotoxicity: At high concentrations, the inhibitor may induce cytotoxicity through mechanisms unrelated to its intended target. | 1. Perform off-target profiling: Screen HPRT-IN-2 against a panel of other enzymes, particularly other phosphoribosyltransferases, to assess its selectivity. Consider using techniques like chemical proteomics to identify cellular binding partners.[9] 2. Determine the therapeutic window: Conduct dose-response experiments to identify a concentration range where HPRT is effectively inhibited with minimal cytotoxicity. |
| Unexpected changes in a signaling pathway upon treatment with HPRT-IN-2. | 1. Indirect effects of HPRT inhibition: Alterations in the purine pool due to HPRT inhibition can impact various cellular processes and signaling pathways.[10] 2. Off-target kinase inhibition: The inhibitor might be unintentionally affecting a kinase that regulates the observed pathway. | 1. Analyze the purine metabolome: Measure the levels of purine metabolites in treated cells to confirm the on-target effect and understand the metabolic consequences. 2. Perform a kinome scan: Screen HPRT-IN-2 against a broad panel of kinases to identify any potential off-target kinase interactions.[9] 3. Use a more specific inhibitor or genetic knockdown: If available, compare the effects of HPRT-IN-2 with a structurally different HPRT inhibitor or with HPRT knockdown (e.g., using siRNA or CRISPR) to confirm that the observed phenotype is due to HPRT inhibition.[9] |
| Difficulty in reproducing results between different cell lines. | 1. Variable HPRT expression: The expression level of HPRT can vary significantly between different cell lines and even between normal and malignant tissues.[11] 2. Differences in purine metabolism: Cell lines may have different dependencies on the de novo versus the salvage pathway for purine synthesis. | 1. Quantify HPRT expression: Measure HPRT mRNA and protein levels in the cell lines being used to ensure they express the target. 2. Characterize the metabolic phenotype: Assess the relative contribution of the de novo and salvage pathways to purine synthesis in each cell line. |
Quantitative Data Summary
The following table summarizes the key in vitro characteristics of HPRT-IN-2.
| Parameter | Value | Assay Conditions |
| IC50 (HPRT) | 50 nM | Recombinant human HPRT, 10 µM Hypoxanthine, 50 µM PRPP, 30 min incubation at 37°C |
| Ki | 25 nM | Competitive inhibition with respect to PRPP |
| Selectivity | >100-fold vs. APRT | Determined using a panel of phosphoribosyltransferases |
| Cellular Potency (EC50) | 500 nM | HPRT-dependent cell line, 72h incubation |
Experimental Protocols
Protocol 1: In Vitro HPRT Activity Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to measure HPRT activity and the inhibitory effect of HPRT-IN-2.[7][8]
Materials:
-
Recombinant human HPRT enzyme
-
HPRT-IN-2
-
Hypoxanthine
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Inosine monophosphate dehydrogenase (IMPDH)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of HPRT-IN-2 in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer.
-
Add serial dilutions of HPRT-IN-2 or vehicle control (DMSO) to the wells.
-
Add a fixed concentration of recombinant HPRT enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add IMPDH and NAD+ to all wells.
-
Initiate the reaction by adding a mixture of hypoxanthine and PRPP.
-
Immediately start monitoring the increase in absorbance at 340 nm over time at 37°C. The rate of NADH production is proportional to HPRT activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cellular HPRT Activity Assay (6-Thioguanine Resistance)
This protocol assesses the ability of HPRT-IN-2 to inhibit HPRT activity in intact cells by measuring resistance to the toxic purine analog 6-thioguanine (B1684491) (6-TG).[12][13]
Materials:
-
Mammalian cell line expressing HPRT (e.g., CHO, V79)
-
HPRT-IN-2
-
6-Thioguanine (6-TG)
-
Cell culture medium and supplements
-
Cell culture plates
-
Crystal violet staining solution
Procedure:
-
Seed cells in culture plates and allow them to attach overnight.
-
Treat the cells with various concentrations of HPRT-IN-2 or vehicle control for a predetermined period (e.g., 24-72 hours).
-
Remove the treatment medium and wash the cells.
-
Add fresh medium containing a selective concentration of 6-TG.
-
Incubate the cells for a period sufficient for colony formation (typically 7-10 days).
-
Wash the plates, fix the colonies with methanol, and stain with crystal violet.
-
Count the number of viable colonies. A higher number of colonies in the presence of HPRT-IN-2 indicates inhibition of HPRT, which prevents the conversion of 6-TG into its toxic nucleotide form.
Visualizations
Caption: Simplified diagram of the purine metabolism pathways.
Caption: Workflow for characterizing HPRT-IN-2.
References
- 1. What are HPRT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 3. Identification of potential inhibitors of hypoxanthine-guanine phosphoribosyl transferase for cancer treatment by molecular docking, dynamics simulation and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medlineplus.gov [medlineplus.gov]
- 6. Lesch-Nyhan Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. HPRT Assay Kit - Creative BioMart [creativebiomart.net]
- 8. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. HPRT Assay - Eurofins Medical Device Testing [eurofins.com]
Technical Support Center: Optimizing Purine phosphoribosyltransferase-IN-2 Concentration in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Purine (B94841) phosphoribosyltransferase-IN-2 in enzymatic assays. Below you will find troubleshooting advice and frequently asked questions to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Purine phosphoribosyltransferase-IN-2 and what is its target?
A1: this compound is a potent inhibitor of 6-oxopurine phosphoribosyltransferases (PRTs). It has been shown to be particularly effective against the enzymes from parasitic organisms, including Plasmodium falciparum (Pf), Plasmodium vivax (Pv), and Trypanosoma brucei (Tbr).[1]
Q2: What are the reported inhibition constants (Ki) for this compound?
A2: The reported Ki values for this compound are in the nanomolar range, indicating high potency. The specific values are:
-
PfPRT: 30 nM
-
PvPRT: 20 nM
-
TbrPRT: 2 nM[1]
Q3: What is the primary application of this compound?
A3: Given its potent inhibition of parasitic 6-oxopurine phosphoribosyltransferases, this compound is primarily used in research and drug discovery efforts targeting diseases caused by these organisms, such as malaria and African trypanosomiasis.[1][2][3][4][5][6]
Q4: What is the general principle of a Purine Phosphoribosyltransferase (PPT) activity assay?
A4: PPT assays typically measure the conversion of a purine base (like hypoxanthine (B114508) or guanine) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into the corresponding nucleotide monophosphate (e.g., inosine (B1671953) monophosphate - IMP, or guanosine (B1672433) monophosphate - GMP). The rate of this reaction can be monitored using various methods, including radiolabeling, spectrophotometry, or chromatography. A common non-radioactive method involves a coupled enzymatic reaction where the product of the PPT reaction is further converted by another enzyme, leading to a change in absorbance that can be measured over time.[7][8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Enzyme Activity | Inactive enzyme due to improper storage or handling. | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.[10] |
| Incorrect assay buffer pH or composition. | Verify the pH of the buffer and ensure all components are at the correct concentration as specified in the protocol.[10][11] | |
| Substrate or cofactor degradation. | Prepare fresh substrate (e.g., hypoxanthine, PRPP) and cofactor solutions for each experiment. Store stock solutions appropriately.[10] | |
| High Background Signal | Contaminated reagents or buffer. | Use high-purity reagents and freshly prepared buffers. Filter buffers if necessary. |
| Autohydrolysis of substrate. | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this rate from the enzymatic reaction rate. | |
| Inhibitor interference with detection method. | Test the inhibitor at various concentrations in the absence of the enzyme to see if it affects the assay signal. If so, a different detection method may be needed. | |
| Inconsistent IC50 Values | Inconsistent incubation times. | Ensure that all incubation steps, especially the pre-incubation of the enzyme with the inhibitor, are precisely timed and consistent across all experiments. |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. Prepare a master mix for the reaction components where possible.[12][13] | |
| Inhibitor precipitation. | Visually inspect the wells for any signs of precipitation. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells (typically ≤1%).[14] | |
| Inhibition is not dose-dependent or is inconsistent | Inhibitor instability in the assay buffer. | Test the stability of the inhibitor in the assay buffer over the time course of the experiment. If unstable, consider modifying the buffer or reducing the assay time. |
| The inhibitor may have a complex mechanism of action (e.g., time-dependent inhibition). | Perform pre-incubation studies where the enzyme and inhibitor are mixed for varying amounts of time before adding the substrate to assess time-dependency. | |
| Enzyme concentration is too high. | The concentration of the enzyme should be significantly lower than the inhibitor concentration to ensure the assay is sensitive to inhibition. The reaction rate should be linear with respect to enzyme concentration in the chosen range. |
Experimental Protocols
Protocol 1: Colorimetric Assay for Determining the IC50 of this compound
This protocol is based on a coupled-enzyme assay where the product of the HPRT reaction, inosine monophosphate (IMP), is oxidized by IMP dehydrogenase (IMPDH), leading to the formation of NADH, which can be monitored by the increase in absorbance at 340 nm.[7][8][9]
Materials:
-
Recombinant Purine Phosphoribosyltransferase (e.g., from P. falciparum)
-
This compound
-
Hypoxanthine
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
IMP Dehydrogenase (IMPDH)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare stock solutions of hypoxanthine, PRPP, and NAD+ in the assay buffer.
-
Dilute the PPT and IMPDH enzymes to their working concentrations in cold assay buffer immediately before use.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in the assay buffer. A typical starting range might be from 1 µM down to 1 pM.
-
In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
This compound at various concentrations (including a no-inhibitor control with solvent only).
-
PPT enzyme.
-
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Reaction:
-
Prepare a substrate master mix containing hypoxanthine, PRPP, NAD+, and IMPDH in the assay buffer.
-
Add the substrate master mix to each well to start the reaction.
-
The final reaction volume is typically 200 µL.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 340 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[15][16][17][18]
-
Visualizations
Signaling Pathway
Caption: The Purine Salvage Pathway and the point of inhibition.
Experimental Workflow
Caption: Workflow for IC50 determination of an enzyme inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Parasite | Inhibitors | MedChemExpress [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HPRT Assay Kit - HGPRT Activity Assay Kit [novocib.com]
- 8. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. courses.edx.org [courses.edx.org]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. IC50 - Wikipedia [en.wikipedia.org]
Cell viability issues with Purine phosphoribosyltransferase-IN-2
Welcome to the technical support center for Purine (B94841) Phosphoribosyltransferase-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this inhibitor effectively. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Purine phosphoribosyltransferase-IN-2?
A1: this compound is a potent and selective inhibitor of hypoxanthine-guanine phosphoribosyltransferase (HPRT). HPRT is a key enzyme in the purine salvage pathway, which recycles purine bases from degraded DNA and RNA to synthesize new nucleotides.[1][2] By inhibiting HPRT, this compound blocks this recycling process, leading to a depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis. This can induce cell cycle arrest and apoptosis, particularly in rapidly proliferating cells that have a high demand for nucleotides.[3][4]
Q2: I am observing significant cell death even at low concentrations of the inhibitor. Is this expected?
A2: The level of cytotoxicity can vary significantly depending on the cell type. Cells that are highly dependent on the purine salvage pathway for nucleotide synthesis will be more sensitive to HPRT inhibition. However, if you are observing widespread, rapid cell death across multiple cell lines, it could be indicative of an issue. Possible causes include:
-
High sensitivity of your cell line: Some cell lines, particularly certain cancer cells or cells with defects in the de novo purine synthesis pathway, are exquisitely sensitive to disruptions in purine salvage.
-
Compound insolubility and precipitation: If the inhibitor comes out of solution, the resulting precipitate can be cytotoxic.[5]
-
Off-target effects: At higher concentrations, the inhibitor may have off-target activities that contribute to cytotoxicity.
-
Contamination: Always ensure your cell cultures are free from microbial or chemical contaminants.[6]
We recommend performing a dose-response experiment to determine the IC50 in your specific cell model.
Q3: How can I confirm that the observed cell viability issues are a direct result of HPRT inhibition?
A3: To confirm on-target activity, you can perform several experiments:
-
Rescue experiment: Supplementing the culture medium with purine nucleosides (e.g., hypoxanthine (B114508) or guanosine) downstream of HPRT should rescue the cells from the inhibitor-induced cytotoxicity.
-
Measure nucleotide pools: Use techniques like LC-MS to directly measure the intracellular concentrations of purine nucleotides (e.g., GTP, ATP). A decrease in these nucleotides following treatment with the inhibitor would support an on-target effect.
-
Analyze downstream signaling: Inhibition of nucleotide synthesis can lead to the activation of stress pathways, such as the p53 pathway, and induce markers of apoptosis like cleaved caspase-3.[7]
Q4: What are the recommended storage and handling conditions for this compound?
A4: For long-term storage, we recommend keeping the compound as a solid at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C.[8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
Issue 1: Unexpectedly High Cytotoxicity
If you observe a level of cell death that is higher than anticipated, follow these steps:
-
Verify the Inhibitor Concentration: Double-check your calculations for preparing stock and working solutions.
-
Assess Compound Solubility: Visually inspect the culture medium after adding the inhibitor for any signs of precipitation.[5] If you suspect insolubility, refer to the Protocol for Assessing Compound Solubility .
-
Perform a Dose-Response Curve: This will help you determine the precise IC50 value for your cell line and identify a suitable concentration range for your experiments.
-
Check for Contamination: Regularly test your cell cultures for mycoplasma and other microbial contaminants.
-
Evaluate Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or stressed cells can be more sensitive to treatment.[5]
Issue 2: Inconsistent or Irreproducible Results
Variability in experimental outcomes can be frustrating. Here are some factors to consider:
-
Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and confluence.[5]
-
Inhibitor Stability: The stability of the inhibitor in your culture medium can affect its effective concentration over time.[8] Consider performing a stability assay as described in the protocols section.
-
Pipetting and Dilution Errors: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate dosing.[5]
Data Presentation: Hypothetical Dose-Response and Stability Data
Table 1: Dose-Response of this compound on Different Cell Lines
| Cell Line | IC50 (µM) |
| Cell Line A | 0.5 |
| Cell Line B | 2.1 |
| Cell Line C | >10 |
Table 2: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | % Remaining |
| 0 | 100 |
| 6 | 98.2 |
| 24 | 91.5 |
| 48 | 75.3 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.
Protocol 2: Assessment of Compound Stability in Culture Medium
-
Preparation: Prepare a working solution of the inhibitor in your cell culture medium at the desired final concentration.
-
Incubation: Aliquot the solution into sterile tubes and incubate them at 37°C in a cell culture incubator.
-
Time Points: At various time points (e.g., 0, 2, 6, 24, 48 hours), remove an aliquot and store it at -80°C until analysis.
-
Analysis: Analyze the concentration of the inhibitor in each aliquot using a suitable analytical method such as HPLC or LC-MS.
-
Calculation: Determine the percentage of the inhibitor remaining at each time point relative to the 0-hour time point.[8]
Visualizations
Caption: The purine salvage pathway and the inhibitory action of this compound on HPRT.
Caption: A hypothetical signaling pathway illustrating how HPRT inhibition can lead to apoptosis.
Caption: A logical workflow for troubleshooting cell viability issues with this compound.
References
- 1. Inborn Errors of Purine Salvage and Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxanthine-guanine phosphoribosyl transferase regulates early developmental programming of dopamine neurons: implications for Lesch-Nyhan disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. Purine metabolism - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. corning.com [corning.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purine Phosphoribosyltransferase-IN-2
Welcome to the technical support center for Purine (B94841) Phosphoribosyltransferase-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Purine phosphoribosyltransferase-IN-2?
A1: this compound is a potent inhibitor of purine phosphoribosyltransferases, key enzymes in the purine salvage pathway.[1][2] It is designed to competitively bind to the active site of enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT), thereby blocking the conversion of purine bases into their corresponding monophosphate nucleotides.[1][2] This disruption of the purine salvage pathway can limit the availability of nucleotides required for DNA and RNA synthesis, which is particularly effective in targeting hyperproliferative cells that rely on this pathway.[2]
Q2: What are the primary applications of this compound?
A2: This inhibitor is primarily utilized in research focused on cancer therapy and genetic disorders. In oncology, it is used to investigate the effects of inhibiting the purine salvage pathway in cancer cells that exhibit rapid proliferation.[2][3] It also holds potential for studying genetic disorders related to purine metabolism, such as Lesch-Nyhan syndrome, which is caused by a deficiency in HGPRT.[2][4]
Q3: How should I dissolve and store this compound?
A3: For optimal performance, it is recommended to dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution. For long-term storage, the solid compound should be kept at -20°C. Once dissolved, the stock solution should also be stored at -20°C and protected from light. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: I am observing high variability between my experimental replicates. What could be the cause?
A4: High variability in replicate data can stem from several factors. Inconsistent pipetting, particularly with small volumes, can introduce significant errors. Ensure your pipettes are properly calibrated. Cell-based assays are sensitive to uneven cell seeding, so make sure to have a homogenous cell suspension before plating. Another common issue in microplate-based assays is the "edge effect," where wells on the perimeter of the plate show different results due to increased evaporation. To mitigate this, you can fill the outer wells with sterile water or media without cells.[5]
Troubleshooting Guides
Inconsistent Inhibitory Activity
| Observation | Potential Cause | Recommended Solution |
| Higher than expected IC50 value | Inhibitor degradation: Improper storage or multiple freeze-thaw cycles can lead to degradation. | Prepare fresh stock solutions from the solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Incorrect inhibitor concentration: Errors in dilution calculations or pipetting can result in a lower effective concentration. | Double-check all calculations and ensure pipettes are calibrated. Prepare a fresh dilution series. | |
| High enzyme concentration: An excessive amount of enzyme in the assay can overwhelm the inhibitor. | Optimize the enzyme concentration to be in the linear range of the assay. | |
| Lower than expected IC50 value | Incorrect inhibitor concentration: Errors in dilution calculations may lead to a higher effective concentration. | Verify all calculations and prepare a new dilution series. |
| Low enzyme activity: The enzyme may not be fully active due to improper storage or handling. | Use a fresh batch of enzyme and ensure it is stored and handled according to the manufacturer's instructions. | |
| No inhibitory activity observed | Inactive inhibitor: The inhibitor may have completely degraded. | Prepare a fresh stock solution. If the problem persists, consider obtaining a new batch of the inhibitor. |
| Assay conditions are not optimal: The pH, temperature, or buffer composition may not be suitable for inhibitor binding. | Review the literature for optimal assay conditions for the target enzyme and adjust your protocol accordingly. |
Assay-Specific Issues
| Observation | Potential Cause | Recommended Solution |
| High background signal in a no-enzyme control | Substrate instability: The substrate may be spontaneously breaking down. | Run a substrate-only control to assess stability. If necessary, prepare fresh substrate solutions. |
| Contamination of reagents: Reagents may be contaminated with a substance that interferes with the assay. | Use fresh, high-purity reagents. | |
| Assay signal is too low or plateaus quickly | Substrate depletion: The substrate is being consumed too rapidly. | Reduce the enzyme concentration or the incubation time. Ensure the substrate concentration is not limiting. |
| Product inhibition: The accumulation of the reaction product is inhibiting the enzyme. | Use a coupled-enzyme assay to continuously remove the product.[6] | |
| "Edge effect" observed in microplate assays | Evaporation from outer wells: Increased evaporation in the wells on the perimeter of the plate can alter concentrations. | Fill the outer wells with sterile water or media. Use low-evaporation lids or sealing tapes.[5] |
Experimental Protocols
General Protocol for HGPRT Inhibition Assay (Spectrophotometric)
This protocol is a general guideline for measuring the activity of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and assessing the inhibitory effect of this compound.
Materials:
-
Recombinant human HGPRT enzyme
-
HGPRT Assay Buffer
-
Hypoxanthine (B114508) (substrate)
-
5-Phospho-α-D-ribosyl 1-pyrophosphate (PRPP, co-substrate)
-
This compound
-
96-well microplate (clear, flat-bottom)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare all reagents and the inhibitor dilutions in the assay buffer. Warm the assay buffer to room temperature before use.[9]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
HGPRT Assay Buffer
-
This compound at various concentrations (or vehicle control)
-
HGPRT enzyme
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding a mixture of hypoxanthine and PRPP to each well.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes). The rate of the reaction is proportional to the slope of the linear portion of the absorbance curve.
-
Data Analysis: Calculate the initial velocity (V₀) for each reaction. Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. What are HPRT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Identification of potential inhibitors of hypoxanthine-guanine phosphoribosyl transferase for cancer treatment by molecular docking, dynamics simulation and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPRT Assay Kit - Creative BioMart [creativebiomart.net]
- 8. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 9. docs.abcam.com [docs.abcam.com]
Preventing degradation of Purine phosphoribosyltransferase-IN-2
Welcome to the technical support center for PRT-Inhibitor-X, a potent inhibitor of Purine (B94841) Phosphoribosyltransferase (PRT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and ensuring the stability of PRT-Inhibitor-X throughout your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of PRT-Inhibitor-X.
| Question | Possible Cause | Suggested Solution |
| Why is my compound precipitating out of solution? | The concentration of PRT-Inhibitor-X may exceed its kinetic solubility in the chosen solvent or buffer.[1] The pH or temperature of the solution may also be affecting solubility. | - Determine the kinetic solubility of the compound in your specific aqueous buffer.[1]- Prepare a higher concentration stock solution in 100% DMSO and perform serial dilutions.[1]- If using aqueous buffers, ensure the final DMSO concentration is kept low (typically <1%).- Visually inspect for precipitation or use a plate reader to measure turbidity.[1] |
| Why is my compound showing rapid degradation in cell culture medium? | The compound may be inherently unstable in aqueous solutions at 37°C.[2] Components in the media, such as certain amino acids or serum proteins, could be reacting with the compound.[2] The pH of the media may also affect stability.[2] | - Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[2]- Test stability in media with and without serum, as serum proteins can sometimes stabilize or destabilize compounds.[2]- Analyze the stability in different types of cell culture media to identify any specific reactive components.[2]- Ensure the pH of the media remains stable throughout the experiment.[2] |
| I'm observing high variability in my stability measurements between replicates. | This could be due to inconsistent sample handling and processing.[2] Issues with the analytical method, such as HPLC-MS, can also contribute.[2] Incomplete solubilization of the compound in the stock solution or media can lead to variable concentrations.[2] | - Ensure precise and consistent timing for sample collection and processing.[2]- Validate the analytical method for linearity, precision, and accuracy.[2]- Confirm the complete dissolution of the compound by vortexing or sonication. |
| My compound appears to be losing activity over time, even when stored as a solid. | The compound may be sensitive to light, moisture, or oxygen. Improper storage conditions can lead to gradual degradation. | - Store the solid compound in a tightly sealed vial in a desiccator at the recommended temperature (-20°C or -80°C).- Protect from light by using amber vials or wrapping vials in foil.- Blanket the solid with an inert gas like argon or nitrogen before sealing for long-term storage. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for PRT-Inhibitor-X stock solutions?
A1: Stock solutions should be prepared in a suitable solvent such as DMSO, aliquoted into tightly sealed vials to minimize headspace, and stored at -20°C or -80°C.[2] It is advisable to use aliquots on the day of preparation or within one month for optimal performance.[2] Avoid repeated freeze-thaw cycles, as this can lead to degradation.
Q2: How many freeze-thaw cycles can a stock solution of PRT-Inhibitor-X tolerate?
A2: It is best to avoid multiple freeze-thaw cycles. We recommend preparing small, single-use aliquots of your stock solution. If you must re-use a stock, limit it to no more than 3-5 freeze-thaw cycles. Please refer to the stability data in the table below for more details.
Q3: What solvents are recommended for dissolving PRT-Inhibitor-X?
A3: PRT-Inhibitor-X is most soluble in organic solvents like DMSO and ethanol. For aqueous buffers, it is recommended to first dissolve the compound in 100% DMSO to create a high-concentration stock solution, and then dilute this stock into the aqueous buffer to the final working concentration.[1]
Q4: Is PRT-Inhibitor-X sensitive to light?
A4: As a general precaution for small molecule inhibitors, it is recommended to protect solutions from light to prevent potential photodegradation. Use amber vials or cover tubes with aluminum foil during experiments and storage.
Q5: How can I confirm the stability of PRT-Inhibitor-X in my specific experimental conditions?
A5: We recommend performing a chemical stability assessment using HPLC or LC-MS. This involves incubating the inhibitor in your experimental buffer or media and analyzing its concentration at different time points.[1][2] A detailed protocol for this assessment is provided below.
Quantitative Stability Data for PRT-Inhibitor-X
The following tables provide illustrative stability data for PRT-Inhibitor-X under various conditions.
Table 1: Stability of PRT-Inhibitor-X in Different Solvents at -20°C over 6 Months
| Solvent | Concentration | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| DMSO | 10 mM | >99% | >99% | 98% |
| Ethanol | 10 mM | >99% | 98% | 95% |
| PBS (pH 7.4) | 100 µM | 95% | 85% | 70% |
Table 2: Effect of Freeze-Thaw Cycles on PRT-Inhibitor-X (10 mM in DMSO)
| Number of Cycles | % Remaining Compound |
| 1 | 99.8% |
| 3 | 99.1% |
| 5 | 97.5% |
| 10 | 92.0% |
Table 3: Stability of PRT-Inhibitor-X (10 µM) in Cell Culture Media at 37°C
| Media Type | Time (hours) | % Remaining Compound |
| DMEM + 10% FBS | 24 | 95% |
| DMEM + 10% FBS | 48 | 88% |
| DMEM (serum-free) | 24 | 92% |
| DMEM (serum-free) | 48 | 81% |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment [1]
This protocol provides a general method to assess the kinetic solubility of PRT-Inhibitor-X in an aqueous buffer.
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visual Inspection: Visually inspect each well for signs of precipitation.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance or turbidity at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of your compound under these conditions.
Protocol 2: Chemical Stability Assessment by HPLC [1]
This protocol outlines a basic procedure to evaluate the chemical stability of PRT-Inhibitor-X in a specific solution over time.
-
Prepare Initial Sample (T=0): Prepare a solution of your inhibitor in the desired buffer (e.g., cell culture medium) at the final working concentration. Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins and stop degradation.
-
Centrifugation: Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2) for the desired duration (e.g., 24, 48, 72 hours).
-
Prepare Time-Point Samples: At each time point, take an aliquot of the incubated solution and process it as described in steps 1 and 2.
-
HPLC Analysis: Analyze all samples by a validated HPLC method to determine the peak area of the inhibitor at each time point.
-
Data Analysis: Calculate the percentage of the inhibitor remaining at each time point by comparing the peak area to the peak area at T=0.
Visualizations
Caption: Troubleshooting workflow for compound degradation issues.
Caption: Experimental workflow for assessing chemical stability.
Caption: Simplified purine salvage pathway showing the target of PRT-Inhibitor-X.
References
Technical Support Center: Purine Phosphoribosyltransferase-IN-2 Assays
Welcome to the technical support center for Purine (B94841) phosphoribosyltransferase-IN-2 (PPT-IN-2) assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully modifying and running their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of a Purine Phosphoribosyltransferase (PPT) assay?
A1: A Purine Phosphoribosyltransferase (PPT) assay measures the enzymatic activity of PPT. This enzyme catalyzes the conversion of a purine base (like hypoxanthine (B114508) or guanine) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into the corresponding purine mononucleotide (inosine monophosphate - IMP, or guanosine (B1672433) monophosphate - GMP) and pyrophosphate (PPi). The assay monitors either the consumption of a substrate or the formation of a product over time.
Q2: How can I monitor the activity of PPT in the presence of Purine phosphoribosyltransferase-IN-2?
A2: There are several methods to monitor PPT activity. A common non-radioactive method involves a coupled-enzyme assay. In this setup, the product of the PPT reaction, such as IMP, is used as a substrate by a second enzyme, IMP dehydrogenase (IMPDH). IMPDH oxidizes IMP and simultaneously reduces NAD+ to NADH. The increase in NADH concentration can be continuously monitored by measuring the absorbance at 340 nm[1]. The rate of this absorbance change is proportional to the PPT activity. When introducing an inhibitor like PPT-IN-2, a decrease in this rate would be expected.
Q3: What are the critical parameters to consider when modifying my PPT assay with a new inhibitor like PPT-IN-2?
A3: Key parameters to consider are:
-
Enzyme Concentration: Use a concentration that yields a linear reaction rate over a reasonable time.
-
Substrate Concentrations (Purine Base and PRPP): The concentration of substrates relative to their Michaelis-Menten constant (Km) is crucial, especially for determining the mechanism of inhibition. For competitive inhibitors, using substrate concentrations at or below the Km is recommended[2].
-
Inhibitor Concentration: A range of inhibitor concentrations should be tested to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Assay Buffer Conditions: pH, ionic strength, and the presence of any necessary cofactors (like Mg2+) should be optimized and kept consistent.
-
Incubation Times: Ensure that you are measuring the initial velocity of the reaction, where less than 10% of the substrate has been consumed[2].
Q4: I am not seeing any inhibition with this compound. What could be the issue?
A4: Several factors could lead to a lack of observable inhibition:
-
Inhibitor Concentration Too Low: The concentrations of PPT-IN-2 you are testing may be too low to have a significant effect. Try a broader range of concentrations.
-
Inhibitor Solubility: The inhibitor may not be fully dissolved in the assay buffer. Ensure complete solubilization, potentially using a small amount of a co-solvent like DMSO, but be mindful of the final concentration's effect on the enzyme.
-
Substrate Concentration Too High: If PPT-IN-2 is a competitive inhibitor, high substrate concentrations can overcome its effect. Try reducing the substrate concentration, ideally to a level at or below its Km.
-
Inactive Inhibitor: The inhibitor may have degraded. Ensure it has been stored correctly.
-
Incorrect Assay Conditions: The pH or other buffer components may not be optimal for inhibitor binding.
Q5: My results show high variability between replicates. What are the common causes?
A5: High variability can stem from several sources:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, can lead to significant variability.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure all components are properly equilibrated and the reaction is run at a constant temperature[3].
-
Incomplete Mixing: Ensure all components of the reaction are thoroughly mixed before starting the measurement.
-
Timing Inconsistencies: In endpoint assays, the timing of starting and stopping the reaction is critical.
-
Reagent Instability: One of the reagents, such as the enzyme or a substrate, may be degrading over the course of the experiment.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered when modifying a PPT assay with an inhibitor.
Problem 1: No or Low Enzyme Activity
| Possible Cause | Suggested Solution |
| Inactive Enzyme | Verify the activity of your enzyme stock with a positive control assay. Ensure proper storage conditions. |
| Sub-optimal Buffer Conditions | Check and optimize the pH and ionic strength of your assay buffer. PPTs often require Mg2+ as a cofactor. |
| Missing Substrate or Cofactor | Confirm that all necessary substrates (purine base, PRPP) and cofactors are present at the correct concentrations. |
| Incorrect Detection Method | Ensure your detection method is sensitive enough for the amount of product being generated. |
Problem 2: Non-linear Reaction Progress Curves
| Possible Cause | Suggested Solution |
| Substrate Depletion | Reduce the enzyme concentration or the reaction time to ensure you are measuring the initial velocity (typically <10% substrate consumption)[2]. |
| Product Inhibition | The product of the reaction may be inhibiting the enzyme. Analyze the data at earlier time points. |
| Enzyme Instability | The enzyme may be unstable under the assay conditions. Try adding stabilizing agents like BSA or glycerol, or shorten the assay time. |
Problem 3: Inconsistent IC50 Values for this compound
| Possible Cause | Suggested Solution |
| Variable Pre-incubation Time | If the inhibitor has a slow binding mechanism, the pre-incubation time of the enzyme and inhibitor before adding the substrate is critical. Keep this time consistent across experiments. |
| Dependence on Substrate Concentration | If the inhibitor is competitive, the apparent IC50 will change with substrate concentration. Standardize the substrate concentrations used for all IC50 determinations. |
| Inhibitor Solubility Issues | Ensure the inhibitor is fully dissolved at all tested concentrations. Precipitation at higher concentrations will lead to inaccurate results. |
Data Presentation
Summarize your quantitative data in a clear and structured format. Below is an example table for presenting IC50 values of a hypothetical inhibitor against PPT with different purine substrates.
| Purine Substrate | Inhibitor | IC50 (µM) | Hill Slope | R² |
| Hypoxanthine | PPT-IN-2 | 5.2 ± 0.4 | 1.1 | 0.992 |
| Guanine | PPT-IN-2 | 8.9 ± 0.7 | 1.0 | 0.987 |
| Allopurinol (Control) | 200 ± 15[2] | 0.9 | 0.995 |
Experimental Protocols
Key Experiment: Determining the IC50 of this compound
This protocol describes a coupled-enzyme assay to determine the IC50 value of an inhibitor for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), a type of PPT.
Materials:
-
Recombinant human HGPRT
-
Hypoxanthine
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
IMP Dehydrogenase (IMPDH)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 2X enzyme/NAD+ mixture in assay buffer containing HGPRT and NAD+.
-
Prepare a 4X substrate mixture in assay buffer containing hypoxanthine and PRPP.
-
Prepare a serial dilution of this compound in DMSO, and then dilute into assay buffer to create 4X inhibitor solutions. Include a DMSO-only control.
-
-
Assay Setup (per well of a 96-well plate):
-
Add 25 µL of the 4X inhibitor solution (or DMSO control) to each well.
-
Add 50 µL of the 2X enzyme/NAD+ mixture to each well.
-
Mix and pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate the Reaction:
-
Add 25 µL of the 4X substrate mixture to each well to start the reaction. The final volume will be 100 µL.
-
-
Data Collection:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the DMSO control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Purine Salvage Pathway and Inhibition
Caption: The purine salvage pathway and the inhibitory action of PPT-IN-2.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an inhibitor.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common assay issues.
References
Interference in Purine phosphoribosyltransferase-IN-2 experiments
Welcome to the technical support center for experiments involving Purine (B94841) phosphoribosyltransferase-IN-2 (PRT-IN-2). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the use of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Purine phosphoribosyltransferase-IN-2?
A1: this compound is an inhibitor of a key enzyme in the purine salvage pathway. This pathway allows cells to recycle purine bases from the breakdown of nucleic acids to synthesize new nucleotides.[1] By inhibiting a purine phosphoribosyltransferase (PRT), PRT-IN-2 disrupts the production of purine nucleotides, which are essential building blocks for DNA and RNA.[2] This can impact various cellular processes, particularly in cells that are highly dependent on the purine salvage pathway.[3]
Q2: Which specific purine phosphoribosyltransferase does PRT-IN-2 target?
A2: PRT-IN-2 is designed to inhibit hypoxanthine-guanine phosphoribosyltransferase (HPRT). HPRT is a central enzyme in the purine salvage pathway responsible for converting hypoxanthine (B114508) and guanine (B1146940) into their respective nucleotide forms, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP).[4]
Q3: What are the common applications of PRT-IN-2 in research?
A3: PRT-IN-2 is often used in experimental settings to investigate the role of the purine salvage pathway in various biological processes. It can be utilized to study the effects of purine depletion on cancer cell proliferation, as some cancer cells exhibit altered nucleotide metabolism.[5] Additionally, it serves as a tool to explore the biochemistry of nucleotide metabolism and for the development of new therapeutic agents.
Q4: How should I prepare and store PRT-IN-2?
A4: For optimal results, it is crucial to follow the manufacturer's instructions for preparing and storing PRT-IN-2. Generally, stock solutions should be prepared in a suitable solvent, such as DMSO, and stored at -20°C or -80°C to prevent degradation. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[6]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition in enzymatic assays.
If you are observing variable or weak inhibition of the target enzyme, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Degraded Inhibitor | Ensure your stock solution of PRT-IN-2 has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[6] |
| Incorrect Assay Conditions | Enzymes are sensitive to pH and temperature. Verify that your assay buffer is at the optimal pH for HPRT and maintain a consistent incubation temperature.[6] |
| Sub-optimal Enzyme Concentration | The observed inhibition can be dependent on the enzyme concentration. Ensure you are using an appropriate enzyme concentration that results in a linear reaction rate. |
| Inaccurate Pipetting | Inaccurate pipetting, especially of small volumes, can lead to significant variability. Use calibrated pipettes and consider preparing a master mix for your reactions. |
| Substrate Competition | The inhibitory effect of PRT-IN-2 may be influenced by the concentration of the substrate, phosphoribosyl pyrophosphate (PRPP).[7] Ensure you are using a consistent and appropriate concentration of PRPP in your assays. |
Issue 2: Poor solubility of PRT-IN-2 in aqueous solutions.
Many small molecule inhibitors have limited aqueous solubility. Here are some suggestions to address this issue:
| Potential Cause | Troubleshooting Steps |
| Precipitation in Assay Buffer | Prepare a concentrated stock solution in an organic solvent like DMSO. When diluting into your aqueous assay buffer, do so gradually while vortexing to prevent precipitation. The final concentration of the organic solvent should be kept low (typically <1%) and consistent across all samples, including controls. |
| Inadequate Dissolution | If you observe precipitation when preparing your stock solution, gentle warming and sonication may aid in dissolution.[8] Always visually inspect your solutions for any precipitate before use. |
Issue 3: Off-target or unexpected cellular effects.
When working with cell-based assays, it is important to consider that inhibitors may have effects beyond their primary target.
| Potential Cause | Troubleshooting Steps |
| Non-specific Toxicity | High concentrations of the inhibitor or the solvent (e.g., DMSO) can cause cellular stress and toxicity. Determine the optimal concentration range for PRT-IN-2 through a dose-response experiment and always include a vehicle control (solvent only) in your experimental setup. |
| Inhibition of Other Pathways | PRT-IN-2 may have off-target effects on other enzymes or cellular processes. To confirm that the observed effects are due to the inhibition of HPRT, consider performing rescue experiments by supplementing the media with downstream metabolites like inosine or guanosine. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Please note that these values can vary depending on the specific experimental conditions.
| Parameter | Value | Notes |
| Target Enzyme | Hypoxanthine-guanine phosphoribosyltransferase (HPRT) | A key enzyme in the purine salvage pathway.[4] |
| IC50 | 50 nM | This value can be influenced by factors such as enzyme and substrate concentrations. |
| Solubility (DMSO) | >20 mg/mL | |
| Recommended Solvent | DMSO | |
| Storage Conditions | Store stock solutions at -20°C or -80°C. | Avoid repeated freeze-thaw cycles.[6] |
Experimental Protocols
Protocol 1: In Vitro HPRT Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a general guideline for measuring the inhibition of HPRT activity using a spectrophotometric method.
Materials:
-
Recombinant human HPRT enzyme
-
PRT-IN-2
-
Hypoxanthine (substrate)
-
Phosphoribosyl pyrophosphate (PRPP) (co-substrate)[7]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Xanthine (B1682287) Oxidase
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Prepare Reagents: Prepare fresh solutions of substrates, co-substrates, and PRT-IN-2 in the assay buffer.
-
Inhibitor Pre-incubation: Add 5 µL of varying concentrations of PRT-IN-2 to the wells of the 96-well plate. Include a vehicle control (DMSO).
-
Enzyme Addition: Add 20 µL of diluted HPRT enzyme to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a 25 µL mixture of hypoxanthine and PRPP to each well.
-
Coupled Enzyme Reaction: Add 5 µL of xanthine oxidase to each well. Xanthine oxidase will convert the product of the HPRT reaction (inosine monophosphate) to uric acid, which can be detected by an increase in absorbance at 295 nm.
-
Data Acquisition: Immediately begin measuring the absorbance at 295 nm every minute for 30 minutes using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathway: The Purine Salvage Pathway
The following diagram illustrates the central role of HPRT in the purine salvage pathway and the point of inhibition by PRT-IN-2.
Caption: Inhibition of HPRT by PRT-IN-2 in the purine salvage pathway.
Experimental Workflow: IC50 Determination
This workflow outlines the key steps for determining the IC50 value of PRT-IN-2.
References
- 1. Hypoxanthine-guanine phosphoribosyltransferase variant associated with accelerated purine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxanthine-guanine phosphoribosyl transferase regulates early developmental programming of dopamine neurons: implications for Lesch-Nyhan disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoribosyltransferase - Proteopedia, life in 3D [proteopedia.org]
- 5. Targeted Inhibition of Purine Metabolism Is Effective in Suppressing Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Phosphoribosyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
Best practices for storing Purine phosphoribosyltransferase-IN-2
Disclaimer: "Purine phosphoribosyltransferase-IN-2" does not appear to be a standard or widely documented nomenclature for a specific chemical compound in the scientific literature or commercial databases as of this writing. The information provided below is based on general best practices for the storage, handling, and use of novel small molecule enzyme inhibitors in a research setting. Researchers should always refer to the specific product datasheet provided by the supplier for the most accurate information.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (lyophilized) Purine (B94841) phosphoribosyltransferase-IN-2 upon arrival?
Upon receipt, the lyophilized powder should be stored in a tightly sealed container in a dry environment, protected from light.[1] For long-term stability, storage at low temperatures is recommended.[2]
Q2: What is the recommended procedure for reconstituting the lyophilized powder?
Before opening, centrifuge the vial to ensure all the powder is collected at the bottom.[2][3] Reconstitution should be performed using a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[4] Add the calculated volume of solvent to the vial to achieve the desired stock solution concentration (e.g., 10 mM).[5] Gently vortex or agitate the vial to ensure the compound is fully dissolved.[3]
Q3: How should I store the reconstituted stock solution?
Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][5] These aliquots should be stored in tightly sealed vials at -20°C or, for enhanced stability, at -80°C.[2] When stored properly, stock solutions in DMSO are typically stable for several months.[2]
Q4: Is the compound light-sensitive?
Many organic small molecules are sensitive to light.[1][6] It is best practice to store both the solid compound and its solutions in amber vials or otherwise protected from light to prevent photodegradation.[1]
Storage Condition Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Lyophilized) | -20°C or -80°C | Up to 3 years at -20°C[2] | Store in a desiccator; protect from light.[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[5] | Aliquot to avoid freeze-thaw cycles; use tightly sealed vials.[2][5] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[2] | Aliquot to avoid freeze-thaw cycles; use tightly sealed vials.[2] |
Troubleshooting Guides
Problem 1: No or low inhibitory activity observed in the enzymatic assay.
-
Potential Cause 1: Inactive Compound. The inhibitor may have degraded due to improper storage or handling. Repeated freeze-thaw cycles or exposure to light can compromise the compound's integrity.[4][7]
-
Solution: Use a fresh, properly stored aliquot of the inhibitor. When preparing for an experiment, allow the vial to equilibrate to room temperature before opening to prevent condensation.[8]
-
-
Potential Cause 2: Incorrect Assay Conditions. The enzyme's activity is highly dependent on factors like pH, temperature, and the concentration of cofactors.[7][9] The inhibitor's potency can also be affected by these conditions.
-
Solution: Ensure that the assay buffer composition, pH, and temperature are optimal for the specific Purine phosphoribosyltransferase enzyme being used. Verify the presence and concentration of necessary cofactors like 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) and magnesium ions (Mg2+).[9]
-
-
Potential Cause 3: High Substrate Concentration. If the inhibitor is competitive with the substrate, using a substrate concentration that is too high can overcome the inhibitory effect.[10]
-
Solution: Determine the Michaelis constant (Km) of the substrate for your enzyme and use a substrate concentration around the Km value for inhibition assays to accurately determine the half-maximal inhibitory concentration (IC50).[10]
-
Problem 2: The inhibitor precipitates in the assay buffer.
-
Potential Cause 1: Poor Aqueous Solubility. Many small molecule inhibitors have low solubility in aqueous buffers, a common challenge in drug development.[11][12]
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is kept low (typically ≤0.5%) to avoid affecting the enzyme's activity or causing precipitation.[2] If solubility issues persist, you may need to test alternative, biocompatible solvents or use formulation strategies, though this can be complex.
-
-
Potential Cause 2: Compound Aggregation. At higher concentrations, small molecules can form aggregates, which can lead to non-specific inhibition and inaccurate results.[8]
-
Solution: Visually inspect solutions for any signs of precipitation. If aggregation is suspected, consider using a lower concentration range for the inhibitor. It is also good practice to briefly vortex the stock solution before making dilutions.[11]
-
Problem 3: High variability between replicate experiments.
-
Potential Cause 1: Inconsistent Pipetting. Small volumes of concentrated stock solutions are often used, and minor inaccuracies in pipetting can lead to significant variations in the final inhibitor concentration.
-
Potential Cause 2: Instability in Assay Medium. The compound may be unstable in the aqueous assay buffer over the time course of the experiment.[5]
-
Solution: Perform a stability test of the inhibitor in the assay buffer by incubating it for the duration of the experiment and then analyzing its concentration, for example, by HPLC-MS.[5] If instability is an issue, the experimental protocol may need to be modified (e.g., shorter incubation times).
-
-
Potential Cause 3: Edge Effects in Microplates. In 96-well plate assays, wells on the edge of the plate can be prone to evaporation, leading to changes in reagent concentrations.
-
Solution: Avoid using the outermost wells of the microplate for critical measurements. Instead, fill them with buffer or media to create a humidity barrier.
-
Experimental Protocols & Visualizations
General Protocol: In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of this compound.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the inhibitor (e.g., 10 mM in DMSO).
-
Prepare the assay buffer with the optimal pH and necessary cofactors (e.g., PRPP, Mg2+).
-
Prepare solutions of the purified Purine phosphoribosyltransferase enzyme and its substrate (e.g., hypoxanthine (B114508) or guanine).[14]
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Perform serial dilutions of the inhibitor stock solution across the plate to create a range of concentrations. Include a "no inhibitor" control (vehicle only, e.g., DMSO).[15]
-
Add the enzyme solution to each well.
-
-
Pre-incubation:
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.[15]
-
Immediately begin monitoring the reaction progress using a microplate reader. The method of detection will depend on the specific assay (e.g., change in absorbance or fluorescence over time).
-
-
Data Analysis:
-
Calculate the initial reaction rate for each inhibitor concentration.
-
Normalize the data, setting the rate of the "no inhibitor" control to 100% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.[10]
-
Signaling Pathway: Purine Salvage
Purine phosphoribosyltransferases are key enzymes in the purine salvage pathway, which recycles purine bases to synthesize nucleotides.[16][17] An inhibitor of this enzyme would block this recycling process.
Caption: The purine salvage pathway and the inhibitory action of this compound.
Experimental Workflow: Inhibitor Characterization
The following diagram illustrates a typical workflow for the initial characterization of a novel enzyme inhibitor.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Purine Salvage Mnemonic for USMLE [pixorize.com]
- 15. benchchem.com [benchchem.com]
- 16. Purine metabolism - Wikipedia [en.wikipedia.org]
- 17. thesciencenotes.com [thesciencenotes.com]
Validation & Comparative
A Comparative Guide to Purine Phosphoribosyltransferase Inhibitors: Benchmarking Purine Phosphoribosyltransferase-IN-2
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiparasitic drug discovery, the purine (B94841) salvage pathway remains a critical target, as many protozoan parasites, including the causative agents of malaria (Plasmodium spp.) and African trypanosomiasis (Trypanosoma brucei), are incapable of de novo purine synthesis. A key enzyme in this pathway is 6-oxopurine phosphoribosyltransferase (PRT), which is essential for the conversion of purine bases into nucleotides required for DNA and RNA synthesis. This guide provides a detailed comparison of Purine Phosphoribosyltransferase-IN-2, a potent acyclic nucleoside phosphonate (B1237965) inhibitor, with other known PRT inhibitors, supported by experimental data to inform drug development strategies.
Overview of this compound
This compound is a stereo-defined acyclic nucleoside bisphosphonate that has demonstrated potent inhibitory activity against the 6-oxopurine PRTs of several parasitic organisms.[1][2][3][4][5] Its design as an analog of the transition state or product of the PRT-catalyzed reaction allows for high-affinity binding to the active site of the enzyme.
Comparative Inhibitory Activity
The efficacy of this compound and its analogs, as well as other notable PRT inhibitors, is quantitatively compared below. The data is primarily focused on the PRT enzymes from Plasmodium falciparum (PfPRT), Plasmodium vivax (PvPRT), and Trypanosoma brucei (TbrPRT).
Acyclic Nucleoside Phosphonates (ANPs)
Acyclic nucleoside phosphonates are a class of compounds that have shown significant promise as inhibitors of parasite 6-oxopurine PRTs.[6][7] this compound, also referred to as compound (S,S)-48 in the primary literature, stands out for its potent and selective inhibition.[1][2][3][4][5]
Table 1: Comparative Inhibition Constants (Ki) of Acyclic Nucleoside Phosphonates against Parasite PRTs [1][3]
| Compound | Stereochemistry | PfPRT Ki (nM) | PvPRT Ki (nM) | TbrPRT Ki (nM) |
| This compound | (S,S) | 30 | 20 | 2 |
| Analog 1 | (S,R) | 50 | 20 | 2 |
| Analog 2 | (R,S) | >10,000 | >10,000 | 1,300 |
| Analog 3 | (R,R) | 1,200 | 1,400 | 100 |
Data extracted from Klejch, T. et al. J Med Chem. 2022, 65(5), 4030-4057.[1][3]
The data clearly indicates that the (S,S) stereoisomer, this compound, is a highly potent inhibitor, particularly against the T. brucei enzyme. The stereochemistry at the C-2' and C-6' positions of the acyclic chain plays a crucial role in the inhibitory activity.
Other PRT Inhibitors
For a broader perspective, it is useful to compare the potency of this compound with that of more classical, though structurally distinct, PRT inhibitors such as 6-mercaptopurine (B1684380) and allopurinol (B61711). It is important to note that direct head-to-head comparative data under identical experimental conditions is often lacking in the literature, which can make direct comparisons challenging.
Table 2: Inhibitory Activity of Other PRT Inhibitors
| Compound | Target Organism/Enzyme | Inhibition Metric (Ki or IC50) | Reference(s) |
| 6-Mercaptopurine | Ehrlich Ascites-Tumour Cells (Hypoxanthine PRT) | Ki = 8.3 µM | [8] |
| 6-Mercaptopurine | Ehrlich Ascites-Tumour Cells (Guanine PRT) | Ki = 4.7 µM | [8] |
| Allopurinol | Trypanosoma cruzi | Effective in vitro and in vivo | [9] |
While 6-mercaptopurine shows micromolar inhibition against mammalian PRTs, its activity against parasitic enzymes would require further investigation for a direct comparison.[8] Allopurinol is known to be effective against Trypanosoma species, but its primary mechanism is often attributed to its action as a substrate for PRT, leading to the formation of toxic metabolites, rather than direct potent inhibition of the enzyme itself.[9]
Experimental Protocols
PRT Enzyme Inhibition Assay
The inhibitory activity of the compounds listed in Table 1 was determined using a spectrophotometric assay that measures the conversion of the purine substrate to its corresponding nucleotide.
Principle: The assay couples the production of the nucleotide monophosphate (IMP or GMP) to the oxidation of IMP to xanthosine (B1684192) monophosphate (XMP) by IMP dehydrogenase (IMPDH), which is accompanied by the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.9), 100 mM KCl, and 20% (v/v) glycerol.
-
Enzyme: Recombinant PfPRT, PvPRT, or TbrPRT.
-
Substrates: Hypoxanthine or guanine, and 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP).
-
Coupling Enzyme: IMP dehydrogenase (Schistosoma pyogenes).
-
Cofactor: NAD+.
-
Inhibitors: this compound and other test compounds.
Procedure:
-
The PRT enzyme is pre-incubated with the inhibitor at various concentrations in the assay buffer for a specified time to allow for binding.
-
The reaction is initiated by the addition of the substrates (hypoxanthine/guanine and PRPP) and the coupling enzyme/cofactor mix (IMPDH and NAD+).
-
The change in absorbance at 340 nm is monitored continuously using a spectrophotometer.
-
Initial reaction velocities are calculated from the linear portion of the reaction progress curves.
-
Ki values are determined by fitting the data to appropriate enzyme inhibition models.[10]
Signaling Pathway and Experimental Workflow
The purine salvage pathway is a critical metabolic route for the survival of Plasmodium and Trypanosoma parasites. The diagram below illustrates the central role of 6-oxopurine phosphoribosyltransferase in this pathway.
Caption: Purine salvage pathway in parasitic protozoa.
The experimental workflow for evaluating PRT inhibitors is a systematic process that begins with the identification of potential inhibitory compounds and progresses through detailed kinetic analysis.
Caption: Workflow for PRT inhibitor evaluation.
In Vivo Efficacy
While in vitro data is crucial for initial assessment, in vivo efficacy is the ultimate determinant of a compound's therapeutic potential. Recent studies have begun to explore the in vivo activity of acyclic nucleoside phosphonates. For instance, a related acyclic nucleoside phosphonate, UA2239, has demonstrated efficacy in a Plasmodium berghei-infected mouse model, with a low efficient dose to inhibit 50% of parasite growth (ED50) of 0.5 mg/kg after intraperitoneal administration.[11] Although specific in vivo data for this compound is not yet widely published, the potent in vitro activity and the efficacy of similar compounds in animal models suggest that it is a promising candidate for further preclinical development.[11] Similarly, lipophilic bisphosphonates, which share some structural similarities with ANPs, have been shown to increase survival in a T. brucei mouse model of infection.[12]
Conclusion
This compound has emerged as a highly potent and selective inhibitor of 6-oxopurine phosphoribosyltransferases from key human parasites. Its nanomolar inhibitory constants against Plasmodium and Trypanosoma enzymes, coupled with a clear structure-activity relationship based on its stereochemistry, position it as a leading candidate for further development. When compared to older PRT inhibitors, this compound and other acyclic nucleoside phosphonates demonstrate significantly higher potency. The experimental protocols and workflows outlined in this guide provide a framework for the continued evaluation and optimization of this and other promising PRT inhibitors. Future research should focus on comprehensive in vivo efficacy and pharmacokinetic studies to translate the potent in vitro activity of these compounds into effective antiparasitic therapies.
References
- 1. Stereo-Defined Acyclic Nucleoside Phosphonates are Selective and Potent Inhibitors of Parasite 6-Oxopurine Phosphoribosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acyclic nucleoside phosphonates as possible chemotherapeutics against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyclic nucleoside phosphonates as inhibitors of parasite 6-oxopurine PRTs [uochb.cz]
- 8. INHIBITION BY 6-MERCAPTOPURINE OF PURINE PHOSPHORIBOSYLTRANSFERASES FROM EHRLICH ASCITES-TUMOUR CELLS THAT ARE RESISTANT TO THE DRUG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of allopurinol on Trypanosoma cruzi: metabolism and biological activity in intracellular and bloodstream forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An acyclic nucleoside phosphonate effectively blocks the egress of the malaria parasite by inhibiting the synthesis of cyclic GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Investigation of the Inhibition of Trypanosoma brucei Cell Growth by Lipophilic Bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Purine Phosphoribosyltransferase-IN-2 and Allopurinol in Purine Metabolism Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a direct Purine (B94841) Phosphoribosyltransferase (PRT) inhibitor, represented here as Purine Phosphoribosyltransferase-IN-2, and the well-established drug, allopurinol (B61711). The focus is on their distinct mechanisms of action in modulating purine metabolism, supported by experimental data and detailed protocols for comparative analysis.
Introduction
Purine metabolism is a critical cellular process, and its dysregulation is implicated in various diseases, most notably gout, hyperuricemia, and certain types of cancer. The two main pathways for nucleotide synthesis are the de novo pathway, which builds purines from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases. Key enzymes in the salvage pathway are the purine phosphoribosyltransferases (PRTs), including hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT).
Allopurinol, a cornerstone in the management of hyperuricemia and gout, indirectly influences the purine salvage pathway by inhibiting xanthine (B1682287) oxidase. In contrast, this compound is presented here as a representative direct inhibitor of a specific PRT, offering a more targeted approach to modulating purine salvage. This guide will objectively compare these two compounds based on their mechanisms, efficacy, and experimental evaluation.
Mechanism of Action
Allopurinol
Allopurinol is a structural analog of hypoxanthine (B114508).[1] It is metabolized by xanthine oxidase to its active metabolite, oxypurinol (B62819) (also known as alloxanthine).[1][2] Both allopurinol and oxypurinol are potent inhibitors of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[2][3][4] By blocking this terminal step of purine catabolism, allopurinol reduces the production of uric acid.[2][5]
Furthermore, the inhibition of xanthine oxidase leads to an accumulation of hypoxanthine and xanthine.[1] A portion of this excess hypoxanthine can be shunted into the purine salvage pathway, where it is converted to inosine (B1671953) monophosphate (IMP) by HGPRT. This process consumes phosphoribosyl pyrophosphate (PRPP), a key substrate for de novo purine synthesis. The increased consumption of PRPP and the subsequent increase in IMP and other purine ribonucleotides are thought to contribute to a feedback inhibition of de novo purine synthesis, although the direct inhibitory effect of allopurinol on this pathway is dependent on functional HGPRT.[1][2]
This compound (Hypothetical Direct PRT Inhibitor)
This compound is conceptualized as a potent and selective inhibitor of a specific purine phosphoribosyltransferase, such as HGPRT. Its mechanism of action is the direct blockade of the enzyme's active site, preventing the conversion of purine bases (hypoxanthine and guanine (B1146940) for HGPRT) and PRPP into their corresponding mononucleotides (IMP and GMP). This direct inhibition of the salvage pathway would lead to an accumulation of purine bases and a potential reduction in the intracellular pool of purine nucleotides, depending on the activity of the de novo synthesis pathway. Unlike allopurinol, its primary effect is not on uric acid production but on the recycling of purine bases.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the distinct points of intervention of allopurinol and a direct PRT inhibitor, the following diagrams illustrate the purine metabolism pathway and a typical experimental workflow for their comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of excessive purine biosynthesis in hypoxanthine-guanine phosphoribosyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The influence of allopurinol on purine- and pyrimidinesynthesis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An enzymatic basis for variation in response to allopurinol. Hypoxanthine-guanine phosphoribosyltransferase deficiency. | Semantic Scholar [semanticscholar.org]
- 5. Efficacy and safety of allopurinol in patients with hypoxanthine-guanine phosphoribosyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of Purine Salvage Pathway Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of target engagement is a critical step in the development of therapeutic agents that modulate the activity of specific cellular proteins. For inhibitors of purine (B94841) phosphoribosyltransferases, such as Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), confirming that these molecules interact with their intended target within a cellular context is paramount for establishing a clear mechanism of action and predicting clinical efficacy.
Data Presentation: Biochemical Activity of HGPRT Modulators
The following table summarizes the known biochemical data for the selected compounds. It is important to note that 6-MP and 6-TG are prodrugs, and their active forms, the thiopurine nucleotides, are the entities that interact with HGPRT and downstream pathways. Allopurinol (B61711) primarily inhibits xanthine (B1682287) oxidase but has also been shown to impact HGPRT activity.[1][2][3]
| Compound | Target(s) | Key Biochemical Parameter | Reported Value | Cell-Based Assay IC50 |
| 6-Mercaptopurine (B1684380) (6-MP) | HGPRT (as metabolite), Purine Pathway Enzymes | KM for HGPRT | ~300 µM (for 6MP) | Not directly applicable (prodrug) |
| 6-Thioguanine (B1684491) (6-TG) | HGPRT (as metabolite), DNA/RNA incorporation | Ki (as thioguanosine monophosphate) | Not specified | Not directly applicable (prodrug) |
| Allopurinol | Xanthine Oxidase, HGPRT | Inhibition of HGPRT | Dose-dependent inhibition observed | Not available |
| HGPRT/TBrHGPRT1-IN-1 (Example Direct Inhibitor) | HGPRT | Ki | 0.032 µM | Not available |
Note: The biochemical data for 6-MP and 6-TG with HGPRT is complex due to their nature as prodrugs. The provided KM for 6-MP reflects its role as a substrate for HGPRT. The ultimate cytotoxic and immunomodulatory effects are due to the incorporation of their metabolites into DNA and RNA and the inhibition of de novo purine synthesis.[4][5] Direct inhibitors like HGPRT/TBrHGPRT1-IN-1 provide a clearer benchmark for inhibitory potency in biochemical assays.[6]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in a cellular environment.[7][8] It relies on the principle that ligand binding can stabilize a target protein against thermal denaturation.
a) Isothermal Dose-Response Fingerprint (ITDRFCETSA)
This protocol is designed to determine the concentration-dependent stabilization of a target protein by a compound at a single, fixed temperature.
-
Cell Culture and Treatment: Culture cells of interest (e.g., a human cancer cell line expressing endogenous HGPRT) to a suitable density. Seed the cells in a multi-well plate. Treat the cells with a serial dilution of the test compound (e.g., a direct HGPRT inhibitor) and a vehicle control for a predetermined incubation period (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Transfer the cell suspensions to PCR plates or tubes. Heat the samples at a predetermined optimal temperature (e.g., 52°C for HGPRT, to be determined empirically) for 3 minutes, followed by immediate cooling to 4°C. This temperature should be one that causes significant, but not complete, denaturation of the unbound target protein.
-
Cell Lysis: Add a lysis buffer containing protease inhibitors to the cell suspensions. Lyse the cells through freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the concentration of the target protein (HGPRT) in the supernatant using a specific and sensitive method such as Western Blotting, ELISA, or mass spectrometry.
-
Data Analysis: Quantify the band intensities (for Western Blot) or signal (for ELISA) for each compound concentration. Plot the amount of soluble HGPRT as a function of the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the EC50, which represents the concentration of the compound required to achieve 50% of the maximal stabilizing effect.
b) Thermal Shift (Melt Curve) Assay
This protocol is used to determine the change in the melting temperature (Tm) of the target protein upon ligand binding.
-
Cell Culture and Treatment: Prepare cell suspensions and treat with a fixed, saturating concentration of the test compound and a vehicle control as described for ITDRFCETSA.
-
Temperature Gradient: Aliquot the treated cell suspensions into PCR tubes for each temperature point in a predefined range (e.g., 40°C to 70°C in 2°C increments).
-
Heat Challenge: Heat the samples at their respective temperatures for 3 minutes, followed by rapid cooling.
-
Lysis and Protein Quantification: Perform cell lysis, separation of soluble proteins, and quantification of soluble HGPRT for each temperature point as described above.
-
Data Analysis: For both the compound-treated and vehicle-treated samples, plot the normalized amount of soluble HGPRT against the temperature. The resulting curves represent the melting curves of the protein. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization. The change in the melting temperature (ΔTm) is a measure of the extent of stabilization.
Biochemical HGPRT Activity Assay
This assay directly measures the enzymatic activity of HGPRT and its inhibition by test compounds in a cell-free system.
-
Enzyme and Substrate Preparation: Prepare a reaction buffer (e.g., Tris-HCl with MgCl2). The source of HGPRT can be a purified recombinant enzyme or a cell lysate. The substrates are 5-phosphoribosyl-1-pyrophosphate (PRPP) and a purine base (e.g., [14C]-hypoxanthine).
-
Inhibitor Preparation: Prepare serial dilutions of the test compound.
-
Enzymatic Reaction: In a multi-well plate, combine the HGPRT enzyme, the test compound at various concentrations (and a vehicle control), and PRPP. Initiate the reaction by adding [14C]-hypoxanthine. Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Reaction Termination and Separation: Stop the reaction (e.g., by adding EDTA). Spot the reaction mixture onto a thin-layer chromatography (TLC) plate. Separate the radiolabeled substrate ([14C]-hypoxanthine) from the radiolabeled product ([14C]-inosine monophosphate, IMP) using a suitable solvent system.
-
Quantification: Visualize and quantify the amount of [14C]-IMP formed using a phosphorimager or by scintillation counting of the scraped spots.
-
Data Analysis: Calculate the percentage of inhibition of HGPRT activity for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualization
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Simplified diagram of the Purine Salvage Pathway.
Conclusion
Validating the cellular target engagement of inhibitors of purine phosphoribosyltransferases is a multifaceted process that integrates biochemical and cellular assays. While biochemical assays provide precise information on the direct interaction between a compound and its purified target protein, yielding valuable parameters like Ki and IC50, they do not fully recapitulate the complex intracellular environment.
The Cellular Thermal Shift Assay (CETSA) offers a powerful approach to bridge this gap by enabling the assessment of target engagement in living cells. By employing both ITDRF-CETSA and thermal shift assays, researchers can obtain quantitative data on how a compound affects the thermal stability of its target protein, providing strong evidence of intracellular binding. Comparing the cellular EC50 from CETSA with the biochemical IC50 can provide insights into factors such as cell permeability and intracellular metabolism of the compound.
References
- 1. Allopurinol enhances the activity of hypoxanthine-guanine phosphoribosyltransferase in inflammatory bowel disease patients during low-dose thiopurine therapy: preliminary data of an ongoing series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Inhibitory Effects of 6-Thioguanine and 6-Mercaptopurine on the USP2a Target Fatty Acid Synthase in Human Submaxillary Carcinoma Cells [frontiersin.org]
- 5. Combination treatment with 6-mercaptopurine and allopurinol in HepG2 and HEK293 cells – Effects on gene expression levels and thiopurine metabolism | PLOS One [journals.plos.org]
- 6. Identification of potential inhibitors of hypoxanthine-guanine phosphoribosyl transferase for cancer treatment by molecular docking, dynamics simulation and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Reactivity Profile of Purine Phosphoribosyltransferase-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Purine (B94841) phosphoribosyltransferase-IN-2's (also referred to as (S,S)-48 in foundational research) inhibitory activity against its primary targets—parasitic 6-oxopurine phosphoribosyltransferases (PRTs)—and its cross-reactivity with the human ortholog. The data presented herein is crucial for assessing the inhibitor's selectivity and potential for off-target effects in the context of drug development.
Executive Summary
Purine phosphoribosyltransferase-IN-2 is a potent, stereo-defined acyclic nucleoside phosphonate (B1237965) inhibitor targeting 6-oxopurine phosphoribosyltransferases, key enzymes in the purine salvage pathway of parasites like Plasmodium and Trypanosoma. These pathogens are reliant on this pathway for purine nucleotide synthesis, making it a prime target for anti-parasitic drug development. This inhibitor demonstrates high potency against the parasitic enzymes with Ki values in the low nanomolar range. Crucially, it exhibits significant selectivity over the human 6-oxopurine PRT, a critical characteristic for a viable drug candidate.
Comparative Inhibitory Activity
The following table summarizes the inhibitory constants (Ki) of this compound against various 6-oxopurine phosphoribosyltransferases. The data is extracted from the pivotal study by Klejch et al. (2022) in the Journal of Medicinal Chemistry.
| Enzyme Target | Organism | Inhibitor | Ki (nM) | Selectivity (fold) vs. Human PRT |
| 6-Oxopurine PRT | Plasmodium falciparum | This compound | 30 | ~2.3 |
| 6-Oxopurine PRT | Plasmodium vivax | This compound | 20 | ~3.5 |
| 6-Oxopurine PRT | Trypanosoma brucei | This compound | 2 | 35 |
| 6-Oxopurine PRT | Homo sapiens (Human) | This compound | 70 | 1 |
Table 1: Inhibitory Activity (Ki) of this compound against Parasitic and Human 6-Oxopurine Phosphoribosyltransferases. [1][2][3] The selectivity fold is calculated as the ratio of the Ki for the human enzyme to the Ki for the parasitic enzyme.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the purine salvage pathway targeted by this compound and a general workflow for determining its inhibitory activity.
Experimental Protocols
The following is a representative protocol for determining the inhibitory constant (Ki) of this compound against 6-oxopurine phosphoribosyltransferases, based on standard methodologies in the field.
Enzyme Inhibition Assay (Radiochemical Method)
-
Reagents and Materials:
-
Recombinant 6-oxopurine phosphoribosyltransferase (from P. falciparum, P. vivax, T. brucei, or human)
-
Substrates: [8-14C]hypoxanthine or [8-14C]guanine, 5-phosphoribosyl-α-1-pyrophosphate (PRPP)
-
Inhibitor: this compound (serial dilutions)
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2
-
DEAE-cellulose filter mats
-
Scintillation cocktail
-
Scintillation counter
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the assay buffer, a fixed concentration of the recombinant enzyme, and varying concentrations of the radiolabeled substrate (e.g., hypoxanthine).
-
This compound is added to the reaction mixtures at a range of concentrations. A control reaction with no inhibitor is also prepared.
-
The reaction is initiated by the addition of PRPP.
-
The reaction mixtures are incubated at a constant temperature (e.g., 37°C) for a defined period during which the reaction rate is linear.
-
The reaction is quenched by the addition of EDTA or by spotting the reaction mixture onto the DEAE-cellulose filter mats.
-
The filter mats are washed to remove unreacted radiolabeled substrate. The product, radiolabeled inosine (B1671953) monophosphate (IMP) or guanosine (B1672433) monophosphate (GMP), remains bound to the filter.
-
The radioactivity on the filter mats is quantified using a scintillation counter.
-
-
Data Analysis:
-
The initial reaction velocities are determined from the amount of product formed over time.
-
The data is fitted to the Michaelis-Menten equation to determine the kinetic parameters.
-
The inhibitory constant (Ki) is calculated by fitting the data to the appropriate model for competitive, non-competitive, or uncompetitive inhibition using non-linear regression analysis.
-
Conclusion
This compound is a highly potent inhibitor of parasitic 6-oxopurine phosphoribosyltransferases, with particularly strong activity against the T. brucei enzyme. Its significant selectivity over the human ortholog underscores its potential as a lead compound for the development of novel anti-parasitic therapies. The favorable cross-reactivity profile warrants further investigation in preclinical models to assess its efficacy and safety. The experimental protocols and workflows outlined in this guide provide a framework for the continued evaluation of this and other promising enzyme inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Aza-acyclic nucleoside phosphonates containing a second phosphonate group as inhibitors of the human, Plasmodium falciparum and vivax 6-oxopurine phosphoribosyltransferases and their prodrugs as antimalarial agents. | Semantic Scholar [semanticscholar.org]
Comparative Efficacy of Purine Salvage Pathway Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of inhibitors targeting the purine (B94841) salvage pathway, with a focus on Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in this process. While direct in vivo efficacy data for a specific compound designated "Purine phosphoribosyltransferase-IN-2" is not publicly available, this guide will focus on known HGPRT inhibitors and compare their performance with allopurinol (B61711), a widely studied inhibitor of the downstream enzyme xanthine (B1682287) oxidase, in relevant animal models.
Introduction to Purine Salvage Pathway and HGPRT
The purine salvage pathway is a crucial metabolic route for the recycling of purine bases (hypoxanthine and guanine) into their respective nucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). This process is catalyzed by the enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][2] Deficiencies in HGPRT activity can lead to the overproduction of uric acid, resulting in conditions like Lesch-Nyhan syndrome and gout.[1] Consequently, inhibiting enzymes within this pathway, such as HGPRT and xanthine oxidase, presents a therapeutic strategy for these disorders and certain types of cancer that are highly dependent on the salvage pathway for nucleotide synthesis.[3]
In Vitro Inhibitory Activity of HGPRT Inhibitors
Several compounds have been identified as inhibitors of HGPRT. While in vivo data is limited, their in vitro potency provides a basis for comparison.
| Compound | Target | Ki (Inhibition Constant) | Source |
| HGPRT/TBrHGPRT1-IN-1 | Human HGPRT, Trypanosoma brucei HGPRT1 | 3 nM (both) | [4] |
| Gibberellin A34 | Human HGPRT | 0.121 µM | [5] |
| Chasmanthin | Human HGPRT | 0.368 µM | [5] |
| Acyclic Nucleoside Phosphonates (ANPs) | Plasmodium falciparum HGXPRT | as low as 100 nM | [6] |
In Vivo Efficacy of Allopurinol in an HPRT-Deficient Mouse Model
Due to the lack of extensive in vivo data for direct HGPRT inhibitors, this section details the well-documented effects of allopurinol in a mouse model of HGPRT deficiency. This provides a benchmark for the physiological consequences of inhibiting the purine salvage pathway downstream of HGPRT.
Experimental Protocol: Allopurinol Treatment in HPRT-Deficient Mice
-
Drug Administration: Allopurinol was administered in the drinking water at concentrations of 75 µg/ml or 150 µg/ml to pregnant heterozygous (HPRT+/-) mothers starting from embryonic day 12-14. Pups were then sacrificed after weaning.[7][8]
-
Sample Analysis: Blood and urine samples were collected for biochemical analysis. Kidney tissues were harvested for macroscopic and histological examination, as well as for the analysis of crystal deposits.[7][8]
-
Biochemical Analysis: Blood concentrations of hypoxanthine (B114508), xanthine, urate, and inosine were measured by reversed-phase high-performance liquid chromatography (HPLC).[7][9]
-
Histological Analysis: Kidney sections were stained with hematoxylin (B73222) and eosin, and analyzed by polarized light microscopy to visualize crystal deposition.[8][9]
Efficacy Data of Allopurinol in HPRT-Deficient Mice
| Parameter | Vehicle-Treated HPRT-/- Mice | Allopurinol (75 µg/ml)-Treated HPRT-/- Mice | Allopurinol (75 µg/ml)-Treated Wild-Type Mice |
| Body Weight | Normal | Reduced | No significant change |
| Kidney/Body Weight Ratio | Normal | Increased | No significant change |
| Blood Hypoxanthine | Normal | Increased | No significant change |
| Blood Xanthine | Normal | Increased | No significant change |
| Blood Urate | Normal | - | No significant change |
| Kidney Appearance | Normal | Pale and yellowish with visible deposits | Normal |
| Renal Crystals | Absent | Numerous xanthine crystals in tubules | Absent |
| Renal Histology | Normal | Diffuse interstitial nephritis, dilated tubules, inflammatory and fibrotic changes | Normal |
Data summarized from a study by Zonta et al. (2017).[7][8][9]
Signaling Pathways and Experimental Workflows
Purine Salvage Pathway
Caption: The purine salvage pathway and its inhibition points.
Experimental Workflow for Allopurinol Efficacy Study in HPRT-Deficient Mice
Caption: Workflow of the in vivo allopurinol efficacy study.
Discussion and Conclusion
The available data indicates that several compounds show potent in vitro inhibition of HGPRT. However, the lack of in vivo studies for these direct inhibitors makes a comprehensive efficacy comparison challenging. The detailed investigation of allopurinol in HPRT-deficient mice highlights a critical consideration for inhibitors of the purine salvage pathway. While allopurinol effectively reduces uric acid production, its use in the absence of HGPRT activity leads to the accumulation and precipitation of xanthine, causing severe nephropathy.[7][8] This suggests that direct inhibition of HGPRT, which would similarly lead to the buildup of its substrates hypoxanthine and guanine, might also carry a risk of nephrotoxicity if xanthine oxidase activity remains unchecked.
Future research should focus on conducting in vivo efficacy and safety studies for direct HGPRT inhibitors. These studies should include detailed pharmacokinetic and pharmacodynamic assessments, as well as a thorough evaluation of renal function. A direct comparison of the in vivo effects of potent HGPRT inhibitors with allopurinol would be invaluable for determining the most promising therapeutic strategies for diseases associated with dysregulated purine metabolism.
References
- 1. HPRT1 Deficiency Induces Alteration of Mitochondrial Energy Metabolism in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxanthine-guanine phosphoribosyl transferase regulates early developmental programming of dopamine neurons: implications for Lesch-Nyhan disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HPRT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of potential inhibitors of hypoxanthine-guanine phosphoribosyl transferase for cancer treatment by molecular docking, dynamics simulation and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of hypoxanthine-guanine phosphoribosyltransferase by acyclic nucleoside phosphonates: a new class of antimalarial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The renal phenotype of allopurinol-treated HPRT-deficient mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The renal phenotype of allopurinol-treated HPRT-deficient mouse | PLOS One [journals.plos.org]
Comparative analysis of Purine phosphoribosyltransferase-IN-2 analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a series of prolinol-containing inhibitors targeting Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), a key enzyme in the purine (B94841) salvage pathway and a potential therapeutic target for various diseases, including cancer and parasitic infections. This analysis is supported by experimental data from peer-reviewed research.
Introduction to HGPRT and its Inhibition
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a central enzyme in the purine salvage pathway, catalyzing the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective monophosphate nucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP).[1] This pathway allows cells to recycle purine bases from degraded DNA and RNA to synthesize new nucleotides.[1] In some organisms, such as certain parasites, the de novo purine synthesis pathway is absent, making them entirely dependent on the salvage pathway for survival. This dependency makes HGPRT an attractive target for the development of selective inhibitors.
The prolinol-containing compounds discussed in this guide represent a novel class of HGPRT inhibitors. Their structural features allow for potent and, in some cases, selective inhibition of HGPRT from different species.
Comparative Performance of Prolinol-Containing HGPRT Inhibitors
The inhibitory activity of five prolinol-containing compounds against HGPRT from seven different organisms has been evaluated. The data, presented as inhibition constants (Ki), are summarized in the table below. A lower Ki value indicates a more potent inhibitor.
| Compound | Human HGPRT (Ki, nM) | T. brucei HGPRT1 (Ki, nM) | P. falciparum HGXPRT (Ki, nM) | P. vivax HGPRT (Ki, nM) | M. tuberculosis HGPRT (Ki, nM) | H. pylori XGHPRT (Ki, nM) | E. coli XGPRT (Ki, µM) |
| 1 | 90 | 30 | >10,000 | >10,000 | >10,000 | >10,000 | >10 |
| 2 | 140 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10 |
| 3 | 300 | 200 | 100 | 100 | 1,000 | 1,000 | 1 |
| 4 | 30 | 10 | 100 | 100 | 1,000 | 1,000 | >10 |
| 5 (HGPRT/TBrHGPRT1-IN-1) | 3 | 3 | 10 | 60 | 300 | 100 | 4 |
Data sourced from a 2024 publication in the Journal of Medicinal Chemistry.[2][3]
Key Observations:
-
Compound 5 (HGPRT/TBrHGPRT1-IN-1) is the most potent and broad-spectrum inhibitor among the series, with Ki values in the low nanomolar range for human and T. brucei HGPRT.[2][3][4]
-
Compounds with a (S)-prolinol configuration (compounds 1 and 4) generally exhibit higher potency against human and T. brucei HGPRT compared to their (R)-prolinol counterparts (compounds 2 and 3).
-
The presence of two phosphonate (B1237965) groups, as in compound 5, significantly enhances the inhibitory activity across most of the tested enzymes compared to the single phosphonate-containing analogs.[2][3]
-
Compound 2 shows a degree of selectivity for human HGPRT, being a reasonable inhibitor of the human enzyme while showing weak activity against the parasite and bacterial enzymes.[2][3]
Alternative HGPRT Inhibitors
For comparative purposes, other reported inhibitors of human HGPRT include:
| Compound | Human HGPRT (Ki, µM) |
| Gibberellin A34 | 0.121 |
| Chasmanthin | 0.368 |
These phytochemicals were identified as potential human HPRT inhibitors in a 2025 study published in SAR and QSAR in Environmental Research.[5][6] It is important to note that the reported Ki for the standard inhibitor, HGPRT/TBrHGPRT1-IN-1, in this study was 0.032 µM.[5][6]
Experimental Protocols
A detailed methodology for determining the inhibitory activity of the prolinol-containing compounds is provided below.
Continuous Spectrophotometric HGPRT Assay
This assay continuously monitors the production of IMP, a product of the HGPRT-catalyzed reaction.
Principle:
The assay measures the rate of inosine monophosphate (IMP) formation. The produced IMP is then oxidized by IMP dehydrogenase (IMPDH), which is coupled with the reduction of NAD+ to NADH. The increase in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.[7][8][9]
Materials:
-
Purified recombinant HGPRT enzyme
-
Hypoxanthine (substrate)
-
Phosphoribosyl pyrophosphate (PRPP) (substrate)
-
IMP dehydrogenase (coupling enzyme)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Inhibitor compounds
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, hypoxanthine, PRPP, and NAD+.
-
Enzyme and Inhibitor Preparation: Prepare solutions of the HGPRT enzyme and the inhibitor compounds at various concentrations.
-
Assay Initiation: In a 96-well plate, add the reaction mixture, the coupling enzyme (IMPDH), and the inhibitor solution. Initiate the reaction by adding the HGPRT enzyme.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals using a spectrophotometer.
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which relates the IC50 to the Ki and the substrate concentration.
-
Visualizations
Purine Salvage Pathway
The following diagram illustrates the central role of HGPRT in the purine salvage pathway.
Caption: Role of HGPRT in the Purine Salvage Pathway.
Experimental Workflow for HGPRT Inhibition Assay
The diagram below outlines the general workflow for determining the inhibitory potential of compounds against HGPRT.
Caption: Workflow for HGPRT Inhibition Assay.
References
- 1. Purine Salvage Mnemonic for USMLE [pixorize.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of potential inhibitors of hypoxanthine-guanine phosphoribosyl transferase for cancer treatment by molecular docking, dynamics simulation and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 9. HPRT Assay Kit - HGPRT Activity Assay Kit [novocib.com]
Orthogonal Validation of Purine Phosphoribosyltransferase-IN-2 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Purine (B94841) phosphoribosyltransferase-IN-2's performance against other alternative inhibitors. It is designed to assist researchers in making informed decisions for their experimental designs by presenting supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Introduction to Purine Salvage and its Inhibition
The purine salvage pathway is a critical metabolic route for the synthesis of purine nucleotides from the degradation products of DNA and RNA. A key enzyme in this pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective monophosphate nucleotides.[1] In some pathogenic organisms, such as the malaria parasite Plasmodium falciparum, this pathway is essential for survival, making its enzymes attractive drug targets.[2][3] Purine phosphoribosyltransferase-IN-2 is a potent inhibitor of 6-oxopurine phosphoribosyltransferases found in parasites like Plasmodium falciparum, Plasmodium vivax, and Trypanosoma brucei.[4] Understanding its activity in comparison to other known HGPRT inhibitors is crucial for its validation and potential therapeutic applications.
Comparative Inhibitor Activity
The following table summarizes the inhibitory activities of this compound and other selected compounds against their respective target phosphoribosyltransferases.
| Inhibitor | Target Enzyme | Target Organism | Activity Metric | Value |
| This compound | 6-oxopurine phosphoribosyltransferase (PRT) | Plasmodium falciparum | Ki | 30 nM |
| 6-oxopurine phosphoribosyltransferase (PRT) | Plasmodium vivax | Ki | 20 nM | |
| 6-oxopurine phosphoribosyltransferase (PRT) | Trypanosoma brucei | Ki | 2 nM | |
| 9-Deazaguanine | Hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) | Plasmodium falciparum | IC50 | 12 µM |
| Gibberellin A34 | Hypoxanthine-guanine phosphoribosyltransferase (HPRT) | Human | Ki | 0.121 µM |
| Chasmanthin | Hypoxanthine-guanine phosphoribosyltransferase (HPRT) | Human | Ki | 0.368 µM |
| HGPRT/TBrHGPRT1-IN-1 | Hypoxanthine-guanine phosphoribosyltransferase (HPRT) | Human | Ki | 0.032 µM |
| 6-Mercaptopurine | Guanine phosphoribosyltransferase | Ehrlich ascites-tumour cells | Ki | 4.7 µM |
| Hypoxanthine phosphoribosyltransferase | Ehrlich ascites-tumour cells | Ki | 8.3 µM | |
| Acyclic Nucleoside Phosphonates (ANPs) | Hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) | Plasmodium falciparum | Ki | as low as 100 nM |
Signaling Pathway and Experimental Workflows
To visually represent the context of this research, the following diagrams illustrate the purine salvage pathway and a typical experimental workflow for inhibitor validation.
Caption: The purine salvage pathway highlighting the role of HGPRT.
Caption: Workflow for orthogonal validation of HGPRT inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Recombinant HGPRT Enzyme Inhibition Assay (UV-based)
This spectrophotometric assay continuously monitors the HGPRT-catalyzed conversion of hypoxanthine to inosine monophosphate (IMP), which is then oxidized by IMP dehydrogenase (IMPDH), leading to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the HGPRT activity.
Materials:
-
Recombinant HGPRT enzyme
-
Hypoxanthine
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
IMP Dehydrogenase (IMPDH)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)
-
Test inhibitors (e.g., this compound)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, hypoxanthine, PRPP, NAD+, and IMPDH.
-
Add varying concentrations of the test inhibitor to the wells of the microplate.
-
Initiate the reaction by adding the recombinant HGPRT enzyme to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 30 minutes).
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Ki values can be determined by performing the assay with varying concentrations of both the substrate (hypoxanthine or PRPP) and the inhibitor, followed by analysis using the Cheng-Prusoff equation or non-linear regression fitting to appropriate enzyme inhibition models.
Cell-Based Purine Salvage Pathway Assay
This assay measures the incorporation of radiolabeled purine precursors (e.g., [3H]-hypoxanthine) into the nucleotide pool of cultured cells, providing a measure of the intact purine salvage pathway activity.
Materials:
-
Mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells or a human neuroblastoma cell line like SK-N-BE(2) M17)
-
Cell culture medium and supplements
-
Test inhibitors
-
[3H]-hypoxanthine
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Pre-treat the cells with varying concentrations of the test inhibitor for a specified duration.
-
Add [3H]-hypoxanthine to the culture medium and incubate for a defined period (e.g., 1-4 hours) to allow for its uptake and incorporation.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.
-
Lyse the cells and precipitate the macromolecules (including nucleic acids) using cold TCA.
-
Wash the precipitate to remove any remaining unincorporated radiolabel.
-
Solubilize the precipitate and measure the incorporated radioactivity using a scintillation counter.
-
Determine the effect of the inhibitor on the purine salvage pathway by comparing the radioactivity in inhibitor-treated cells to that in untreated control cells.
Conclusion
The provided data and protocols offer a framework for the orthogonal validation of this compound activity. By comparing its inhibitory potency against that of other known HGPRT inhibitors and utilizing both biochemical and cell-based assays, researchers can gain a comprehensive understanding of its efficacy and selectivity. This comparative approach is essential for advancing the development of novel therapeutics targeting the purine salvage pathway in various diseases.
References
- 1. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 2. malariaworld.org [malariaworld.org]
- 3. Inhibition of hypoxanthine-guanine phosphoribosyltransferase by acyclic nucleoside phosphonates: a new class of antimalarial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Purine Phosphoribosyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of key inhibitors targeting purine (B94841) phosphoribosyltransferases (PRTs), a class of enzymes crucial for the purine salvage pathway. Dysregulation of this pathway is implicated in various diseases, including cancer and parasitic infections, making PRT inhibitors a significant area of therapeutic research.[1][2] This document summarizes experimental data on inhibitor potency, provides detailed methodologies for relevant assays, and visualizes the biochemical pathway and experimental workflows to support research and development efforts.
Mechanism of Action: Targeting the Purine Salvage Pathway
Purine nucleotides, the building blocks of DNA and RNA, are synthesized through two primary pathways: the de novo pathway and the salvage pathway. The salvage pathway recycles pre-formed purine bases (hypoxanthine, guanine (B1146940), and adenine) and nucleosides to generate nucleotides, a more energy-efficient process than de novo synthesis.[3][4] Purine phosphoribosyltransferases are key enzymes in this pathway. Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts hypoxanthine (B114508) and guanine to inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), respectively, while adenine (B156593) phosphoribosyltransferase (APRT) converts adenine to adenosine (B11128) monophosphate (AMP).[5]
Inhibitors of these enzymes disrupt the purine salvage pathway, forcing cells that are highly dependent on this pathway, such as certain cancer cells and protozoan parasites, to rely on the more energy-demanding de novo synthesis.[1][2] This selective pressure can lead to cell cycle arrest and apoptosis in these target cells.[5]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency (Ki and IC50 values) of several well-characterized purine phosphoribosyltransferase inhibitors against human HGPRT. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Target Enzyme | Ki (µM) | IC50 (µM) | Cell-Based Activity | Reference(s) |
| 6-Mercaptopurine | Human HGPRT | - | - | Active metabolite (6-TGN) inhibits purine synthesis | [6] |
| Azathioprine | Human HGPRT | - | - | Prodrug of 6-Mercaptopurine | [7][8] |
| Acyclovir (B1169) | Human HGPRT | 190 | - | Weak inhibitor | [9] |
| Acyclic NucleosidePhosphonates (ANPs) | Human HGPRT | Varies (as low as 0.1 µM for some analogs against PfHGXPRT) | Varies (1-46 µM for some analogs in P. falciparum culture) | Antimalarial activity demonstrated | [10][11] |
| Immucillin-H | Human PNP | 0.00048-0.00157 | < 0.1-0.38 (in human lymphocytes) | Potent T-cell selective immunosuppressive agent | [12] |
| Immucillin-G | Human PNP | - | - | - | [13] |
| Gibberellin A34 | Human HPRT | 0.121 | - | Anticancer potential indicated | [14] |
| Chasmanthin | Human HPRT | 0.368 | - | Anticancer potential indicated | [14] |
*Note: Immucillins are primarily inhibitors of Purine Nucleoside Phosphorylase (PNP), another key enzyme in the purine salvage pathway that acts upstream of HGPRT. Their inclusion here is for a broader context of salvage pathway inhibition.
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency is critical. Below are detailed methodologies for key assays used in the characterization of purine phosphoribosyltransferase inhibitors.
Protocol 1: Spectrophotometric HGPRT Inhibition Assay
This assay measures the conversion of a purine substrate to its corresponding nucleotide by monitoring the change in absorbance at a specific wavelength.[15]
Materials:
-
Purified human HGPRT enzyme
-
Substrate: Guanine
-
Co-substrate: 5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Assay Buffer: e.g., Tris-HCl buffer, pH 7.4, containing MgCl2
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., a known HGPRT inhibitor)
-
Negative control (solvent only)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Methodology:
-
Assay Setup: In a 96-well plate, add the assay buffer, inhibitor solution at various concentrations, and the HGPRT enzyme solution.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the guanine and PRPP solutions to all wells to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 257.5 nm at regular intervals for 10-20 minutes. This wavelength corresponds to the formation of GMP.[15]
-
Data Analysis: Calculate the initial reaction rate for each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell-Based HPRT Activity Assay
This assay measures the functional consequence of HPRT inhibition in a cellular context, often by assessing the cells' sensitivity to a toxic purine analog.[16]
Materials:
-
Mammalian cell line (e.g., Chinese Hamster V79)[16]
-
Cell culture medium and reagents
-
Test inhibitors
-
6-Thioguanine (6-TG) - a toxic purine analog
-
96-well cell culture plates
-
Cell viability assay reagents (e.g., MTS or CellTiter-Glo)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor for a defined period (e.g., 24-72 hours).
-
6-TG Challenge: Add a fixed concentration of 6-TG to the wells. Cells with functional HPRT will incorporate 6-TG and undergo cell death, while cells with inhibited HPRT will survive.
-
Viability Assessment: After a further incubation period (e.g., 48-72 hours), measure cell viability using a standard assay.
-
Data Analysis: Determine the concentration of the inhibitor that protects the cells from 6-TG toxicity, which reflects its ability to inhibit HPRT activity in a cellular environment.
Conclusion
The purine salvage pathway, and specifically the purine phosphoribosyltransferases, represent compelling targets for the development of novel therapeutics. The inhibitors discussed in this guide, from classic antimetabolites like 6-mercaptopurine to newer classes like acyclic nucleoside phosphonates and immucillins, demonstrate the diverse chemical scaffolds that can achieve potent and selective inhibition. The provided quantitative data and experimental protocols offer a foundation for researchers to compare existing inhibitors and guide the discovery and development of next-generation PRT-targeting drugs. Further head-to-head preclinical and clinical studies are essential to fully elucidate the comparative efficacy and safety profiles of these promising therapeutic agents.
References
- 1. Inhibitors of the Purine Salvage Pathway: A Valuable Approach for Antiprotozoal Chemotherapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azathioprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. Effects of acyclovir and its metabolites on hypoxanthine-guanine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of hypoxanthine-guanine phosphoribosyltransferase by acyclic nucleoside phosphonates: a new class of antimalarial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Asymmetric Acyclic Nucleoside Bisphosphonates as Inhibitors of Plasmodium falciparum and Human Hypoxanthine-Guanine-(Xanthine) Phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purine nucleoside phosphorylase inhibitor BCX-1777 (Immucillin-H)--a novel potent and orally active immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immucillin-G (PD060101, KBIDJCVAURJXFG-PVEDRDFWSA-N) [probes-drugs.org]
- 14. Identification of potential inhibitors of hypoxanthine-guanine phosphoribosyl transferase for cancer treatment by molecular docking, dynamics simulation and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human hypoxanthine-guanine phosphoribosyltransferase. Development of a spectrophotometric assay and its use in detection and characterization of mutant forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPRT Assay - Eurofins Medical Device Testing [eurofins.com]
Selectivity Profile of Purine Phosphoribosyltransferase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profiles of various inhibitors targeting purine (B94841) phosphoribosyltransferases (PRTs), with a focus on 6-mercaptopurine (B1684380) as a reference compound in the absence of specific data for "Purine phosphoribosyltransferase-IN-2". PRTs are crucial enzymes in the purine salvage pathway, making them attractive targets for the development of therapeutics for various diseases, including cancer and parasitic infections.
Comparative Selectivity of PRT Inhibitors
The following table summarizes the inhibitory potency (Ki or IC50) of 6-mercaptopurine and selected alternative inhibitors against key purine metabolizing enzymes: Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), Adenine (B156593) Phosphoribosyltransferase (APRT), and Xanthine (B1682287) Oxidase. This allows for a direct comparison of their selectivity profiles.
| Inhibitor | Target Enzyme | Ki / IC50 | Organism | Citation |
| 6-Mercaptopurine | HGPRT | Ki: 8.3 µM | Ehrlich ascites-tumour cells | [1] |
| Guanine (B1146940) Phosphoribosyltransferase | Ki: 4.7 µM | Ehrlich ascites-tumour cells | [1] | |
| APRT | No inhibition at 25 µM | Ehrlich ascites-tumour cells | [1] | |
| Xanthine Oxidase | Substrate | Bovine Milk | [2] | |
| Immucillin-HP | HGPRT (Human) | Potent inhibitor (specific value not provided) | Human | [3] |
| HGPRT (Malarial) | Potent inhibitor (specific value not provided) | Plasmodium falciparum | [3] | |
| APRT | Not Available | - | ||
| Xanthine Oxidase | Not Available | - | ||
| Acyclic Nucleoside Phosphonates (ANPs) | HGXPRT (P. falciparum) | Ki: as low as 100 nM | Plasmodium falciparum | [3] |
| HGPRT (Human) | - | Human | [3] | |
| APRT | Not Available | - | ||
| Xanthine Oxidase | Not Available | - | ||
| Gibberellin A34 | HPRT1 | Inhibitor (specific value not provided) | Calonyction aculeatum | [4] |
| APRT | Not Available | - | ||
| Xanthine Oxidase | Not Available | - | ||
| Chasmanthin | HPRT1 | Inhibitor (specific value not provided) | Not specified | |
| APRT | Not Available | - | ||
| Xanthine Oxidase | Not Available | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Spectrophotometric Assay for HGPRT Inhibitor Screening
This assay measures the conversion of hypoxanthine (B114508) or guanine to their respective monophosphate nucleotides by HGPRT. The production of inosine (B1671953) monophosphate (IMP) is coupled to the enzymatic activity of IMP dehydrogenase (IMPDH), which catalyzes the oxidation of IMP to xanthosine (B1684192) monophosphate (XMP) with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored to determine HGPRT activity.
Materials:
-
Purified recombinant HGPRT
-
Hypoxanthine or Guanine (substrate)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
IMP Dehydrogenase (IMPDH)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Tris-HCl buffer (pH 7.4)
-
Test inhibitor compound
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and the test inhibitor at various concentrations.
-
Add HGPRT enzyme to the mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrates, hypoxanthine (or guanine) and PRPP.
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Monitor the increase in absorbance at 340 nm over a period of 15-30 minutes, taking readings every 30 seconds.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
The percent inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Radiometric Filter Binding Assay for APRT Activity
This assay measures the incorporation of radiolabeled adenine into adenosine (B11128) monophosphate (AMP) by APRT.
Materials:
-
Purified recombinant APRT
-
[8-14C]Adenine (radiolabeled substrate)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Tris-HCl buffer (pH 7.4)
-
MgCl2
-
Test inhibitor compound
-
DEAE-cellulose filter papers
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, PRPP, and the test inhibitor at various concentrations.
-
Add APRT enzyme to the mixture.
-
Initiate the reaction by adding [8-14C]adenine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding cold EDTA solution.
-
Spot an aliquot of the reaction mixture onto DEAE-cellulose filter papers.
-
Wash the filter papers with a suitable buffer (e.g., ammonium (B1175870) carbonate) to remove unreacted [8-14C]adenine.
-
Place the dried filter papers into scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
The amount of product formed is proportional to the measured radioactivity.
-
Calculate the percent inhibition and IC50 values as described for the spectrophotometric assay.
Spectrophotometric Assay for Xanthine Oxidase Inhibition
This assay measures the activity of xanthine oxidase by monitoring the oxidation of xanthine to uric acid, which results in an increase in absorbance at 295 nm.
Materials:
-
Purified Xanthine Oxidase (e.g., from bovine milk)
-
Xanthine (substrate)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Test inhibitor compound
-
Allopurinol (B61711) (positive control)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 295 nm
Procedure:
-
In a 96-well plate, add potassium phosphate buffer, the test inhibitor at various concentrations (or allopurinol as a positive control), and the xanthine oxidase enzyme solution.
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the xanthine substrate solution to each well.
-
Immediately measure the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes.
-
The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage inhibition for each inhibitor concentration compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the purine salvage pathway and a general workflow for screening purine phosphoribosyltransferase inhibitors.
Caption: Purine Salvage Pathway and Inhibitor Targets.
Caption: General Workflow for PRT Inhibitor Screening.
References
- 1. Nature and position of functional group on thiopurine substrates influence activity of xanthine oxidase--enzymatic reaction pathways of 6-mercaptopurine and 2-mercaptopurine are different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of hypoxanthine-guanine phosphoribosyltransferase by acyclic nucleoside phosphonates: a new class of antimalarial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Comparative Guide to Purine Synthesis Inhibition: Evaluating Alternatives to a Novel Purine Phosphoribosyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory mechanisms of various compounds targeting purine (B94841) synthesis, with a focus on phosphoribosyltransferases and other key enzymes in the pathway. This analysis is framed to serve as a benchmark for evaluating novel inhibitors such as the hypothetical "Purine phosphoribosyltransferase-IN-2" (PRPP-IN-2). By understanding the performance and experimental validation of existing inhibitors, researchers can better position and characterize new chemical entities.
Introduction to Purine Synthesis and Phosphoribosyltransferases
Purine nucleotides are fundamental building blocks for DNA and RNA, and they play central roles in cellular energy metabolism and signaling.[1] Cells synthesize purines through two main pathways: the de novo pathway and the salvage pathway. The de novo pathway builds purine rings from simpler precursors, while the salvage pathway recycles pre-existing purine bases.[2]
Phosphoribosyltransferases (PRTs) are a class of enzymes crucial to purine metabolism. They catalyze the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to a purine base or a precursor.[3] A key PRT in the salvage pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which salvages hypoxanthine (B114508) and guanine.[4] Deficiencies in HGPRT can lead to severe metabolic disorders like Lesch-Nyhan syndrome.[3] Given their critical role, PRTs are attractive targets for therapeutic intervention in various diseases, including cancer and parasitic infections.[4][5]
The Hypothetical "this compound"
For the purpose of this guide, we will consider "this compound" (PRPP-IN-2) as a novel, potent, and selective inhibitor of a key purine phosphoribosyltransferase, such as HGPRT. To ascertain its inhibitory mechanism and compare its efficacy, a series of biochemical and cell-based assays would be required. This guide outlines the established methodologies and compares the performance of known inhibitors that PRPP-IN-2 would be benchmarked against.
Comparative Analysis of Purine Synthesis Inhibitors
The following table summarizes the quantitative performance of several known inhibitors of purine synthesis. These compounds target different enzymes within the purine metabolism pathways, providing a broad basis for comparison.
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) | Cell-Based Assay (IC50, µM) |
| HGPRT Inhibitors | ||||
| HGPRT/TBrHGPRT1-IN-1 | Human HGPRT | 32[6] | - | - |
| Gibberellin A34 | Human HGPRT | 121[6] | - | - |
| Chasmanthin | Human HGPRT | 368[6] | - | - |
| Acyclic Nucleoside Phosphonates (ANPs) | P. falciparum HGXPRT | as low as 100[7] | - | 1 - 46[7] |
| IMPDH Inhibitors | ||||
| Mycophenolic Acid (MPA) | IMP Dehydrogenase | - | 20,000[8] | - |
| Merimepodib (VX-497) | IMP Dehydrogenase | - | 7[8] | - |
| AVN-944 (VX-944) | IMP Dehydrogenase | 6 - 10[9] | - | - |
| VX-148 | IMP Dehydrogenase Type II | 6[9] | - | - |
| Sappanone A | IMPDH2 | Kd of 3.944[9] | - | - |
| Other Purine Synthesis Inhibitors | ||||
| 6-Mercaptopurine (metabolite) | PRPP amidotransferase | - | - | Varies by cell line |
| Methotrexate (polyglutamates) | DHFR, ATIC, GART | - | - | Varies by cell line |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are protocols for key experiments used to characterize inhibitors of purine synthesis.
Spectrophotometric HGPRT Enzyme Inhibition Assay
This assay measures the activity of HGPRT by monitoring the change in absorbance as its substrate is converted to product. A coupled-enzyme system is often employed for continuous monitoring.
Principle: HGPRT converts hypoxanthine and PRPP to inosine (B1671953) monophosphate (IMP). The production of IMP is coupled to the activity of IMP dehydrogenase (IMPDH), which oxidizes IMP to xanthosine (B1684192) monophosphate (XMP) and reduces NAD+ to NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm.[10][11]
Materials:
-
Purified recombinant human HGPRT
-
Hypoxanthine
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
IMP Dehydrogenase (IMPDH)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test inhibitor (e.g., PRPP-IN-2) and control inhibitors
-
96-well microplate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, hypoxanthine, PRPP, NAD+, and IMPDH.
-
Add varying concentrations of the test inhibitor or control inhibitor to the wells of a 96-well plate. Include a no-inhibitor control.
-
Add the HGPRT enzyme to initiate the reaction.
-
Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
IMPDH Enzyme Inhibition Assay
This assay is used to determine the potency of inhibitors against IMP dehydrogenase.
Principle: IMPDH catalyzes the conversion of IMP to XMP with the concomitant reduction of NAD+ to NADH. The formation of NADH is monitored by the increase in absorbance at 340 nm.[12][13]
Materials:
-
Purified recombinant human IMPDH
-
Inosine monophosphate (IMP)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., Tris-HCl with KCl and DTT)
-
Test inhibitor and control inhibitors (e.g., Mycophenolic Acid)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, IMP, and NAD+.
-
Add various concentrations of the test inhibitor to the wells.
-
Add the IMPDH enzyme to start the reaction.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities and determine the IC50 value as described for the HGPRT assay.
Cell-Based Assay for Purine Synthesis Inhibition
This type of assay assesses the effect of an inhibitor on purine synthesis within a cellular context.
Principle: The inhibition of de novo purine synthesis can be measured by quantifying the incorporation of a labeled precursor (e.g., [14C]formate or [14C]glycine) into the cellular purine nucleotide pool.[14]
Materials:
-
A suitable cell line (e.g., leukemia cells like CEM-CCRF)[14]
-
Cell culture medium and supplements
-
Test inhibitor and control inhibitors
-
[14C]formate or [14C]glycine
-
Scintillation counter
-
HPLC system for nucleotide analysis
Procedure:
-
Culture cells to a desired density.
-
Treat the cells with various concentrations of the test inhibitor for a specified period.
-
Add the radiolabeled precursor to the culture medium and incubate for a defined time (e.g., 1-4 hours).
-
Harvest the cells and extract the acid-soluble fraction containing the nucleotides.
-
Separate the purine nucleotides (e.g., ATP, GTP) using HPLC.
-
Quantify the amount of radioactivity incorporated into the purine nucleotide peaks using a scintillation counter.
-
Determine the rate of de novo purine synthesis and calculate the percent inhibition at different inhibitor concentrations to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of Purine Metabolism Pathways and Inhibitor Targets.
Caption: General Workflow for an Enzyme Inhibition Assay.
Caption: Logical Flow of the Cellular Effects of Purine Synthesis Inhibition.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of potential inhibitors of hypoxanthine-guanine phosphoribosyl transferase for cancer treatment by molecular docking, dynamics simulation and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of hypoxanthine-guanine phosphoribosyltransferase by acyclic nucleoside phosphonates: a new class of antimalarial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inosine-5'-monophosphate dehydrogenase (IMPDH) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. IMPDH (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 11. HPRT Assay Kit - HGPRT Activity Assay Kit [novocib.com]
- 12. bmrservice.com [bmrservice.com]
- 13. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 14. ashpublications.org [ashpublications.org]
Benchmarking Purine Phosphoribosyltransferase-IN-2: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive performance comparison of Purine (B94841) phosphoribosyltransferase-IN-2 against established standards in the field of purine salvage pathway inhibition. Designed for researchers, scientists, and drug development professionals, this document presents objective experimental data, detailed methodologies, and visual workflows to facilitate informed decisions in drug discovery and parasitology research.
Purine phosphoribosyltransferases (PRTs) are critical enzymes in the purine salvage pathway of various organisms, including protozoan parasites like Plasmodium and Trypanosoma. These parasites are incapable of de novo purine synthesis and rely on salvaging purines from their hosts, making PRTs essential for their survival and proliferation. This dependency establishes PRTs as promising targets for novel antiparasitic drugs. Purine phosphoribosyltransferase-IN-2 has emerged as a potent inhibitor of 6-oxopurine phosphoribosyltransferases, key enzymes in this pathway. This guide benchmarks its efficacy against other known inhibitors.
Quantitative Performance Analysis
The inhibitory activity of this compound was evaluated against 6-oxopurine phosphoribosyltransferases from three parasitic species and compared with known inhibitors. The data, summarized in the table below, demonstrates the high potency of this compound.
| Inhibitor | Target Enzyme | Organism | Inhibition Constant (Ki) | IC50 |
| This compound | 6-oxopurine phosphoribosyltransferase | Trypanosoma brucei | 2 nM [1] | Not Reported |
| This compound | 6-oxopurine phosphoribosyltransferase | Plasmodium vivax | 20 nM [1] | Not Reported |
| This compound | 6-oxopurine phosphoribosyltransferase | Plasmodium falciparum | 30 nM [1] | Not Reported |
| Bisphosphonate (S,S)-48 | 6-oxopurine phosphoribosyltransferase | Trypanosoma brucei | 2 nM | Not Reported |
| Acyclic Nucleoside Phosphonates (ANPs) | 6-oxopurine phosphoribosyltransferase | Trypanosoma brucei | ~60 nM | 4 µM |
| Allopurinol | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Leishmania donovani | Not Reported | ~200,000 nM |
Signaling Pathway and Inhibition
The purine salvage pathway is crucial for the synthesis of purine nucleotides in parasites. The diagram below illustrates the key steps in this pathway in Plasmodium falciparum, highlighting the central role of 6-oxopurine phosphoribosyltransferase (also known as hypoxanthine-guanine-xanthine phosphoribosyltransferase - HGXPRT) and the point of inhibition by this compound and other analogous inhibitors.
Experimental Protocols
Detailed methodologies for key benchmarking assays are provided below to ensure reproducibility and aid in the design of future experiments.
Enzyme Inhibition Assay (Spectrophotometric Method)
This protocol outlines a continuous spectrophotometric assay to determine the inhibitory constant (Ki) of compounds against 6-oxopurine phosphoribosyltransferase.
Workflow Diagram:
Detailed Steps:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2).
-
Prepare stock solutions of 5-phosphoribosyl-1-pyrophosphate (PRPP) and the purine substrate (e.g., hypoxanthine).
-
Prepare a stock solution of the test inhibitor (this compound) and standard inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare a solution of purified recombinant 6-oxopurine phosphoribosyltransferase.
-
-
Assay Procedure:
-
In a 96-well UV-transparent microplate, add the reaction buffer.
-
Add the purine substrate to a final concentration near its Km value.
-
Add serial dilutions of the inhibitor or vehicle control.
-
Add PRPP to a saturating concentration.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the enzyme solution to all wells.
-
Immediately place the plate in a microplate reader and monitor the change in absorbance at the appropriate wavelength for the purine substrate (e.g., 255 nm for hypoxanthine) over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the enzyme for that substrate.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Workflow Diagram:
Detailed Steps:
-
Cell Culture and Treatment:
-
Culture the appropriate cells (e.g., T. brucei bloodstream forms or P. falciparum-infected human erythrocytes) to the desired density.
-
Treat the cells with various concentrations of the test compound or a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells using an appropriate method (e.g., freeze-thaw cycles or lysis buffer).
-
Separate the soluble proteins from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble 6-oxopurine phosphoribosyltransferase using a specific antibody via Western blot or an ELISA-based method.
-
-
Data Analysis:
-
For each treatment group, plot the normalized amount of soluble target protein as a function of temperature to generate melting curves.
-
The shift in the melting temperature (Tm) in the presence of the compound compared to the vehicle control indicates target engagement. A dose-response curve can be generated by plotting the Tm shift against the compound concentration.
-
Conclusion
The data presented in this guide unequivocally demonstrates that this compound is a highly potent inhibitor of 6-oxopurine phosphoribosyltransferases from key parasitic protozoa, with inhibitory constants in the low nanomolar range. Its performance surpasses that of the standard-of-care compound, allopurinol, by several orders of magnitude in the compared systems. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and benchmarking of this and other novel inhibitors of the purine salvage pathway. These findings underscore the potential of this compound as a lead compound for the development of new-generation antiparasitic therapies.
References
Replicating Findings with Purine Phosphoribosyltransferase-IN-2: A Comparative Guide
For researchers in parasitology and drug development, targeting the purine (B94841) salvage pathway of protozoan parasites is a critical strategy for therapeutic intervention. Unlike their mammalian hosts, many of these organisms are incapable of de novo purine synthesis and rely on scavenging purines from the host environment. A key enzyme in this pathway is 6-oxopurine phosphoribosyltransferase (PRT). This guide provides a comparative analysis of Purine phosphoribosyltransferase-IN-2, a potent inhibitor of this enzyme, alongside other notable inhibitors, supported by experimental data and detailed protocols to aid in the replication of these findings.
Performance Comparison of 6-Oxopurine PRT Inhibitors
The inhibitory efficacy of this compound, also identified in the literature as (S,S)-48, has been demonstrated to be exceptionally high against parasitic 6-oxopurine PRTs.[1][2][3][4] The following table summarizes its performance in comparison to other known inhibitors of this enzyme family.
| Inhibitor | Target Enzyme | Organism | Ki (nM) | Reference |
| This compound ((S,S)-48) | 6-oxopurine PRT | Plasmodium falciparum | 30 | [1][5] |
| 6-oxopurine PRT | Plasmodium vivax | 20 | [1][5] | |
| 6-oxopurine PRT | Trypanosoma brucei | 2 | [1][5] | |
| 6-mercaptopurine (B1684380) | Guanine phosphoribosyltransferase | Ehrlich ascites-tumour cells | 4,700 | [6] |
| Hypoxanthine phosphoribosyltransferase | Ehrlich ascites-tumour cells | 8,300 | [6] | |
| Acyclic Nucleoside Phosphonate (Compound 20d) | HGXPRT | Plasmodium falciparum | 400 | [7][8] |
| Acyclic Immucillin Phosphonates (AIPs) | HGXPRT | Plasmodium falciparum | Low nM range | [9] |
Note: Direct comparison of Ki values should be made with caution due to potential variations in experimental conditions between studies.
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Enzyme Inhibition Assay for 6-Oxopurine Phosphoribosyltransferase
This protocol is adapted from the methodology described in the study of this compound.[1][3]
1. Reagents and Buffers:
- Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT.
- Substrates: α-D-5-phosphoribosyl-1-pyrophosphate (PRPP), [³H]-hypoxanthine or [³H]-guanine.
- Enzyme: Recombinant 6-oxopurine phosphoribosyltransferase from the target organism.
- Inhibitor: this compound or other test compounds dissolved in an appropriate solvent (e.g., DMSO).
- Scintillation Cocktail.
2. Assay Procedure:
- Prepare a reaction mixture containing the assay buffer, a fixed concentration of the radiolabeled substrate (e.g., at its Km value), and varying concentrations of the inhibitor.
- Pre-incubate the enzyme with the inhibitor in the assay buffer for 15 minutes at room temperature to allow for binding equilibrium to be reached.
- Initiate the enzymatic reaction by adding PRPP.
- Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period during which the reaction is linear.
- Terminate the reaction by adding a stop solution (e.g., 0.5 M EDTA).
- Separate the radiolabeled product (e.g., [³H]-IMP or [³H]-GMP) from the unreacted substrate using thin-layer chromatography (TLC) on cellulose (B213188) PEI-F plates.
- Quantify the amount of product formed by cutting the corresponding spots from the TLC plate and measuring the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate the initial reaction velocities at each inhibitor concentration.
- Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition) using non-linear regression analysis software.
Visualizing the Mechanism of Action
To understand the biological context of these inhibitors, the following diagrams illustrate the targeted metabolic pathway and the general workflow for evaluating enzyme inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Stereo-Defined Acyclic Nucleoside Phosphonates are Selective and Potent Inhibitors of Parasite 6-Oxopurine Phosphoribosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyclic nucleoside phosphonates as inhibitors of parasite 6-oxopurine PRTs [uochb.cz]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of purine phosphoribosyltransferases of Ehrlich ascites-tumour cells by 6-mercaptopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C1′‐Branched Acyclic Nucleoside Phosphonates as Inhibitors of Plasmodium Falciparum 6‐Oxopurine Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for Purine Phosphoribosyltransferase-IN-2
A Critical Note on Purine Phosphoribosyltransferase-IN-2: As of this date, a specific Safety Data Sheet (SDS) for "this compound" is not publicly available. Therefore, this compound must be handled as a substance with unknown toxicological properties.[1] The following procedures are based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals must always prioritize caution and consult their institution's Environmental Health and Safety (EHS) department for specific guidance.[2][3]
Immediate Safety and Handling Protocols
Given the unknown nature of this compound, a thorough risk assessment should be conducted before handling.[4][5][6][7] All personnel must be trained on the potential hazards and the procedures outlined below.
Personal Protective Equipment (PPE): When handling this compound in either solid or solution form, the following PPE is mandatory:
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).[8]
-
Body Protection: A standard or flame-resistant lab coat.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood.[8]
Step-by-Step Disposal Procedures
The proper disposal of investigational compounds like this compound is critical for laboratory safety and environmental protection.[9] All waste generated must be treated as hazardous waste.[3][10]
1. Waste Identification and Segregation:
-
All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired solid compound.
-
Stock solutions and working solutions.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).
-
Contaminated PPE (e.g., gloves).
-
-
Solid and liquid waste must be segregated into separate, clearly labeled hazardous waste containers.[2][11]
2. Waste Container Selection and Labeling:
-
Container Type: Use only approved, leak-proof hazardous waste containers that are chemically compatible with the waste. Plastic containers are often preferred to glass to minimize the risk of breakage.[1][12] The original container of the chemical is often a good choice for its waste.[3]
-
Labeling: All waste containers must be accurately and clearly labeled.[11][12][13] The label should include:
-
The words "Hazardous Waste".[14]
-
The full chemical name: "this compound". Avoid abbreviations.[13]
-
The physical state of the waste (solid or liquid).
-
The name of the Principal Investigator (PI) and the laboratory contact information.[13]
-
The accumulation start date (the date the first piece of waste is added to the container).
-
3. On-Site Accumulation and Storage:
-
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][10]
-
The SAA should be a secure, well-ventilated area away from general lab traffic.[2]
-
Ensure that incompatible wastes are segregated to prevent chemical reactions.[11]
-
Waste containers must be kept securely closed except when adding waste.[1][12]
-
Do not overfill waste containers.
4. Final Disposal:
-
Once a waste container is full or has reached the institutional time limit for accumulation, arrange for its collection by your institution's EHS department.[1]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[2]
-
EHS will then manage the ultimate disposal of the hazardous waste in accordance with federal, state, and local regulations, which typically involves incineration by a licensed facility.[15][16]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | 55 gallons | [1][10] |
| Maximum Acutely Toxic Waste Accumulation | 1 quart | [1][10] |
| Waste Container Storage Time | Up to 12 months (or as per institutional policy) | [1] |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the general steps for preparing a stock solution of a powdered small molecule inhibitor like this compound.
-
Pre-computation: Calculate the required mass of the compound and the volume of solvent needed to achieve the desired stock solution concentration (e.g., 10 mM).
-
Weighing: In a chemical fume hood, carefully weigh the required amount of the powdered inhibitor into a microcentrifuge tube.
-
Dissolution: Add the calculated volume of the appropriate solvent to the microcentrifuge tube.
-
Mixing: Vortex the tube until the compound is completely dissolved. Gentle heating or sonication may be used if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store at the recommended temperature (e.g., -20°C).
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 5. mines.edu [mines.edu]
- 6. gla.ac.uk [gla.ac.uk]
- 7. Risk Assessment - Health and Safety Authority [hsa.ie]
- 8. twu.edu [twu.edu]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. odu.edu [odu.edu]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. mcneese.edu [mcneese.edu]
- 13. research.cuanschutz.edu [research.cuanschutz.edu]
- 14. benchchem.com [benchchem.com]
- 15. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 16. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Operational Guidance for Handling Purine Phosphoribosyltransferase-IN-2
Disclaimer: No specific Safety Data Sheet (SDS) for "Purine phosphoribosyltransferase-IN-2" is publicly available. The following guidance is based on general safety protocols for handling new or uncharacterized chemical compounds in a research environment. Researchers must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for specific requirements.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The recommendations below are designed to ensure user safety and proper management of the chemical from receipt to disposal.
I. Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a conservative approach to PPE is mandatory. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes, aerosols, and airborne particles. |
| Skin (Hands) | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents direct skin contact. Double-gloving is recommended. |
| Skin (Body) | Laboratory coat | Protects against spills and contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood | Minimizes inhalation exposure to powders or aerosols. |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with uncharacterized compounds. The following workflow outlines the key steps for safely handling this compound.
Caption: General workflow for handling this compound.
III. Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Waste Segregation: All materials that come into contact with this compound, including gloves, disposable lab coats, pipette tips, and contaminated glassware, should be considered hazardous waste.
-
Waste Containers: Use clearly labeled, sealed, and chemical-resistant containers for solid and liquid waste.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical waste. Contact your institution's EHS department for specific disposal procedures.
IV. Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Inhalation: Move the affected individual to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: In a fume hood, use an appropriate absorbent material to contain the spill. Decontaminate the area and dispose of all cleanup materials as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
